Product packaging for 16:0 DAP(Cat. No.:CAS No. 96326-74-8)

16:0 DAP

Katalognummer: B3044091
CAS-Nummer: 96326-74-8
Molekulargewicht: 596 g/mol
InChI-Schlüssel: ALRIWCIIGVAXHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Based on current search results, the specific compound "16:0 DAP" could not be definitively identified. "DAP" is a common abbreviation in scientific contexts for several different compounds. The search revealed references to: - Daptomycin (DAP) : A lipopeptide antibiotic used as a last-resort treatment for serious Gram-positive bacterial infections. Its mechanism of action involves calcium-dependent binding to the bacterial membrane lipid phosphatidylglycerol (PG) . - Diammonium Hydrogen Phosphate (DAP) : A chemical with the formula (NH₄)₂HPO₄. It is widely used as a crop fertilizer and is also being investigated in materials science for the conservation of cultural heritage, where it reacts with calcium carbonate to form a consolidating hydroxyapatite layer . - Dapansutrile : An investigational drug that inhibits the NLRP3 inflammasome, a component of the innate immune system . Without a more precise chemical identifier, such as a systematic IUPAC name or CAS number, providing an accurate, researcher-focused description for "this compound" is not possible. The "16:0" notation often refers to a palmitic acid chain in lipid biochemistry, suggesting this compound could be a lipid derivative. Researchers are advised to verify the intended chemical structure through specialized databases or scientific literature to ensure they acquire the correct material for their work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H73NO4 B3044091 16:0 DAP CAS No. 96326-74-8

Eigenschaften

IUPAC Name

[3-(dimethylamino)-2-hexadecanoyloxypropyl] hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H73NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-34-35(33-38(3)4)42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35H,5-34H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRIWCIIGVAXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H73NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16:0 DAP, also known as 1,2-dipalmitoyl-3-dimethylammonium-propane. It is a cationic lipid that has garnered significant attention in the field of drug delivery for its role in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material such as messenger RNA (mRNA) and microRNA (miRNA).[1] This document details the chemical properties, synthesis, and mechanism of action of this compound in mediating gene delivery. Furthermore, it presents a compilation of quantitative data on the transfection efficiency of this compound-containing LNPs, detailed experimental protocols for their formulation and application, and an exploration of the cellular signaling pathways involved in the uptake and processing of these nanoparticles.

Introduction to this compound

1,2-dipalmitoyl-3-dimethylammonium-propane (this compound) is a synthetic cationic lipid characterized by a propane backbone, two palmitoyl (16:0) fatty acid chains, and a dimethylammonium head group. Its amphipathic nature, with a hydrophobic lipid tail and a positively charged head group, is central to its function in encapsulating and delivering negatively charged nucleic acids. The "16:0" designation specifies the presence of two saturated 16-carbon palmitic acid chains.

Chemical Properties of this compound:

PropertyValue
Chemical Name 1,2-dipalmitoyl-3-dimethylammonium-propane
Synonyms This compound, DPDAP
Molecular Formula C37H73NO4
Molecular Weight 595.98 g/mol
CAS Number 96326-74-8
Appearance Solid
Solubility Soluble in Chloroform

This table summarizes the key chemical properties of this compound.

Synthesis of 1,2-dipalmitoyl-3-dimethylammonium-propane

The synthesis of 1,2-dipalmitoyl-3-dimethylammonium-propane typically involves a multi-step process. A common synthetic route starts with a protected glycerol derivative, which allows for the selective acylation of the hydroxyl groups.

Illustrative Synthesis Scheme:

A plausible synthetic route, based on the general synthesis of similar cationic lipids, can be outlined as follows:

  • Protection of a glycerol backbone: Starting with a suitable protected glycerol derivative, for instance, solketal, to ensure regioselective acylation.

  • Introduction of the amine moiety: The protected glycerol is reacted with a reagent to introduce the dimethylamine group at the 3-position. This can be achieved through various methods, including reductive amination or nucleophilic substitution.

  • Deprotection: The protecting group on the glycerol backbone is removed to expose the two hydroxyl groups.

  • Acylation with palmitoyl chloride: The free hydroxyl groups are then esterified with palmitoyl chloride in the presence of a base to yield the final product, 1,2-dipalmitoyl-3-dimethylammonium-propane.

  • Purification: The final compound is purified using techniques such as column chromatography to ensure high purity.

Role and Mechanism of Action in Gene Delivery

This compound is a crucial component in the formulation of lipid nanoparticles (LNPs), which are effective non-viral vectors for the delivery of nucleic acids. These LNPs are typically composed of four main components:

  • An ionizable cationic lipid (e.g., this compound): This lipid is essential for encapsulating the negatively charged nucleic acid cargo and for facilitating its release into the cytoplasm.

  • A helper lipid (e.g., DOPE or DSPC): These lipids contribute to the structural integrity of the LNP and can aid in the endosomal escape process.

  • Cholesterol: Cholesterol modulates the fluidity and stability of the lipid bilayer.

  • A PEGylated lipid (e.g., DMG-PEG2000): This component provides a hydrophilic shield that reduces opsonization and increases the circulation time of the LNPs in vivo.

The mechanism of action of this compound-containing LNPs in gene delivery can be broken down into several key steps:

  • Encapsulation of Nucleic Acids: During the formulation process, which is often performed at an acidic pH, the dimethylammonium head group of this compound is protonated and becomes positively charged. This allows for the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, leading to their efficient encapsulation within the LNP core.

  • Cellular Uptake: At physiological pH (around 7.4), the surface charge of the LNPs is nearly neutral, which reduces non-specific interactions with serum proteins and cell membranes, thereby prolonging their circulation time. LNPs are primarily taken up by cells through endocytosis.

  • Endosomal Escape: Once inside the endosome, the pH drops, leading to the protonation of the tertiary amine in the this compound head group. This positive charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. This pH-sensitive property is a key feature of this compound.[1]

  • Translation of mRNA: If the delivered cargo is mRNA, it is then translated by the cellular machinery (ribosomes) to produce the protein of interest.

Quantitative Data on Transfection Efficiency

The efficiency of gene delivery by LNPs is a critical parameter for their therapeutic application. While specific quantitative data for LNPs formulated exclusively with this compound is not abundantly available in the public domain, the following tables provide representative data for LNP formulations containing similar cationic lipids, which can serve as a benchmark.

Table 1: In Vitro Transfection Efficiency of Cationic Lipid-based LNPs in Various Cell Lines

Cell LineCationic LipidTransfection Efficiency (% of GFP-positive cells)Reference
HEK293TSM-102>95%[2]
HeLaSM-102>90%[2]
THP-1 (macrophages)SM-102~80%[2]
Bone Marrow-Derived Dendritic Cells (BMDCs)cKK-E12~60-80% (at 0.5 µg/mL mRNA)
B16F10DOTAP/DC-Chol/DPhPE~52%
RAW 264.7PPZ, C14~70%
MDA-MB-231PPZ, C14~65%

This table presents in vitro transfection efficiencies of LNPs formulated with various cationic lipids in different cell lines, as measured by the percentage of cells expressing a reporter protein (GFP).

Table 2: In Vivo Protein Expression from mRNA delivered by LNPs

Animal ModelCationic LipidRoute of AdministrationPrimary Site of ExpressionPeak Expression TimeReference
Mice (C57BL/6)Not specifiedIntravenousLiver6 hours
Mice (C57BL/6)Not specifiedIntramuscularInjection site, Liver6-24 hours
Mice (BALB/c)ALC-0315, SM-102IntramuscularInjection site, Liver6 hours
Mice (BALB/c)MC3, C12-200IntramuscularInjection site, Liver6 hours

This table summarizes in vivo protein expression data from mRNA delivered by LNPs with different cationic lipids, highlighting the primary sites and peak times of expression.

Experimental Protocols

Formulation of this compound-containing Lipid Nanoparticles (LNPs) for mRNA Delivery

This protocol describes a general method for the formulation of LNPs encapsulating mRNA using a microfluidic mixing device. The molar ratios of the lipid components should be optimized for the specific application.

Materials:

  • 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA encoding the protein of interest

  • Ethanol (anhydrous)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol at a suitable concentration (e.g., 10-20 mg/mL).

  • Preparation of the Lipid Mixture:

    • In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio. A common starting molar ratio for cationic lipid:helper lipid:cholesterol:PEG-lipid is 50:10:38.5:1.5.

    • Vortex the lipid mixture to ensure homogeneity.

  • Preparation of the Aqueous Phase:

    • Dilute the mRNA stock solution in citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.

    • Set the flow rates for the two syringes. A typical flow rate ratio of the aqueous phase to the organic phase is 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids into LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Collect the LNP dispersion from the outlet of the microfluidic device.

    • Transfer the LNP dispersion to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with several buffer changes. This step removes the ethanol and exchanges the acidic buffer for a physiological buffer.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

In Vitro Transfection of Cells with this compound LNPs

This protocol provides a general procedure for transfecting mammalian cells in culture with mRNA-loaded LNPs.

Materials:

  • Mammalian cells of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • mRNA-loaded LNPs

  • 96-well or 24-well cell culture plates

  • Assay reagents for detecting protein expression (e.g., luciferase assay kit, antibodies for western blotting or flow cytometry)

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Transfection:

    • On the day of transfection, remove the old medium from the cells.

    • Add fresh, pre-warmed complete cell culture medium to each well.

    • Add the desired amount of mRNA-loaded LNPs to each well. The optimal concentration of LNPs should be determined empirically.

    • Gently swirl the plate to ensure even distribution of the LNPs.

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for cellular uptake of the LNPs and expression of the encoded protein.

  • Analysis of Protein Expression:

    • After the incubation period, analyze the expression of the protein of interest using a suitable method:

      • For reporter proteins (e.g., luciferase, GFP): Measure the signal using a plate reader or fluorescence microscope.

      • For other proteins: Perform western blotting, ELISA, or flow cytometry to quantify protein levels.

Signaling Pathways and Experimental Workflows

The delivery of nucleic acids by this compound-containing LNPs involves complex interactions with cellular components and can trigger various signaling pathways.

Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the key steps in the cellular uptake and endosomal escape of LNPs.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH ~7.2) LNP This compound LNP (Neutral Surface Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Synthesis Ribosome->Protein EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome EarlyEndosome->mRNA Endosomal Escape (this compound protonation & membrane disruption) LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation LateEndosome->mRNA Endosomal Escape Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Intracellular Signaling Pathways Triggered by LNP-delivered mRNA

The introduction of foreign mRNA into the cytoplasm can be sensed by the innate immune system, leading to the activation of specific signaling pathways.

G cluster_cytoplasm Cytoplasm cluster_prr Pattern Recognition Receptors (PRRs) cluster_downstream Downstream Signaling cluster_response Cellular Response mRNA_LNP mRNA from LNP RIGI RIG-I/MDA5 mRNA_LNP->RIGI sensed by TLR TLR3/7/8 (in endosome) TRIF_MyD88 TRIF/MyD88 TLR->TRIF_MyD88 activates MAVS MAVS RIGI->MAVS activates TBK1_IKK TBK1/IKKε MAVS->TBK1_IKK activates TRIF_MyD88->TBK1_IKK NFkB NF-κB TRIF_MyD88->NFkB IRF3_7 IRF3/7 TBK1_IKK->IRF3_7 phosphorylates Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines induces transcription of IFN Type I Interferons (IFN-α/β) IRF3_7->IFN induces transcription of

Caption: Innate immune signaling pathways activated by LNP-delivered mRNA.

Conclusion

This compound is a valuable cationic lipid for the formulation of lipid nanoparticles for gene delivery. Its pH-sensitive nature is a key attribute that facilitates the efficient release of nucleic acid cargo from endosomes into the cytoplasm. The continued optimization of LNP formulations containing this compound and other novel cationic lipids holds great promise for the development of new and improved RNA-based therapeutics and vaccines. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development, offering insights into its synthesis, mechanism of action, and application in gene delivery systems.

References

16:0 DAP Cationic Lipid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the cationic lipid 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane). It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, particularly those engaged in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. This guide covers the physicochemical properties, synthesis, formulation, and biological activity of this compound, supported by detailed experimental protocols and visual representations of key processes.

Core Properties of this compound

This compound is a synthetic, ionizable cationic lipid that has gained significant attention for its application in gene delivery systems. Its structure, comprising a dimethylammonium headgroup and two palmitoyl (16:0) lipid tails, imparts a pH-sensitive positive charge, a critical feature for efficient nucleic acid encapsulation and intracellular delivery.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its function in LNP formulations. These properties influence the stability of the nanoparticles, their interaction with biological membranes, and the ultimate efficiency of cargo delivery.

PropertyValueReference
Chemical Name 1,2-dipalmitoyl-3-dimethylammonium-propane[1]
Synonyms DPDAP, this compound[1]
Molecular Formula C₃₇H₇₃NO₄[1]
Molecular Weight 595.98 g/mol [1][2]
CAS Number 96326-74-8
Appearance White to off-white solid
Solubility Soluble in Chloroform and DMSO (with heating)
pKa 5.29
Purity ≥95%
Role in Lipid Nanoparticles

This compound is a key component in the formulation of LNPs, which are effective carriers for various nucleic acid-based therapeutics, including messenger RNA (mRNA), small interfering RNA (siRNA), and microRNA (miRNA). The positive charge of the this compound headgroup at acidic pH facilitates the encapsulation of negatively charged nucleic acids. Upon cellular uptake and endosomal acidification, the protonation of the dimethylamino group is thought to play a crucial role in endosomal escape, a critical step for the cytoplasmic delivery of the cargo.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound analogue, its formulation into LNPs, and the subsequent evaluation of its biological activity.

Synthesis of 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)

Materials:

  • 3-(Dimethylamino)-1,2-propanediol

  • Palmitoyl chloride

  • Anhydrous toluene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, triethylamine)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-(dimethylamino)-1,2-propanediol (1.0 equivalent) in anhydrous toluene.

  • Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (2.5 equivalents) portion-wise to the stirred solution at room temperature. Stir the resulting suspension at room temperature for 1 hour.

  • Acylation: Add palmitoyl chloride (2.2 equivalents) dropwise to the reaction mixture via the dropping funnel.

  • Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of ethanol, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane with a small percentage of triethylamine) to yield the pure 1,2-dipalmitoyl-3-dimethylammonium-propane.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Formulation of this compound-Containing Lipid Nanoparticles

LNPs encapsulating nucleic acids can be prepared using various methods, with microfluidic mixing being a common and reproducible technique.

Materials:

  • This compound

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

  • Nucleic acid (e.g., mRNA, siRNA)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at desired concentrations.

  • Lipid Mixture: In an Eppendorf tube, combine the lipid stock solutions at a specific molar ratio (e.g., 50:10:38.5:1.5 of this compound:DOPE:Cholesterol:DMG-PEG 2000).

  • Aqueous Phase Preparation: In a separate RNase-free tube, dilute the nucleic acid in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Load the lipid mixture in ethanol into one syringe and the nucleic acid in citrate buffer into another syringe of a microfluidic mixing device (e.g., NanoAssemblr).

  • LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the lipids around the nucleic acid, forming LNPs.

  • Dialysis/Buffer Exchange: Dialyze the resulting LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer. Alternatively, use tangential flow filtration for buffer exchange.

  • Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase 16_0_DAP This compound Lipid_Mixture Lipid_Mixture 16_0_DAP->Lipid_Mixture Mix Helper_Lipid Helper Lipid (e.g., DOPE) Helper_Lipid->Lipid_Mixture Mix Cholesterol Cholesterol Cholesterol->Lipid_Mixture Mix PEG_Lipid PEG-Lipid PEG_Lipid->Lipid_Mixture Mix Ethanol Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Mixture->Microfluidic_Mixing Nucleic_Acid Nucleic Acid (mRNA, siRNA) Aqueous_Solution Aqueous_Solution Nucleic_Acid->Aqueous_Solution Dilute Citrate_Buffer Citrate Buffer (pH 4.0) Aqueous_Solution->Microfluidic_Mixing LNP_Formation LNP Self-Assembly Microfluidic_Mixing->LNP_Formation Buffer_Exchange Dialysis / TFF (PBS, pH 7.4) LNP_Formation->Buffer_Exchange Characterization Characterization (Size, PDI, Zeta, Encapsulation) Buffer_Exchange->Characterization

Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.

In Vitro Transfection Efficiency Assay

The ability of this compound-LNPs to deliver functional nucleic acids into cells is a key measure of their performance. This can be assessed by transfecting cells with a reporter gene (e.g., luciferase or green fluorescent protein (GFP)) and quantifying its expression.

Materials:

  • Cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound-LNPs encapsulating reporter gene mRNA or plasmid DNA

  • 96-well cell culture plates

  • Lysis buffer (for luciferase assay)

  • Luciferase assay substrate

  • Luminometer or fluorescence microscope/plate reader (for GFP)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • LNP Treatment: On the day of transfection, replace the cell culture medium with fresh medium containing various concentrations of the this compound-LNPs.

  • Incubation: Incubate the cells with the LNPs for a defined period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • Quantification of Reporter Gene Expression:

    • Luciferase: Aspirate the medium, wash the cells with PBS, and add lysis buffer. After a short incubation, transfer the cell lysate to a luminometer plate, add the luciferase substrate, and measure the luminescence.

    • GFP: Visualize GFP expression using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.

  • Data Analysis: Normalize the reporter gene expression to the total protein concentration in each well (for luciferase) or the number of cells.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of the LNP formulations. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound-LNPs

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the in vitro transfection efficiency assay protocol.

  • MTT Addition: After the desired incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the absorbance of untreated control cells. Determine the IC₅₀ value (the concentration of LNPs that causes 50% inhibition of cell viability).

Cytotoxicity_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with this compound-LNPs (Varying Concentrations) Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate Cell Viability (%) and IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for MTT Cytotoxicity Assay.

Biological Performance

The efficacy of this compound as a delivery vehicle is determined by its transfection efficiency and its cytotoxicity profile. While extensive quantitative data specifically for this compound is not widely available in publicly accessible literature, the following tables provide a template for how such data would be presented.

Transfection Efficiency

The transfection efficiency of this compound-based LNPs is cell-type dependent and influenced by the formulation parameters.

Cell LineNucleic AcidMolar Ratio (this compound:Helper:Chol:PEG)Transfection Efficiency (%)Reference
HeLapCMV-LucData not availableData not available
HEK293GFP mRNAData not availableData not available
A549siRNAData not availableData not available

Researchers are encouraged to perform optimization studies to determine the ideal formulation for their specific application.

Cytotoxicity

The cytotoxicity of cationic lipids is a critical consideration in the development of safe and effective drug delivery systems.

Cell LineAssayIC₅₀ (µg/mL)Reference
HeLaMTTData not available
HEK293MTTData not available
MCF-7MTTData not available

The cytotoxicity of this compound-LNPs is expected to be dose-dependent and influenced by the overall formulation composition.

Cellular Uptake and Endosomal Escape

The successful delivery of nucleic acids to the cytoplasm relies on the efficient cellular uptake of the LNPs and their subsequent escape from the endosomal pathway.

Caption: Cellular Uptake and Endosomal Escape Pathway.

Cationic lipoplexes, including those formulated with this compound, are primarily internalized by cells through endocytosis, with clathrin-mediated endocytosis and macropinocytosis being the major pathways. Once inside the cell, the LNPs are trafficked through the endosomal system, moving from early to late endosomes. The environment within the late endosomes becomes increasingly acidic.

This drop in pH is a critical trigger for endosomal escape. The dimethylamino headgroup of this compound, with a pKa of 5.29, becomes protonated in the acidic environment of the late endosome. This protonation leads to a net positive charge on the LNP surface, which is thought to promote interaction with the anionic lipids of the endosomal membrane. This interaction can lead to membrane destabilization and the formation of non-bilayer lipid structures, ultimately resulting in the release of the nucleic acid cargo into the cytoplasm, where it can exert its therapeutic effect. Failure to escape the endosome leads to the trafficking of the LNP to the lysosome for degradation.

Conclusion

This compound is a versatile and effective cationic lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Its pH-sensitive nature is a key attribute that facilitates both the encapsulation of genetic material and its subsequent release into the cytoplasm of target cells. While further research is needed to fully quantify its biological performance across a wide range of cell types and applications, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in their therapeutic strategies. As with any delivery system, careful optimization of the LNP formulation and thorough characterization of its biological activity are essential for achieving successful outcomes.

References

The Role of 16:0 DAP in Lipid Nanoparticle (LNP) Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, a prominence underscored by their critical role in the development of mRNA vaccines. A key component in many LNP formulations is the cationic lipid, which is essential for encapsulating negatively charged nucleic acid cargo and facilitating its delivery into target cells. This technical guide provides a comprehensive overview of the role of 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane), a pH-sensitive cationic lipid, in the formation and function of LNPs. We will delve into its mechanism of action, impact on LNP physicochemical properties, and provide detailed experimental protocols for formulation and characterization.

Introduction to this compound

This compound is a synthetic, ionizable cationic lipid characterized by a dimethylammonium headgroup and two 16-carbon saturated acyl chains (dipalmitoyl). Its structure allows it to remain relatively neutral at physiological pH and become positively charged in the acidic environment of endosomes. This pH-sensitive property is crucial for both the efficient encapsulation of nucleic acids during formulation at a lower pH and the subsequent release of the cargo into the cytoplasm of target cells.[1] this compound is frequently utilized in the formulation of LNPs for the delivery of various nucleic acids, including messenger RNA (mRNA) and microRNA (miRNA).

The Core Function of this compound in LNP Formation and Function

The primary role of this compound in LNP formulations is to complex with and neutralize the negatively charged phosphate backbone of nucleic acids. This interaction is fundamental to the encapsulation of the genetic material within the lipid core of the nanoparticle. The formulation process typically involves mixing an ethanolic solution of lipids, including this compound, with an acidic aqueous solution containing the nucleic acid cargo. The low pH ensures that the tertiary amine of this compound is protonated, facilitating the electrostatic interaction with the nucleic acid.

Upon administration and cellular uptake, the LNP is trafficked into the endosomal pathway. The progressive acidification of the endosome leads to the protonation of this compound, resulting in a net positive charge of the LNP. This positive charge is believed to promote the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. This process, known as endosomal escape, is a critical step for the therapeutic efficacy of nucleic acid-based drugs.

Quantitative Impact of this compound on LNP Properties

The inclusion and molar ratio of this compound in an LNP formulation significantly influence the physicochemical characteristics of the resulting nanoparticles. These properties, in turn, affect the stability, in vivo disposition, and transfection efficiency of the LNPs.

Table 1: Representative Physicochemical Properties of this compound-containing LNPs

Formulation IDMolar Ratio (this compound:Helper Lipid:Cholesterol:PEG-Lipid)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LNP-DAP-140:10:48:285.2 ± 3.10.12 ± 0.02+5.3 ± 0.8>95
LNP-DAP-250:10:38.5:1.592.5 ± 4.50.15 ± 0.03+8.1 ± 1.2>95
LNP-DAP-330:20:48:278.9 ± 2.80.11 ± 0.02+3.7 ± 0.6>90

Note: The data presented in this table is a representative compilation based on typical values reported in the literature for similar cationic lipid-based LNPs and is intended for illustrative purposes. Actual values will vary depending on the specific helper lipids, PEG-lipids, nucleic acid cargo, and formulation process used.

Experimental Protocols

LNP Formulation via Ethanol Injection

This protocol describes a common laboratory-scale method for preparing this compound-containing LNPs encapsulating mRNA.

Materials:

  • This compound

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG 2000)

  • mRNA

  • Ethanol (200 proof, anhydrous)

  • Citrate Buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Syringes and needles

  • Microfluidic mixing device or a simple T-junction

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations (e.g., 10-50 mg/mL).

  • Lipid Mixture Preparation: In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of this compound:DSPC:Cholesterol:DMG-PEG 2000). Vortex thoroughly to ensure a homogenous mixture.

  • Aqueous Phase Preparation: Dissolve the mRNA in the citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formation:

    • Draw the lipid mixture into one syringe and the mRNA solution into another syringe.

    • Set up a microfluidic mixing device or a T-junction.

    • Pump the two solutions through the mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the ethanol and aqueous phases induces the self-assembly of the lipids into nanoparticles, encapsulating the mRNA.

  • Dialysis: Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove the ethanol and exchange the buffer.

  • Sterilization and Storage: Filter the final LNP suspension through a 0.22 µm sterile filter and store at 4°C.

LNP Characterization

Method: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

  • The instrument will report the Z-average diameter (particle size) and the PDI.

Method: Electrophoretic Light Scattering (ELS)

Procedure:

  • Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.

  • Load the sample into a specialized zeta potential cuvette.

  • Place the cuvette in the ELS instrument.

  • The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

Method: RiboGreen Assay

Procedure:

  • Prepare RiboGreen working solution: Dilute the concentrated RiboGreen reagent in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) according to the manufacturer's instructions.

  • Prepare two sets of samples:

    • Intact LNPs: Dilute the LNP suspension in TE buffer.

    • Lysed LNPs: Dilute the LNP suspension in TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the lipid nanoparticles and release the encapsulated mRNA.

  • Prepare a standard curve: Create a series of known mRNA concentrations in TE buffer.

  • Plate the samples and standards: Add the samples (intact and lysed) and standards to a 96-well black plate.

  • Add RiboGreen solution: Add the RiboGreen working solution to all wells.

  • Incubate: Incubate the plate in the dark for 5 minutes.

  • Measure fluorescence: Read the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate Encapsulation Efficiency (EE): EE (%) = [(Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs] x 100

Visualizations

LNP_Formation_Workflow cluster_prep Preparation of Solutions cluster_formulation LNP Formation cluster_purification Purification & Buffer Exchange cluster_characterization Characterization lipid_mix Lipid Mixture in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) mixing Rapid Mixing (Microfluidics or T-junction) lipid_mix->mixing Organic Phase mrna_sol mRNA in Acidic Buffer (e.g., Citrate pH 4.0) mrna_sol->mixing Aqueous Phase dialysis Dialysis against PBS (pH 7.4) mixing->dialysis final_lnp Final LNP Suspension dialysis->final_lnp dls Size & PDI (DLS) els Zeta Potential (ELS) ribogreen Encapsulation Efficiency (RiboGreen Assay) final_lnp->dls final_lnp->els final_lnp->ribogreen

Caption: Workflow for the formulation and characterization of this compound-containing LNPs.

Endosomal_Escape cluster_cell Cellular Environment cluster_endosome Endosome (Acidic pH) lnp_protonated LNP with Protonated this compound (+) endosomal_membrane Anionic Endosomal Membrane (-) lnp_protonated->endosomal_membrane Electrostatic Interaction membrane_destabilization Membrane Destabilization endosomal_membrane->membrane_destabilization mrna_release mRNA Release membrane_destabilization->mrna_release cytoplasm Cytoplasm mrna_release->cytoplasm lnp_uptake LNP Uptake via Endocytosis lnp_uptake->lnp_protonated

Caption: Proposed mechanism of endosomal escape for this compound-containing LNPs.

Conclusion

This compound is a valuable cationic lipid for the formulation of lipid nanoparticles designed for nucleic acid delivery. Its pH-sensitive nature is a key attribute that enables both high encapsulation efficiency and effective endosomal escape, two critical determinants of therapeutic success. The rational design of this compound-containing LNPs, guided by a thorough understanding of its impact on physicochemical properties and supported by robust formulation and characterization protocols, will continue to be a cornerstone of innovation in the field of gene therapy and vaccine development. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this compound for their drug delivery applications.

References

Biophysical Characteristics of 16:0 Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The designation "16:0 DAP" can refer to two distinct lipid molecules with significant roles in biomedical research: 1,2-dipalmitoyl-sn-glycero-3-phosphate , a naturally occurring phosphatidic acid involved in cellular signaling, and 1,2-dipalmitoyl-3-dimethylammonium-propane , a synthetic cationic lipid crucial for drug delivery systems. This guide provides a comprehensive overview of the biophysical characteristics of both molecules, including quantitative data, experimental methodologies, and visual representations of their functional contexts.

Part 1: 1,2-Dipalmitoyl-sn-glycero-3-phosphate (16:0 PA)

1,2-dipalmitoyl-sn-glycero-3-phosphate, hereafter referred to as 16:0 PA, is a saturated phosphatidic acid, a class of phospholipids that are key intermediates in the biosynthesis of other glycerophospholipids and also function as important signaling molecules in various cellular processes.

Quantitative Biophysical Data

The following table summarizes the key quantitative biophysical properties of 16:0 PA.

PropertyValueSource
Molecular Weight 648.86 g/mol [1]
Molecular Formula C₃₅H₆₉O₈P[1]
Melting Point (Tₘ) 67.0 °C
Solubility Soluble in chloroform.[1] Difficult to solubilize in organic solvents above 1 mg/mL. A suitable solvent mixture is chloroform/methanol/water/ammonium hydroxide (65:35:4:4 v/v). Soluble in 50% ethanol at ~1mg/mL.[2][1]
Critical Micelle Concentration (CMC) Estimated to be in the low millimolar range in aqueous solutions. The CMC for 1-palmitoyl-2-lyso-sn-glycero-3-phosphatidic acid is 0.540 mM in water at 25°C.
Interaction with Lipid Bilayers

16:0 PA, when incorporated into lipid bilayers, influences membrane properties. Its conical shape, with a small headgroup and two bulky acyl chains, can induce negative curvature strain in membranes, which is important for processes like vesicle formation and fusion. The presence of 16:0 PA can also modulate the fluidity of the membrane, which can be studied using techniques like fluorescence anisotropy.

Signaling Pathways

16:0 PA is a key signaling molecule that regulates cell growth and proliferation, notably through the mTOR and Hippo pathways. In mTOR signaling, saturated forms of PA like 16:0 PA are generally considered inhibitory, in contrast to unsaturated PAs which are activators. In the Hippo pathway, PA can bind to and inhibit key components like LATS kinases, leading to the activation of the transcriptional co-activator YAP.

mTOR_Signaling Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PLD PLD Receptor Tyrosine Kinases->PLD 16:0 PA 16:0 PA PLD->16:0 PA hydrolyzes PC PC PC->PLD mTORC1 mTORC1 16:0 PA->mTORC1 inhibits Inhibition of Cell Growth Inhibition of Cell Growth mTORC1->Inhibition of Cell Growth

Figure 1: Simplified diagram of the inhibitory role of 16:0 PA in the mTOR signaling pathway.

Hippo_Signaling 16:0 PA 16:0 PA LATS1/2 LATS1/2 16:0 PA->LATS1/2 inhibits YAP YAP LATS1/2->YAP phosphorylates Nuclear Translocation Nuclear Translocation YAP->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription

Figure 2: Simplified diagram of 16:0 PA's role in the Hippo signaling pathway.

Part 2: 1,2-Dipalmitoyl-3-dimethylammonium-propane (this compound)

1,2-dipalmitoyl-3-dimethylammonium-propane, hereafter referred to as this compound, is a synthetic ionizable cationic lipid. Its primary application is in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as siRNA, mRNA, and DNA, in both research and therapeutic contexts.

Quantitative Biophysical Data

The following table summarizes the key quantitative biophysical properties of this compound.

PropertyValueSource
Molecular Weight 596.0 g/mol
Molecular Formula C₃₇H₇₃NO₄
Melting Point (Tₘ) Data not readily available.
Solubility Soluble in Chloroform.
Critical Micelle Concentration (CMC) Data not readily available.
Application in Lipid Nanoparticles (LNPs)

This compound is a key component in the formulation of LNPs for nucleic acid delivery. Its cationic headgroup electrostatically interacts with the negatively charged phosphate backbone of nucleic acids, facilitating their encapsulation within the LNP core. The lipid tails contribute to the overall structure and stability of the nanoparticle.

LNP_Workflow cluster_0 LNP Formulation cluster_1 Purification & Characterization Lipid_Mixture Lipid Mixture in Ethanol (this compound, helper lipids, PEG-lipid) Mixing Rapid Mixing (e.g., microfluidics) Lipid_Mixture->Mixing Nucleic_Acid Nucleic Acid in Aqueous Buffer (low pH) Nucleic_Acid->Mixing LNP_Formation Self-Assembly into Lipid Nanoparticles Mixing->LNP_Formation Dialysis Dialysis/ Buffer Exchange (to neutral pH) LNP_Formation->Dialysis Characterization Characterization (DLS, Zeta Potential) Dialysis->Characterization

Figure 3: Experimental workflow for the formulation and characterization of this compound-containing lipid nanoparticles.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for 16:0 PA

DSC is used to measure the thermotropic properties of lipid bilayers, including the phase transition temperature (Tₘ).

Methodology:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) containing 16:0 PA, typically by the thin-film hydration method followed by extrusion for LUVs.

  • Sample Preparation: A known concentration of the liposome suspension is loaded into an aluminum DSC pan. A reference pan is filled with the same buffer used for liposome hydration.

  • DSC Analysis: The sample and reference pans are heated at a constant rate (e.g., 1-5 °C/min) over a defined temperature range that encompasses the expected phase transition.

  • Data Analysis: The heat flow as a function of temperature is recorded. The peak of the endothermic transition corresponds to the Tₘ. The area under the peak is used to calculate the enthalpy of the transition (ΔH).

Fluorescence Anisotropy to Study Membrane Fluidity with 16:0 PA

Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) can be used to assess changes in membrane fluidity upon incorporation of 16:0 PA.

Methodology:

  • Liposome Preparation: Prepare LUVs with and without 16:0 PA.

  • Probe Incorporation: Incubate the liposome suspensions with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) to allow the probe to partition into the lipid bilayer.

  • Fluorescence Measurement: Excite the DPH-labeled liposomes with vertically polarized light (e.g., at 358 nm) and measure the emission intensity of both vertically and horizontally polarized light (e.g., at 430 nm).

  • Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is an instrumental correction factor.

  • Interpretation: A higher anisotropy value indicates lower membrane fluidity (a more ordered environment), while a lower value suggests higher fluidity.

Formulation and Characterization of this compound Lipid Nanoparticles

This protocol outlines the general steps for preparing and characterizing LNPs containing this compound for nucleic acid delivery.

Methodology:

A. LNP Formulation (Microfluidic Mixing):

  • Lipid Stock Solution: Prepare a stock solution of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio.

  • Nucleic Acid Solution: Dissolve the nucleic acid (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., citrate or acetate buffer, pH 4.0).

  • Microfluidic Mixing: Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous). This rapid mixing leads to the self-assembly of LNPs with the nucleic acid encapsulated.

B. Purification:

  • Buffer Exchange: Dialyze the LNP suspension against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the stability and biocompatibility of the LNPs.

C. Characterization:

  • Dynamic Light Scattering (DLS): Determine the average particle size (hydrodynamic diameter) and the polydispersity index (PDI) of the LNP suspension. A low PDI value indicates a monodisperse and homogeneous sample.

  • Zeta Potential Measurement: Measure the surface charge of the LNPs. At neutral pH, the ionizable this compound will be partially deprotonated, resulting in a near-neutral or slightly negative surface charge, which is important for reducing toxicity and non-specific interactions in vivo.

  • Encapsulation Efficiency: Determine the percentage of nucleic acid successfully encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay) or other quantification methods.

This guide provides a foundational understanding of the biophysical characteristics of two important "this compound" lipids. The provided data and protocols serve as a starting point for researchers to design and interpret experiments in the fields of cell signaling and drug delivery.

References

An In-depth Technical Guide to the Solubility and Stability of 16:0 DAP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of 1,2-dipalmitoyl-sn-glycero-3-phospho-L-arginine (16:0 DAP), a cationic lipid increasingly utilized in drug delivery systems, including liposomes and lipid nanoparticles (LNPs) for gene transfection and vaccine delivery.[1][2][3] Understanding the physicochemical properties of this compound is critical for the formulation of stable, effective, and safe nanomedicines.

Physicochemical Properties of this compound

This compound is a cationic phospholipid characterized by a glycerol backbone, two saturated 16-carbon palmitoyl chains, and a phospho-L-arginine head group. The presence of the dipalmitoyl chains contributes to a relatively high phase transition temperature, while the positively charged arginine headgroup is crucial for its interaction with anionic therapeutic payloads like nucleic acids and for its fusogenic activity with cell membranes.

Solubility

The solubility in organic solvents is significantly higher, facilitating its use in formulation processes that involve solvent-based methods.

Table 1: Solubility of this compound

SolventSolubilityNotes
ChloroformSolubleA common solvent for dissolving lipids for formulation.
Dimethyl Sulfoxide (DMSO)11.11 mg/mLUltrasonic warming and heating to 60°C may be required.
Aqueous BuffersVery LowExpected to be in the nanomolar to micromolar range, typical for bilayer-forming phospholipids.
Stability

The stability of this compound is a key determinant of the shelf-life and in vivo efficacy of its formulations. The primary degradation pathway for phospholipids is hydrolysis of the ester linkages, leading to the formation of lysolipids and free fatty acids.

Table 2: Stability Profile of this compound

FormStorage ConditionsStability
Solid (Powder)-20°C≥ 4 years
In Organic Solvent-80°C (in DMSO)6 months
In Organic Solvent-20°C (in DMSO)1 month
Aqueous Dispersions (Liposomes)4°CGenerally stable for weeks to months, but prone to aggregation and hydrolysis over longer periods.

The hydrolysis of phospholipids generally follows pseudo-first-order kinetics and is influenced by pH and temperature. For diacyl lipids, the rate of hydrolysis is typically lowest in the pH range of 5.8-6.5. The presence of the phospho-L-arginine headgroup may influence the local pH at the liposome surface and thus affect the hydrolysis rate.

Experimental Protocols

Detailed experimental protocols for the determination of this compound solubility and stability are not explicitly published. However, standard methodologies for characterizing phospholipids can be adapted.

Determination of Aqueous Solubility (Critical Micelle/Bilayer Concentration)

Due to the low aqueous solubility, direct measurement is challenging. A common approach is to determine the critical micelle concentration (CMC) or critical bilayer concentration (CBC) for lipids that form aggregates.

Protocol: Determination of CMC/CBC by Fluorescence Probe Method

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Prepare a stock solution of a fluorescent probe sensitive to changes in the polarity of its microenvironment (e.g., pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH)).

  • Sample Preparation:

    • Aliquot the this compound stock solution into a series of glass vials and evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Place the vials under high vacuum for at least 2 hours to remove residual solvent.

    • Rehydrate the lipid films with a series of aqueous buffers of known pH to create a range of this compound concentrations.

    • Add a small, constant amount of the fluorescent probe to each vial.

    • Allow the solutions to equilibrate, typically for several hours or overnight.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of the probe in each sample using a spectrofluorometer.

    • For pyrene, monitor the ratio of the intensity of the first and third vibrational peaks (I1/I3). For DPH, monitor the fluorescence anisotropy.

  • Data Analysis:

    • Plot the fluorescence parameter (e.g., I1/I3 ratio or anisotropy) as a function of the logarithm of the this compound concentration.

    • The CMC/CBC is identified as the concentration at which a sharp change in the slope of the plot is observed.

Diagram 1: Experimental Workflow for CMC Determination

CMC_Determination cluster_prep Preparation cluster_sample Sample Preparation cluster_measurement Measurement & Analysis stock_lipid This compound Stock (Organic Solvent) lipid_film Lipid Film Formation (Solvent Evaporation) stock_lipid->lipid_film stock_probe Fluorescent Probe Stock add_probe Add Probe stock_probe->add_probe rehydration Rehydration in Buffer (Concentration Series) lipid_film->rehydration rehydration->add_probe measurement Fluorescence Spectroscopy add_probe->measurement analysis Plot Fluorescence vs. log[this compound] measurement->analysis cmc Determine CMC/CBC analysis->cmc Forced_Degradation start This compound Liposome Suspension stress Expose to Stress Conditions (pH, Temp, Light, Oxid.) start->stress sampling Sample at Time Points stress->sampling hplc HPLC Analysis (RP-C18, CAD/ELSD) sampling->hplc analysis Quantify Degradation hplc->analysis kinetics Determine Degradation Kinetics analysis->kinetics Gene_Delivery cluster_extracellular Extracellular cluster_cellular Cellular lnp This compound LNP (+ charge) complex LNP-NA Complex lnp->complex na Nucleic Acid (- charge) na->complex cell_membrane Cell Membrane (- charge) complex->cell_membrane Association endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm translation Translation (Protein Synthesis) cytoplasm->translation

References

The Advent of pH-Sensitive Cationic Lipids: A Technical Guide to Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to specific cells and subcellular compartments remains a cornerstone of modern medicine. pH-sensitive cationic lipids have emerged as a pivotal technology in this endeavor, offering a sophisticated mechanism for overcoming cellular barriers and enhancing the efficacy of a wide range of therapeutic modalities. This in-depth technical guide explores the core principles, applications, and methodologies associated with pH-sensitive cationic lipids, providing a comprehensive resource for professionals in the field of drug development.

The Core Principle: Navigating the Endosomal Escape Route

The primary challenge in intracellular drug delivery is the "endosomal trap." After cellular uptake, therapeutic payloads are often sequestered within endosomes, which mature into lysosomes where the cargo is degraded by enzymatic activity. pH-sensitive cationic lipids are ingeniously designed to overcome this barrier.

These lipids are typically ionizable, remaining neutral or near-neutral at physiological pH (around 7.4). This neutrality is crucial for stability in the bloodstream and for minimizing non-specific interactions and toxicity. However, upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the amine headgroups of these lipids become protonated, acquiring a positive charge.[1][2] This charge acquisition triggers a conformational change in the lipid, often from a cylindrical to a cone shape, which disrupts the endosomal membrane.[3] This disruption facilitates the release of the therapeutic cargo into the cytoplasm, a critical step for its intended biological action. This mechanism is often referred to as the "proton sponge effect" or endosomal escape.[1][2]

The efficiency of this process is a key determinant of the therapeutic efficacy of the delivered drug, be it a small molecule, a nucleic acid, or a protein.

Applications in Modern Therapeutics

The unique properties of pH-sensitive cationic lipids have led to their application in a diverse range of therapeutic areas, most notably in the delivery of nucleic acids.

Gene Silencing with siRNA

Small interfering RNA (siRNA) holds immense promise for treating a variety of genetic disorders by silencing the expression of specific disease-causing genes. However, the inherent instability and poor cellular uptake of naked siRNA necessitate the use of a delivery vehicle. pH-sensitive cationic lipid nanoparticles (LNPs) have proven to be highly effective in encapsulating and delivering siRNA to the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing. The pH-sensitive nature of the lipids is critical for the endosomal escape of the siRNA, allowing it to reach its target mRNA in the cytoplasm.

The Dawn of mRNA Vaccines and Therapeutics

The recent success of mRNA-based vaccines for COVID-19 has highlighted the pivotal role of pH-sensitive cationic lipids in modern medicine. These lipids are a key component of the LNPs used to encapsulate and protect the fragile mRNA molecules, facilitating their delivery into host cells. Following endocytosis, the pH-triggered endosomal escape releases the mRNA into the cytoplasm, where it is translated by the cellular machinery to produce the antigenic protein. This protein then elicits a robust immune response. Beyond vaccines, this technology is being actively explored for a wide range of therapeutic applications, including protein replacement therapies and cancer immunotherapies.

Gene Therapy with Plasmid DNA

The delivery of plasmid DNA (pDNA) for gene therapy has also benefited from the use of pH-sensitive cationic lipids. These lipids can condense and protect the pDNA, facilitating its cellular uptake and subsequent release from the endosome. This allows the pDNA to reach the nucleus, where it can be transcribed to produce the therapeutic protein.

Cancer Therapy

The acidic tumor microenvironment provides an additional stimulus for the targeted release of anticancer drugs from pH-sensitive liposomes. Furthermore, by enhancing the intracellular delivery of chemotherapeutic agents, these lipids can help overcome multidrug resistance, a major challenge in cancer treatment.

Quantitative Analysis of pH-Sensitive Cationic Lipid Formulations

The physicochemical properties of lipid-based nanoparticles are critical determinants of their in vivo performance, including their stability, biodistribution, and efficacy. The following tables summarize key quantitative data for various pH-sensitive cationic lipid formulations.

Formulation/LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
YSK05/12-LNPs70-100<0.2Neutral to Cationic>90
CL1H6-LNPNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
SpHL-AL-DOX~170Not SpecifiedNot Specified~2 mg/mL (DOX)
Cationic Liposomes (DOPE/cholesterol/DSPE-mPEG/CL/SA)~94~0.16Not Specified>90
SpHL-UA191.1 ± 6.4Not Specified1.2 ± 1.40.77 ± 0.01 mg/mL (UA)
C14 M 3,4-DMA lipoplexes (C14:DOTAP:Chol 1:1:1)324.027.8%43.0Not Specified
Formulation/LipidIn Vitro Efficacy (IC50/ED50)In Vivo Efficacy (ED50/Tumor Inhibition)Cell Line/Animal ModelReference
CL4H6-LNPsNot SpecifiedED50: 0.0025 mg/kg (siRNA)In vivo
YSK05-LNPsNot SpecifiedMore efficient gene silencing than conventional lipidsIn vivo (intratumoral)
Mono-hydroxyl liposome (DOX-loaded)Better anti-cancer effect than free DOX (>5 µg/mL)Not SpecifiedMCF-7 and HepG2 cells
Galactose liposome (DOX-loaded)Better anti-cancer effect than free DOX (>5 µg/mL)Not SpecifiedMCF-7 and HepG2 cells
C12-DMA:PEG (1:0.5) lipoplexIC50: 0.2 µMNot SpecifiedBreast cancer cell lines
Lipid/FormulationCytotoxicity (IC50)Cell LineReference
Mono-hydroxyl assemblies> 50 µg/mL (24h)Not Specified
Multi-hydroxyl galactose assemblies> 50 µg/mL (24h)Not Specified
DOTAP~40 µg/mL (24h)Not Specified
CDA14 (quaternary ammonium headgroup)109.4 µg/mLNCI-H460
CDO14 (tri-peptide headgroup)340.5 µg/mLNCI-H460
CTAB-SLNs< 10 µg/mLSV-80, MCF-7
DDAB-SLNs284.06 ± 17.01 µg/mL (SV-80) to 869.88 ± 62.45 µg/mL (MCF-7) (48h)SV-80, MCF-7

Experimental Protocols

The successful development and application of pH-sensitive cationic lipid-based delivery systems rely on robust and reproducible experimental methodologies. This section provides an overview of key protocols.

Synthesis of pH-Sensitive Cationic Lipids

The synthesis of novel pH-sensitive cationic lipids is a critical first step. A common strategy involves a multi-step synthesis to create an amphiphilic molecule with a protonatable headgroup, a linker, and a hydrophobic tail.

General Synthesis Strategy:

  • Hydrophobic Tail and Linker Attachment: A hydrophobic moiety, such as a cholesterol derivative or a long-chain fatty acid, is reacted with a linker molecule containing functional groups for subsequent attachment of the headgroup.

  • Headgroup Conjugation: The protonatable headgroup, often containing tertiary amines, is then conjugated to the linker.

  • Purification: The final product is purified using techniques like column chromatography to ensure high purity.

Note: Specific synthesis protocols for proprietary lipids like YSK05 and CL4H6 are not publicly available. The above represents a general approach.

Preparation of Lipid Nanoparticles

Two common methods for preparing LNPs are the thin-film hydration method and microfluidic-based synthesis.

4.2.1. Thin-Film Hydration Method

This traditional method involves the following steps:

  • Lipid Dissolution: The cationic lipid, helper lipids (e.g., DOPE, cholesterol), and a PEGylated lipid are dissolved in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator, leaving a thin lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (at the desired pH) containing the therapeutic cargo (e.g., siRNA, mRNA). The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation. This process leads to the self-assembly of multilamellar vesicles (MLVs).

  • Size Reduction: The heterogeneous MLVs are then subjected to size reduction and homogenization techniques, such as extrusion through polycarbonate membranes of a defined pore size or sonication, to produce small unilamellar vesicles (SUVs) with a uniform size distribution.

4.2.2. Microfluidic Synthesis

Microfluidics offers a more controlled and scalable method for LNP production.

  • Stream Preparation: Two streams are prepared: a lipid phase consisting of the cationic lipid and helper lipids dissolved in a water-miscible organic solvent (e.g., ethanol), and an aqueous phase containing the therapeutic cargo in a low pH buffer (e.g., citrate or acetate buffer).

  • Controlled Mixing: The two streams are rapidly and precisely mixed within a microfluidic chip. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble into LNPs, encapsulating the cargo.

  • Buffer Exchange: The resulting LNP suspension is then dialyzed or subjected to tangential flow filtration to remove the organic solvent and raise the pH to a physiological level.

Characterization of Lipid Nanoparticles

Thorough characterization is essential to ensure the quality and consistency of LNP formulations.

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Velocimetry to assess the surface charge of the nanoparticles.

  • Encapsulation Efficiency: This is a critical parameter and can be determined by separating the encapsulated from the unencapsulated cargo. Common methods include:

    • Ultracentrifugation or Size Exclusion Chromatography: To physically separate the LNPs from the free drug.

    • Quantification of Cargo: The amount of encapsulated and free cargo is then quantified using appropriate analytical techniques, such as UV-Vis spectroscopy, fluorescence spectroscopy (e.g., using a fluorescent dye that binds to the nucleic acid), or High-Performance Liquid Chromatography (HPLC).

    The encapsulation efficiency is calculated as: EE (%) = (Total Drug - Free Drug) / Total Drug * 100

In Vitro Evaluation

4.4.1. Hemolysis Assay for pH Sensitivity

This assay assesses the membrane-disruptive activity of the LNPs in a pH-dependent manner, which is indicative of their endosomal escape potential.

  • Erythrocyte Preparation: Red blood cells are isolated and washed.

  • Incubation: The LNPs are incubated with the erythrocyte suspension at different pH values (e.g., pH 7.4 and pH 5.5).

  • Hemoglobin Release Measurement: The amount of hemoglobin released due to erythrocyte lysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm). Increased hemolysis at acidic pH indicates pH-sensitive membrane disruption.

4.4.2. Cellular Uptake Studies

Flow cytometry and confocal microscopy are commonly used to evaluate the cellular uptake of LNPs.

  • Labeling: The LNPs are labeled with a fluorescent dye.

  • Cell Incubation: The labeled LNPs are incubated with the target cells for a specific period.

  • Analysis:

    • Flow Cytometry: Provides a quantitative measure of the percentage of cells that have taken up the LNPs and the mean fluorescence intensity.

    • Confocal Microscopy: Allows for the visualization of the intracellular localization of the LNPs.

4.4.3. Gene Silencing Assay (for siRNA delivery)

  • Cell Transfection: Target cells are transfected with siRNA-loaded LNPs.

  • Incubation: Cells are incubated for a period sufficient to allow for gene silencing (typically 24-72 hours).

  • Analysis of Gene Expression: The level of the target mRNA is quantified using quantitative reverse transcription PCR (qRT-PCR), and the level of the target protein is assessed by Western blotting or ELISA. A significant reduction in the target mRNA and protein levels indicates successful gene silencing.

Visualizing the Mechanisms and Workflows

To further elucidate the complex processes involved in the application of pH-sensitive cationic lipids, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Signaling Pathways

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endocytosis Endocytosis cluster_maturation Endosomal Maturation cluster_cytoplasm Cytoplasm LNP_neutral LNP (Neutral Charge) Endosome_early Early Endosome (pH ~6.5) LNP_neutral->Endosome_early Cellular Uptake Endosome_late Late Endosome (pH ~5.5) Endosome_early->Endosome_late Maturation Cargo_release Therapeutic Cargo Release Endosome_late->Cargo_release Protonation & Membrane Disruption

Caption: Endosomal escape mechanism of a pH-sensitive cationic lipid nanoparticle.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA siRNA Dicer Dicer RISC_loading RISC Loading siRNA->RISC_loading Loading Dicer->RISC_loading Processing (if dsRNA) RISC_active Active RISC RISC_loading->RISC_active Passenger Strand Removal Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: The RNA interference (RNAi) pathway for siRNA-mediated gene silencing.

mRNA_Vaccine_Mechanism cluster_delivery Delivery cluster_cell Antigen Presenting Cell (APC) cluster_uptake Uptake & Endosomal Escape cluster_translation Translation cluster_presentation Antigen Presentation cluster_immune_response Immune Response mRNA_LNP mRNA-LNP mRNA_release mRNA Release into Cytoplasm mRNA_LNP->mRNA_release Ribosome Ribosome mRNA_release->Ribosome Antigen Antigen Production Ribosome->Antigen MHC MHC Presentation Antigen->MHC T_cell T-cell Activation MHC->T_cell B_cell B-cell Activation & Antibody Production T_cell->B_cell

Caption: Mechanism of action for an mRNA vaccine delivered via a lipid nanoparticle.

Experimental Workflows

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization cluster_application Application Lipid_prep 1. Prepare Lipid Solution (in organic solvent) Mixing 3. Controlled Mixing (e.g., Microfluidics) Lipid_prep->Mixing Cargo_prep 2. Prepare Aqueous Cargo Solution Cargo_prep->Mixing Buffer_exchange 4. Buffer Exchange/Dialysis Mixing->Buffer_exchange Characterization 5. Physicochemical Characterization (Size, Zeta, EE%) Buffer_exchange->Characterization In_vitro 6a. In Vitro Studies Characterization->In_vitro In_vivo 6b. In Vivo Studies Characterization->In_vivo

Caption: General workflow for the formulation and characterization of lipid nanoparticles.

Conclusion and Future Perspectives

pH-sensitive cationic lipids have revolutionized the field of drug delivery, enabling the clinical translation of nucleic acid-based therapeutics and offering new avenues for the treatment of a wide range of diseases. The ability to engineer these lipids to respond to the specific pH of the endosomal environment provides a powerful tool for overcoming a critical cellular barrier.

Future research in this area will likely focus on the development of novel cationic lipids with improved efficacy and safety profiles. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation lipids with enhanced endosomal escape capabilities and reduced toxicity. Furthermore, the combination of pH-sensitivity with other targeting strategies, such as the incorporation of ligands for specific cell surface receptors, will pave the way for even more precise and effective drug delivery systems. As our understanding of the complex interplay between lipid nanoparticles and biological systems continues to grow, so too will the potential of pH-sensitive cationic lipids to address unmet medical needs.

References

A Deep Dive into Lipid-Based Gene Delivery Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals, this in-depth guide explores the core principles, methodologies, and applications of lipid-based nanoparticles in gene therapy. It provides a comprehensive overview of formulation strategies, characterization techniques, and the molecular mechanisms governing their therapeutic efficacy.

Lipid-based nanoparticles (LNPs) have emerged as a leading platform for the delivery of genetic material, underscored by their pivotal role in the development of mRNA vaccines and other nucleic acid-based therapies.[1] Their success stems from their biocompatibility, capacity to encapsulate and protect delicate genetic cargo, and their ability to facilitate cellular uptake and endosomal escape, critical hurdles in gene delivery.[1][2] This guide delves into the technical intricacies of these systems, offering a structured repository of quantitative data, detailed experimental protocols, and visual schematics to aid in the rational design and evaluation of lipid-based gene delivery vectors.

Core Components and Formulation of Lipid-Based Nanoparticles

The efficacy of lipid-based gene delivery systems is intrinsically linked to their composition. Typically, these nanoparticles are formulated from four key lipid components, each with a distinct function:

  • Ionizable or Cationic Lipids: These lipids are the cornerstone of nucleic acid encapsulation. At low pH during formulation, they are positively charged, enabling electrostatic complexation with the negatively charged phosphate backbone of nucleic acids like mRNA and siRNA.[3] Upon entering the physiological environment (pH 7.4), ionizable lipids become neutral, reducing potential toxicity. This pH-responsive behavior is also crucial for endosomal escape. Common examples include DLin-MC3-DMA, DOTAP, and DC-Cholesterol.[4]

  • Helper Lipids: These are typically neutral, zwitterionic lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). They contribute to the structural integrity of the nanoparticle and can modulate the fluidity of the lipid bilayer. DOPE, with its conical shape, is known to promote a hexagonal phase transition within the endosome, which facilitates membrane fusion and the release of the genetic payload into the cytoplasm.

  • Cholesterol: As a structural "glue," cholesterol enhances the stability of the lipid nanoparticle by filling gaps between the other lipid components, thereby increasing particle rigidity and reducing the premature leakage of the encapsulated cargo.

  • PEGylated Lipids: Polyethylene glycol (PEG)-conjugated lipids are incorporated to provide a hydrophilic shield on the nanoparticle surface. This "stealth" coating reduces opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the immune system, thereby prolonging the circulation half-life of the nanoparticles in the bloodstream.

Comparative Overview of Lipid-Based Delivery Systems

Several types of lipid-based nanoparticles have been developed for gene delivery, each with unique structural characteristics and applications.

Nanoparticle TypeDescriptionKey AdvantagesKey Disadvantages
Liposomes Spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core.Versatile for encapsulating both hydrophilic and hydrophobic drugs; well-established technology.Prone to drug leakage and physical instability; can be rapidly cleared by the immune system without modification.
Solid Lipid Nanoparticles (SLNs) Composed of a solid lipid core stabilized by a surfactant.Improved stability and controlled release compared to liposomes; avoids the use of organic solvents in some production methods.Lower drug loading capacity due to the crystalline structure of the lipid core.
Nanostructured Lipid Carriers (NLCs) A modification of SLNs where the solid lipid core is blended with a liquid lipid, creating a less ordered matrix.Higher drug loading capacity and reduced drug expulsion during storage compared to SLNs.More complex formulation compared to SLNs.
Lipid Nanoparticles (LNPs) Typically refers to the systems used for nucleic acid delivery, often with a solid, electron-dense core and a less defined structure than traditional liposomes.High encapsulation efficiency for nucleic acids; optimized for endosomal escape.Can exhibit toxicity depending on the cationic lipid component.

Quantitative Data on Lipid Nanoparticle Formulations

The physicochemical properties of lipid nanoparticles are critical determinants of their in vivo performance. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 2.1: Physicochemical Properties of Different LNP Formulations
Formulation (Cationic/Ionizable Lipid)Helper LipidMolar Ratio (Cationic:Helper:Chol:PEG)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOTAPDOPE1:1:0:0120 - 2500.2 - 0.4+30 to +50>90
DOTAPCholesterol1:1:0:0150 - 3000.3 - 0.5+40 to +60>85
DC-CholDOPE1:1:0:0100 - 2000.2 - 0.3+20 to +40~90
DLin-MC3-DMADSPC50:10:38.5:1.580 - 100<0.2-5 to +5 (at pH 7.4)>90
SM-102DSPC50:10:38.5:1.5~159 (with mRNA)~0.4~ -8 (with mRNA)>90
ALC-0315DSPC50:10:38.5:1.5~144 (with mRNA)~0.3~ -4 (with mRNA)>90
Table 2.2: Comparative Transfection Efficiency and Cytotoxicity
Cationic LipidHelper LipidCell LineTransfection EfficiencyCytotoxicityReference
DOTAPDOPEHEK293HighModerate
DOTAPCholesterolHEK293Moderate to HighModerate
Lipofectamine™-AGS, Huh-7HighHigh
DC-CholDOPEAGS, Huh-7ModerateLow to Moderate

Note: Transfection efficiency and cytotoxicity are highly dependent on the cell type, nucleic acid cargo, lipid-to-nucleic acid ratio, and experimental conditions. The data presented here are for general comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments in the formulation, characterization, and evaluation of lipid-based gene delivery systems.

Formulation of Lipid Nanoparticles via Microfluidic Mixing

Microfluidic mixing offers a reproducible and scalable method for producing LNPs with controlled size and high encapsulation efficiency.

Materials:

  • Ionizable/cationic lipid, helper lipid, cholesterol, and PEG-lipid dissolved in ethanol.

  • Nucleic acid (e.g., mRNA, siRNA) dissolved in a low pH aqueous buffer (e.g., 25 mM acetate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., staggered herringbone micromixer).

Protocol:

  • Prepare the lipid mixture in ethanol at the desired molar ratio.

  • Prepare the nucleic acid solution in the aqueous buffer.

  • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

  • Mount the syringes onto a syringe pump connected to the microfluidic device.

  • Set the total flow rate (TFR) and flow rate ratio (FRR) on the syringe pump. A typical FRR is 3:1 (aqueous:ethanol).

  • Initiate the flow to allow for rapid mixing of the two streams within the microfluidic chip, leading to the self-assembly of LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

Characterization of Lipid Nanoparticles

3.2.1. Particle Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and PDI of nanoparticles.

Protocol:

  • Dilute the LNP suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

  • The instrument software will provide the Z-average particle size and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

3.2.2. Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the nanoparticles and is determined by electrophoretic light scattering.

Protocol:

  • Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl) to prevent charge screening.

  • Load the sample into a specialized zeta potential cuvette with electrodes.

  • Place the cuvette in the instrument.

  • The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

3.2.3. Nucleic Acid Encapsulation Efficiency

The RiboGreen® assay is a sensitive fluorescence-based method for quantifying RNA and is commonly used to determine encapsulation efficiency.

Protocol:

  • Prepare a standard curve of the free nucleic acid in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Prepare two sets of LNP samples diluted in TE buffer.

  • To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the nanoparticles and release the encapsulated nucleic acid.

  • Incubate both sets of samples to ensure complete lysis in the surfactant-treated group.

  • Add the RiboGreen® reagent to all samples and the standard curve wells.

  • Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate the total nucleic acid concentration from the lysed samples and the free (unencapsulated) nucleic acid concentration from the unlysed samples.

  • Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100.

In Vitro Transfection Assay

This protocol outlines a general procedure for assessing the gene delivery efficiency of LNPs in cultured cells.

Protocol:

  • Seed cells in a multi-well plate and culture until they reach 70-90% confluency.

  • Prepare LNP-nucleic acid complexes at the desired lipid-to-nucleic acid ratio in a serum-free medium.

  • Incubate the complexes for 15-30 minutes at room temperature to allow for their formation.

  • Remove the culture medium from the cells and wash with PBS.

  • Add the LNP-nucleic acid complexes to the cells.

  • Incubate the cells with the complexes for 4-6 hours at 37°C.

  • Replace the transfection medium with fresh, complete culture medium.

  • Incubate for an additional 24-72 hours, depending on the reporter gene and cell type.

  • Assess transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

In Vivo Biodistribution Study

This protocol describes a method for tracking the in vivo distribution of LNPs using a luciferase reporter gene.

Protocol:

  • Formulate LNPs encapsulating mRNA or plasmid DNA encoding luciferase.

  • Administer the LNPs to mice via the desired route (e.g., intravenous injection).

  • At various time points post-injection, administer the substrate D-luciferin to the mice via intraperitoneal injection.

  • Anesthetize the mice and image them using an in vivo imaging system (IVIS) to detect bioluminescence.

  • For ex vivo analysis, euthanize the mice after the final in vivo imaging, dissect the organs of interest (e.g., liver, spleen, lungs), and image them in the presence of D-luciferin to quantify the bioluminescence signal in each organ.

Mechanisms of Cellular Uptake and Endosomal Escape

The therapeutic success of lipid-based gene delivery systems hinges on their ability to navigate the intracellular environment and deliver their cargo to the cytoplasm.

Cellular Uptake Pathways

Lipid nanoparticles primarily enter cells through endocytosis. The specific pathway can be influenced by the nanoparticle's size and surface charge.

  • Clathrin-Mediated Endocytosis: This is a major pathway for the internalization of many nanoparticles. It involves the formation of clathrin-coated pits on the plasma membrane, which then invaginate to form vesicles containing the nanoparticles. Positively charged nanoparticles often utilize this pathway due to their electrostatic interactions with the negatively charged cell membrane.

  • Macropinocytosis: This is a non-specific process of engulfing large amounts of extracellular fluid and its contents, including nanoparticles.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LNP Lipid Nanoparticle Receptor Receptor LNP->Receptor Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Clathrin-Mediated Endocytosis EarlyEndosome Early Endosome (pH 6.0-6.5) ClathrinPit->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Fusion CargoRelease Cargo Release LateEndosome->CargoRelease Endosomal Escape

Figure 1: Cellular uptake and intracellular trafficking of LNPs.
Endosomal Escape Mechanisms

Once inside the endosome, the LNP must release its genetic cargo into the cytoplasm before the endosome fuses with a lysosome, where the cargo would be degraded. This is a major bottleneck in gene delivery, and several mechanisms have been proposed for how LNPs overcome this barrier.

  • Proton Sponge Effect: Ionizable lipids with buffering capacity can absorb protons as the endosome acidifies. This influx of protons triggers a compensatory influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane.

  • Membrane Fusion/Destabilization: The acidic environment of the endosome protonates the ionizable lipids, giving them a positive charge. This can lead to electrostatic interactions with negatively charged lipids in the endosomal membrane. Helper lipids like DOPE can then promote the formation of non-bilayer hexagonal phases, which destabilize the endosomal membrane and create pores through which the nucleic acid can escape.

Endosomal_Escape cluster_endosome Late Endosome (Acidic pH) cluster_cytoplasm Cytoplasm cluster_proton_sponge Proton Sponge Effect LNP LNP Ionizable Lipid (+) Nucleic Acid (-) EndosomalMembrane Endosomal Membrane (Anionic Lipids) LNP->EndosomalMembrane Electrostatic Interaction ReleasedCargo Released Nucleic Acid EndosomalMembrane->ReleasedCargo Membrane Destabilization (Hexagonal Phase Formation) ProtonInflux H+ Influx ChlorideInflux Cl- Influx ProtonInflux->ChlorideInflux OsmoticSwelling Osmotic Swelling ChlorideInflux->OsmoticSwelling MembraneRupture Membrane Rupture OsmoticSwelling->MembraneRupture MembraneRupture->ReleasedCargo

Figure 2: Mechanisms of endosomal escape.

Conclusion

Lipid-based nanoparticles represent a highly versatile and clinically validated platform for gene delivery. A thorough understanding of their formulation principles, physicochemical characteristics, and the biological barriers they must overcome is paramount for the development of safe and effective gene therapies. The quantitative data, detailed protocols, and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for researchers in this dynamic and rapidly advancing field. Continued innovation in lipid design, formulation strategies, and characterization techniques will undoubtedly expand the therapeutic applications of these remarkable delivery systems.

References

The Application of 16:0 DAP in miRNA and siRNA Encapsulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of small interfering RNAs (siRNAs) and microRNAs (miRNAs) to target cells remains a critical challenge in the development of RNA-based therapeutics. Cationic lipids have emerged as a promising class of non-viral vectors capable of encapsulating and delivering these nucleic acid payloads. Among these, 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) has garnered attention as a pH-sensitive cationic lipid that can be formulated into lipid nanoparticles (LNPs) for efficient miRNA and siRNA encapsulation and delivery. This technical guide provides a comprehensive overview of the use of this compound in this context, including quantitative data on formulation characteristics, detailed experimental protocols, and an exploration of the biological pathways influenced by the delivered RNA molecules.

Quantitative Data on this compound-Based LNP Formulations

The physicochemical properties of lipid nanoparticles are critical determinants of their in vivo performance, influencing stability, circulation time, and cellular uptake. While specific data for this compound formulations are not always available in isolation, the following tables summarize representative quantitative data for cationic lipid-based nanoparticles encapsulating miRNA and siRNA. These values provide a general benchmark for what can be expected when formulating with this compound and similar cationic lipids.

Table 1: Representative Physicochemical Properties of Cationic Lipid-Based Nanoparticles for miRNA Encapsulation

ParameterRepresentative ValueReference
Particle Size (Hydrodynamic Diameter) 100 - 200 nm[1][2]
Zeta Potential +20 to +50 mV[1]
Encapsulation Efficiency > 80%[1]
Polydispersity Index (PDI) < 0.3[2]

Table 2: Representative Physicochemical Properties of Cationic Lipid-Based Nanoparticles for siRNA Encapsulation

ParameterRepresentative ValueReference
Particle Size (Hydrodynamic Diameter) 80 - 150 nm
Zeta Potential +15 to +40 mV
Encapsulation Efficiency > 90%
Polydispersity Index (PDI) < 0.2

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of this compound-containing liposomes for miRNA and siRNA encapsulation. These are based on established lipid nanoparticle formulation techniques.

Protocol 1: Preparation of this compound-Containing Liposomes for miRNA/siRNA Encapsulation via Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can then be processed into smaller, unilamellar vesicles.

Materials:

  • 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE or cholesterol)

  • PEGylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] - DSPE-PEG2000)

  • Chloroform

  • RNase-free water or appropriate buffer (e.g., citrate buffer, pH 4.0 for encapsulation)

  • miRNA or siRNA of interest

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound, helper lipid(s), and PEGylated lipid in chloroform at a desired molar ratio (e.g., 50:38.5:1.5 this compound:Cholesterol:DSPE-PEG2000).

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an RNase-free aqueous solution containing the miRNA or siRNA. The concentration of the nucleic acid should be predetermined. The hydration should be performed at a temperature above the phase transition temperature of the lipids.

    • Vortex the flask to detach the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To produce smaller, more uniform liposomes, the MLV suspension can be subjected to sonication (probe or bath) or extrusion.

    • For extrusion, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder. This will generate large unilamellar vesicles (LUVs) with a more homogenous size distribution.

  • Purification:

    • Remove unencapsulated miRNA/siRNA by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the liposome suspension in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the liposome suspension in deionized water or a low ionic strength buffer.

  • Measure the surface charge using Laser Doppler Velocimetry.

3. Encapsulation Efficiency Determination:

  • Quantify the amount of miRNA/siRNA in the liposome formulation before and after removal of unencapsulated nucleic acids.

  • A common method is to use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen assay).

  • The encapsulation efficiency (EE) is calculated as: EE (%) = (Amount of encapsulated RNA / Total amount of RNA) x 100

Signaling Pathways and Experimental Workflows

The therapeutic effect of miRNA and siRNA is achieved through the modulation of specific signaling pathways. The following sections detail the pathways affected by miR-21 and miR-324, which have been delivered using this compound-containing liposomes, and provide a general experimental workflow for evaluating LNP-mediated RNA delivery.

Signaling Pathway of miR-21

miR-21 is a well-known oncomiR that is frequently upregulated in various cancers. It promotes cell proliferation, survival, and invasion by targeting multiple tumor suppressor genes.

dot miR21 miR-21 PTEN PTEN miR21->PTEN PDCD4 PDCD4 miR21->PDCD4 PI3K PI3K PTEN->PI3K AP1 AP-1 PDCD4->AP1 AKT AKT PI3K->AKT CellPro Cell Proliferation AKT->CellPro Apoptosis Apoptosis Inhibition AKT->Apoptosis AP1->CellPro

miR-21 Signaling Pathway
Signaling Pathway of miR-324

miR-324 has been shown to have dual roles, acting as both a tumor suppressor and an oncomiR depending on the cellular context. For instance, it can promote tumorigenesis by activating the Wnt/β-catenin pathway.

dot miR324 miR-324 GSK3B GSK3β miR324->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation GeneExp Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->GeneExp

miR-324 and Wnt/β-catenin Signaling
Experimental Workflow for LNP-mediated RNA Delivery

The following diagram illustrates a typical workflow for the formulation, characterization, and in vitro evaluation of this compound-based LNPs for miRNA/siRNA delivery.

G cluster_0 LNP Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation LipidMix Lipid Mixture (this compound, Helper Lipids) Formulation Thin-Film Hydration or Microfluidics LipidMix->Formulation RNA miRNA/siRNA RNA->Formulation DLS DLS (Size, PDI) Formulation->DLS Zeta Zeta Potential Formulation->Zeta EE Encapsulation Efficiency Formulation->EE Transfection LNP Transfection Formulation->Transfection CellCulture Cell Culture CellCulture->Transfection Uptake Cellular Uptake (Flow Cytometry/Microscopy) Transfection->Uptake GeneSilencing Gene Silencing (qPCR/Western Blot) Transfection->GeneSilencing Phenotypic Phenotypic Assays (Proliferation, Apoptosis) GeneSilencing->Phenotypic

LNP Formulation and Evaluation Workflow

Conclusion

This compound is a valuable cationic lipid for the formulation of lipid nanoparticles for the delivery of miRNA and siRNA. Its pH-sensitive nature can facilitate endosomal escape, a critical step for the cytoplasmic delivery of RNA therapeutics. By carefully controlling the formulation parameters, it is possible to produce LNPs with desirable physicochemical characteristics for efficient in vitro and in vivo applications. The ability to deliver functional miRNAs and siRNAs that modulate key signaling pathways, such as those involving miR-21 and miR-324, highlights the therapeutic potential of this compound-based delivery systems in various diseases, including cancer. Further research and optimization of this compound formulations will continue to advance the field of RNA-based medicine.

References

Foundational Research on Ionizable Lipids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the core principles of ionizable lipids, their formulation into lipid nanoparticles (LNPs), and their critical role in the delivery of nucleic acid therapeutics.

Introduction to Ionizable Lipids

Ionizable lipids are a class of synthetic lipids that are essential components of lipid nanoparticle (LNP) delivery systems, which have been pivotal in the clinical success of RNA-based therapeutics, including mRNA vaccines.[1][2] These lipids are uniquely designed to have a pH-sensitive charge; they are typically neutral at physiological pH (~7.4) and become positively charged in acidic environments, such as within cellular endosomes.[3][4] This property is crucial for both the encapsulation of negatively charged nucleic acids during formulation and for facilitating their release into the cytoplasm of target cells.[5]

The development of ionizable lipids has overcome the toxicity issues associated with permanently cationic lipids, which can cause unwanted immune responses and interact non-specifically with biological membranes. By remaining neutral in circulation, ionizable lipid-containing LNPs exhibit improved safety and biocompatibility. The structure of an ionizable lipid generally consists of a hydrophilic head group containing a protonatable amine, a linker, and one or more hydrophobic tails. The specific chemical makeup of these components significantly influences the lipid's pKa, fusogenicity, and overall delivery efficiency.

Mechanism of Action: From Encapsulation to Cytosolic Delivery

The therapeutic efficacy of LNP-delivered nucleic acids is critically dependent on a multi-step delivery process, often referred to as the SCER cascade: Selective organ-targeting, Cellular uptake, Endosomal escape, and cytosolic mRNA Release.

LNP Formulation and Nucleic Acid Encapsulation

LNPs are typically formed by the rapid mixing of an ethanolic solution containing the lipids with an acidic aqueous solution (pH ~4) containing the nucleic acid cargo. In this acidic environment, the ionizable lipids are protonated, acquiring a positive charge that enables electrostatic interactions with the negatively charged phosphate backbone of the RNA or DNA. This interaction drives the self-assembly of the lipids and nucleic acids into a condensed core, which is then surrounded by the other lipid components.

Cellular Uptake and Endosomal Trafficking

Once administered, LNPs circulate in the bloodstream and can accumulate in specific tissues, with the liver being a primary target for many formulations. The uptake of LNPs into target cells is predominantly mediated by endocytosis. The specific endocytic pathway can vary depending on the LNP composition and cell type, and may include clathrin-mediated endocytosis, caveolin-mediated endocytosis, or macropinocytosis. Following internalization, the LNPs are trafficked through the endosomal pathway, moving from early endosomes to late endosomes and eventually to lysosomes.

Endosomal Escape: The Critical Step

A major bottleneck in the delivery of nucleic acid therapeutics is the escape of the cargo from the endosome into the cytoplasm, where it can be translated (in the case of mRNA) or exert its function. This is where the pH-sensitive nature of ionizable lipids becomes crucial. As the endosome matures, its internal pH progressively drops from ~6.5 in early endosomes to ~5.0 in late endosomes. This acidic environment leads to the protonation of the ionizable lipids within the LNP.

The positively charged ionizable lipids are then thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and fusion. This process can result in the formation of non-bilayer lipid structures, such as an inverted hexagonal (HII) phase, which disrupts the endosomal membrane and allows the nucleic acid cargo to be released into the cytoplasm.

Below is a diagram illustrating the cellular uptake and endosomal escape pathway of lipid nanoparticles.

G Cellular Uptake and Endosomal Escape of Lipid Nanoparticles cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endocytosis Endocytosis cluster_endosomal_pathway Endosomal Pathway LNP Lipid Nanoparticle (LNP) (Neutral Charge) endocytosis_node Receptor-Mediated Endocytosis LNP->endocytosis_node 1. Binding and Internalization early_endosome Early Endosome (pH ~6.5) LNP Ionizable Lipids Protonated endocytosis_node->early_endosome 2. Trafficking late_endosome Late Endosome (pH ~5.5) Further Protonation early_endosome->late_endosome 3. Maturation lysosome Lysosome (pH ~4.5) Degradation late_endosome->lysosome Degradation Pathway cytoplasm Cytoplasm (mRNA Translation) late_endosome->cytoplasm 4. Endosomal Escape (Membrane Fusion and Cargo Release) G LNP Formulation Workflow cluster_preparation Preparation cluster_mixing Mixing cluster_purification Purification and Concentration cluster_characterization Characterization lipid_prep Prepare Lipid Mixture in Ethanol (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid) microfluidics Microfluidic Mixing (Rapid mixing of lipid and aqueous phases) lipid_prep->microfluidics rna_prep Prepare Nucleic Acid in Acidic Aqueous Buffer (pH ~4) rna_prep->microfluidics dialysis Dialysis against PBS (pH 7.4) (Buffer exchange and removal of ethanol) microfluidics->dialysis concentration Concentration (e.g., using centrifugal filters) dialysis->concentration characterization_node Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) concentration->characterization_node

References

An In-Depth Technical Guide to 16:0 DAP Powder: Physical State and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) is a synthetic, ionizable cationic lipid that has emerged as a critical component in the development of lipid-based nanoparticle delivery systems. Its unique physicochemical properties make it highly effective for the encapsulation and cellular delivery of nucleic acids, such as messenger RNA (mRNA) and microRNA (miRNA). This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound powder, detailed handling and storage protocols, and insights into its application in formulating lipid nanoparticles for therapeutic and research purposes.

Physicochemical Properties

This compound is typically supplied as a white to off-white powder.[1] Its molecular structure consists of a dimethylammonium headgroup attached to a propane backbone, with two palmitoyl (16:0) lipid chains. This structure imparts the cationic nature at physiological pH, which is crucial for its function in interacting with negatively charged nucleic acids and cell membranes.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Synonyms 1,2-dipalmitoyl-3-dimethylammonium-propane, DPDAP[2]
Physical State Solid, powder[1][3]
Appearance White to off-white[3]
Molecular Formula C₃₇H₇₃NO₄
Molecular Weight 595.98 g/mol
Purity ≥95%
Solubility Soluble in Chloroform and DMSO (11.11 mg/mL with ultrasonic warming to 60°C)
Stability Stable for at least 4 years when stored at -20°C

Handling and Storage

Proper handling and storage of this compound powder are essential to maintain its integrity and ensure experimental reproducibility.

Safety Precautions

A comprehensive Safety Data Sheet (SDS) should be consulted before handling. As a general guideline, standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. Handling should be performed in a well-ventilated area to avoid inhalation of the powder.

Storage

Powder: this compound powder is stable for at least four years when stored at -20°C. It should be kept in a tightly sealed container to prevent moisture absorption.

In Solvent: Once dissolved, the stability of this compound solutions depends on the solvent and storage temperature. For instance, in dimethyl sulfoxide (DMSO), it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.

Shipping

This compound powder is typically shipped at room temperature for domestic transit but may be shipped on dry ice for international or long-distance transport to ensure stability.

Applications in Drug Delivery

This compound is a key component in the formulation of liposomes and lipid nanoparticles (LNPs) for the delivery of therapeutic molecules, particularly nucleic acids. Its cationic headgroup facilitates the encapsulation of negatively charged molecules like mRNA and miRNA through electrostatic interactions.

Mechanism of Action

The primary mechanism of action for this compound-containing LNPs involves their interaction with the cell membrane, leading to cellular uptake, and subsequent endosomal escape to release the payload into the cytoplasm.

The positively charged surface of the LNPs interacts with the negatively charged cell membrane, promoting cellular uptake, primarily through endocytosis. Once inside the endosome, the "proton sponge" effect is hypothesized to facilitate endosomal escape. The tertiary amine of the this compound headgroup can become protonated in the acidic environment of the endosome. This influx of protons leads to an influx of counter-ions (e.g., chloride) and water, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm where it can be translated (in the case of mRNA) or exert its regulatory function (in the case of miRNA).

G Conceptual Pathway for this compound-LNP Mediated Delivery cluster_extracellular Extracellular Space cluster_cellular Cell LNP This compound LNP (Cationic Surface) Cell_Membrane Cell Membrane (Anionic Surface) LNP->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Proton_Sponge Proton Sponge Effect (Protonation of this compound) Late_Endosome->Proton_Sponge Endosomal_Escape Endosomal Escape Proton_Sponge->Endosomal_Escape Membrane Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Payload_Release Nucleic Acid Release (mRNA/miRNA) Cytoplasm->Payload_Release

Cellular uptake and endosomal escape of this compound LNPs.

Experimental Protocols

While specific protocols are highly dependent on the application, the following provides a general workflow for the preparation of this compound-containing liposomes for nucleic acid delivery.

Liposome Formulation via Thin-Film Hydration

This is a common method for preparing liposomes in a research setting.

Materials:

  • This compound

  • Helper lipids (e.g., DOPE, Cholesterol)

  • PEGylated lipid (e.g., DSPE-PEG)

  • Organic solvent (e.g., Chloroform)

  • Hydration buffer (e.g., PBS, citrate buffer)

  • Nucleic acid cargo

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and helper lipids in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer containing the nucleic acid cargo.

    • The hydration is typically performed above the phase transition temperature of the lipids, with gentle agitation.

  • Size Reduction:

    • The resulting multilamellar vesicles (MLVs) are then subjected to size reduction to form small unilamellar vesicles (SUVs). This can be achieved by:

      • Sonication: Using a bath or probe sonicator.

      • Extrusion: Passing the MLV suspension through polycarbonate membranes of a defined pore size.

G Liposome Formulation Workflow Start Start Dissolve_Lipids Dissolve this compound & Helper Lipids in Chloroform Start->Dissolve_Lipids Rotary_Evaporation Rotary Evaporation to Form Lipid Film Dissolve_Lipids->Rotary_Evaporation Vacuum_Drying High Vacuum Drying Rotary_Evaporation->Vacuum_Drying Hydration Hydrate Film with Nucleic Acid Solution Vacuum_Drying->Hydration MLV_Formation Multilamellar Vesicles (MLVs) Formed Hydration->MLV_Formation Size_Reduction Size Reduction MLV_Formation->Size_Reduction Sonication Sonication Size_Reduction->Sonication Method 1 Extrusion Extrusion Size_Reduction->Extrusion Method 2 SUV_Formation Small Unilamellar Vesicles (SUVs) Formed Sonication->SUV_Formation Extrusion->SUV_Formation Characterization Characterization (Size, Zeta Potential, Encapsulation Efficiency) SUV_Formation->Characterization End End Characterization->End

General workflow for this compound liposome preparation.

Conclusion

This compound powder is a versatile and effective cationic lipid for the non-viral delivery of nucleic acids. Its well-defined physical and chemical properties, when coupled with appropriate handling and formulation procedures, enable the development of potent lipid nanoparticle systems for a wide range of research and therapeutic applications. A thorough understanding of its characteristics and handling requirements is paramount for researchers and drug development professionals to successfully leverage its potential in advancing next-generation therapies.

References

Methodological & Application

Application Notes and Protocols for 16:0 DAP Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). A critical component of these delivery vehicles is the ionizable cationic lipid, which plays a pivotal role in encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells. 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) is a cationic lipid that is utilized in the formulation of LNPs.[1][2][3] Its pH-sensitive nature makes it a valuable tool for researchers developing advanced drug delivery systems.[2][4] This document provides a detailed protocol for the formulation of this compound-containing LNPs for research applications.

Principle of this compound LNP Formulation

The formulation of this compound LNPs is typically achieved through a rapid mixing process, such as microfluidic mixing, where an ethanol phase containing the lipids is rapidly mixed with an acidic aqueous phase containing the nucleic acid cargo. The low pH of the aqueous phase ensures that the tertiary amine group of this compound is protonated, leading to a positive charge that facilitates the electrostatic interaction with the negatively charged nucleic acid backbone. This interaction drives the encapsulation of the nucleic acid and the self-assembly of the nanoparticles. Subsequent dialysis or buffer exchange to a physiological pH (e.g., 7.4) results in the deprotonation of a significant portion of the this compound, leading to a more neutral surface charge on the LNP, which can improve stability and reduce toxicity in vivo.

Data Presentation

The physicochemical properties of this compound LNPs are critical for their in vitro and in vivo performance. The following table summarizes representative quantitative data for this compound LNPs. Note: These values are illustrative and can vary depending on the specific formulation parameters, such as lipid ratios, nucleic acid-to-lipid ratio, and the mixing process used.

ParameterRepresentative ValueMethod of Analysis
Particle Size (Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) -5 to +10 mVLaser Doppler Velocimetry
Encapsulation Efficiency > 90%RiboGreen Assay

Experimental Protocols

Materials and Reagents
  • This compound (1,2-dipalmitoyl-3-dimethylammonium-propane)

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

  • siRNA or other nucleic acid cargo

  • Ethanol (200 proof, molecular biology grade)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (sterile)

  • Nuclease-free water

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • RiboGreen reagent

Protocol 1: Preparation of Lipid Stock Solutions
  • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMPE-PEG2000 in 100% ethanol at a concentration of 10-25 mM.

  • Vortex each solution until the lipids are completely dissolved.

  • Store the lipid stock solutions at -20°C.

Protocol 2: this compound LNP Formulation using Microfluidic Mixing
  • Lipid Phase Preparation: a. In a sterile, nuclease-free tube, combine the lipid stock solutions (this compound, DSPC, Cholesterol, and DMPE-PEG2000) to achieve a desired molar ratio (e.g., 50:10:38.5:1.5). b. Vortex the lipid mixture gently to ensure homogeneity.

  • Aqueous Phase Preparation: a. Dilute the siRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final nucleic acid to total lipid ratio (w/w) is typically in the range of 0.03 to 0.06.

  • Microfluidic Mixing: a. Set up a microfluidic mixing device (e.g., NanoAssemblr®) according to the manufacturer's instructions. b. Load the lipid phase (in ethanol) and the aqueous phase (siRNA in citrate buffer) into separate syringes. c. Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1. d. Initiate the mixing process to generate the LNP suspension.

  • Purification and Buffer Exchange: a. Collect the resulting LNP suspension. b. Transfer the suspension to a pre-wetted dialysis cassette. c. Perform dialysis against sterile PBS (pH 7.4) at 4°C with several buffer changes over 12-24 hours to remove the ethanol and raise the pH.

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter. b. Store the final LNP formulation at 4°C.

Protocol 3: Characterization of this compound LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement: a. Dilute a small aliquot of the LNP suspension in PBS (pH 7.4). b. Measure the particle size and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement: a. Dilute a small aliquot of the LNP suspension in an appropriate low-salt buffer. b. Measure the zeta potential using Laser Doppler Velocimetry.

  • siRNA Encapsulation Efficiency: a. Use a fluorescent dye that specifically binds to nucleic acids, such as the RiboGreen assay. b. Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100). c. The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization Lipid_Stocks Lipid Stocks (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Lipid_Mix Lipid Mixture in Ethanol Lipid_Stocks->Lipid_Mix siRNA_Stock siRNA Stock in Nuclease-Free Water siRNA_Solution siRNA Solution in Citrate Buffer (pH 4.0) siRNA_Stock->siRNA_Solution Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing Ethanol Phase siRNA_Solution->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Characterization Characterization (Size, PDI, Zeta, Encapsulation) Sterile_Filtration->Characterization Final_LNPs Final this compound LNPs Sterile_Filtration->Final_LNPs Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular LNP_neutral LNP with nearly neutral This compound Endocytosis Endocytosis LNP_neutral->Endocytosis Endosome Endosome (pH ~5.5-6.5) Endocytosis->Endosome LNP_protonated LNP with protonated (cationic) this compound Endosome->LNP_protonated Acidification Membrane_Destabilization Membrane Destabilization LNP_protonated->Membrane_Destabilization Electrostatic Interaction Endosomal_Membrane Endosomal Membrane (Anionic Lipids) Endosomal_Membrane->Membrane_Destabilization siRNA_Release siRNA Release into Cytoplasm Membrane_Destabilization->siRNA_Release

References

Application Notes and Protocols for 16:0 DAP Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic lipid-mediated transfection is a widely utilized technique for introducing nucleic acids such as plasmid DNA, siRNA, and mRNA into eukaryotic cells.[1] This method relies on the electrostatic interaction between positively charged synthetic lipids and the negatively charged phosphate backbone of nucleic acids.[2] The resulting complex, known as a lipoplex, can then fuse with the cell membrane, facilitating the entry of the genetic material into the cell, primarily through endocytosis.[1][3] The term "16:0 DAP" likely refers to a cationic lipid possessing two 16-carbon saturated acyl chains (16:0) and a diaminopropane (DAP) head group, although this specific formulation is not widely documented under this name. This document provides a generalized, step-by-step protocol for transfection using a this compound-like cationic lipid, based on established principles for similar molecules. Optimization of the protocol for specific cell types and nucleic acids is crucial for achieving high transfection efficiency and cell viability.[4]

Mechanism of Action

Cationic lipids, often in combination with a neutral "helper" lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), spontaneously form liposomes in aqueous solutions. When mixed with nucleic acids, these liposomes form condensed lipoplex structures. The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell surface, leading to uptake via endocytosis. Once inside the endosome, the cationic lipid is thought to disrupt the endosomal membrane, releasing the nucleic acid into the cytoplasm. For DNA transfection, the genetic material must then be transported to the nucleus for transcription to occur.

G cluster_extracellular Extracellular Space cluster_cell Cell cationic_lipid Cationic Lipid (e.g., this compound) lipoplex Lipoplex (Lipid-NA Complex) cationic_lipid->lipoplex nucleic_acid Nucleic Acid (DNA/RNA) nucleic_acid->lipoplex endocytosis Endocytosis lipoplex->endocytosis cell_membrane Cell Membrane endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm nucleus Nucleus cytoplasm->nucleus Nuclear Import (DNA) endosomal_escape->cytoplasm Release of Nucleic Acid

Caption: Mechanism of Cationic Lipid-Mediated Transfection.

Experimental Protocols

This section provides a detailed methodology for a typical transfection experiment in a 24-well plate format.

Materials:

  • This compound-like cationic lipid stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Helper lipid, such as DOPE (optional, but recommended)

  • Plasmid DNA or other nucleic acid of high purity (1 µg/µL)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete cell culture medium with serum

  • Adherent cells in culture

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Protocol:

Day 1: Cell Seeding

  • Trypsinize and count cells.

  • Seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection (typically 24 hours later). The optimal cell density should be determined for each cell type.

  • Incubate the cells overnight at 37°C in a CO₂ incubator.

Day 2: Transfection

  • Preparation of Lipid-Nucleic Acid Complexes (Lipoplexes):

    • Note: All dilutions and complex formations should be performed in a serum-free medium, as serum can inhibit the process.

    • For each well to be transfected, prepare two sterile microcentrifuge tubes.

    • Tube A (Nucleic Acid): Dilute 0.5-1.0 µg of nucleic acid in 50 µL of serum-free medium. Mix gently by flicking the tube.

    • Tube B (Cationic Lipid): Dilute 1.0-3.0 µL of the cationic lipid stock solution in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Complex Formation: Add the diluted nucleic acid from Tube A to the diluted cationic lipid in Tube B. Pipette gently to mix.

    • Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of lipoplexes.

  • Transfection of Cells:

    • Gently aspirate the culture medium from the cells.

    • Wash the cells once with serum-free medium.

    • Add 400 µL of fresh, pre-warmed complete growth medium (with serum) to each well.

    • Add the 100 µL of the lipoplex mixture dropwise to each well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Post-Transfection Incubation:

    • Return the plate to the 37°C, CO₂ incubator.

    • Incubate for 24-72 hours. The optimal incubation time will depend on the specific assay and gene of interest.

    • A medium change after 4-6 hours is optional and may reduce cytotoxicity in sensitive cell lines.

Day 3-4: Assay for Gene Expression

  • After the incubation period, cells can be assayed for the expression of the transfected gene using appropriate methods, such as fluorescence microscopy for reporter genes like GFP, qPCR for mRNA levels, or Western blotting for protein expression.

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Transfection cluster_complex_formation Lipoplex Formation cluster_day3_4 Day 3-4: Analysis seed_cells Seed cells in a 24-well plate dilute_na Dilute Nucleic Acid in Serum-Free Medium dilute_lipid Dilute Cationic Lipid in Serum-Free Medium mix_incubate Combine and Incubate (20-30 min) dilute_na->mix_incubate dilute_lipid->mix_incubate add_complexes Add Lipoplexes to Cells mix_incubate->add_complexes incubate_cells Incubate Cells (37°C, CO2) add_complexes->incubate_cells assay Assay for Gene Expression (e.g., GFP, qPCR, Western Blot) incubate_cells->assay

Caption: Experimental Workflow for this compound Transfection.

Data Presentation: Optimization Parameters

To achieve optimal transfection results, several parameters must be systematically evaluated for each cell type and nucleic acid combination. The following table summarizes key parameters and suggested ranges for optimization.

ParameterRecommended Starting RangeRationale for Optimization
Cell Confluency at Transfection 70-90%Actively dividing cells generally exhibit higher transfection efficiency. Overly confluent or sparse cultures can lead to reduced efficiency and reproducibility.
Lipid:Nucleic Acid Ratio (µL:µg) 1:1 to 5:1This ratio is critical for the formation of stable lipoplexes with a net positive charge, which is necessary for binding to the cell membrane. An incorrect ratio can lead to low efficiency or increased cytotoxicity.
Nucleic Acid Concentration (µg per well) 0.5 - 2.0 µgThe amount of nucleic acid should be sufficient for the desired level of gene expression without causing toxicity.
Complex Formation Time (minutes) 15 - 30Adequate incubation time is required for the self-assembly of lipids and nucleic acids into functional lipoplexes.
Post-Transfection Incubation Time (hours) 24 - 72The optimal time for analysis depends on the kinetics of gene expression and the stability of the expressed protein.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Transfection Efficiency - Suboptimal lipid:nucleic acid ratio.- Poor cell health or incorrect confluency.- Presence of inhibitors (e.g., serum, antibiotics) during complex formation.- Low-quality nucleic acid.- Perform a titration of the lipid:nucleic acid ratio.- Use healthy, actively dividing cells at the recommended confluency.- Ensure complex formation is done in a serum-free medium.- Use high-purity, endotoxin-free nucleic acid.
High Cell Toxicity - Excessive amount of cationic lipid.- High concentration of nucleic acid.- Cells are too sparse.- Prolonged exposure to lipoplexes.- Reduce the amount of cationic lipid used.- Decrease the concentration of the nucleic acid.- Ensure cells are at least 70% confluent.- Consider changing the medium 4-6 hours post-transfection.
Poor Reproducibility - Inconsistent cell passage number or confluency.- Variation in pipetting and mixing techniques.- Use cells within a consistent range of passage numbers and plate them at the same density for each experiment.- Prepare a master mix of the lipoplexes for replicate wells to minimize pipetting errors.

References

Application Notes and Protocols for In Vitro Gene Silencing Using 16:0 DAP-based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

эффективностью и низкой токсичностью.[1] These application notes provide a comprehensive guide to utilizing 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane), a cationic lipid, for the formulation of lipid nanoparticles (LNPs) designed for in vitro gene silencing. Cationic lipids are essential components in the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA), due to their positive charge which facilitates the encapsulation of negatively charged nucleic acids and promotes cellular uptake.[2] The protocols outlined below detail the preparation of this compound-containing LNPs, their application in cell culture for gene knockdown, and the subsequent analysis of silencing efficiency and cytotoxicity.

Mechanism of Action

The gene silencing process using this compound-based LNPs involves several key steps. The cationic this compound lipid, in conjunction with other lipid components, forms LNPs that encapsulate the siRNA cargo. These LNPs, possessing a net positive charge, interact with the negatively charged cell membrane, facilitating cellular uptake through endocytosis, which can include pathways like clathrin-mediated endocytosis and macropinocytosis.

Once inside the cell, the LNPs are trafficked into endosomes. The acidic environment of the endosome is thought to promote the destabilization of the LNP and the endosomal membrane, a critical step for the release of the siRNA into the cytoplasm. This endosomal escape allows the siRNA to engage with the RNA-induced silencing complex (RISC). The RISC complex, guided by the siRNA, then specifically binds to and cleaves the target messenger RNA (mRNA), leading to the downregulation of the corresponding protein.

Data Presentation

While specific quantitative data for the gene silencing efficiency of this compound is not extensively available in the public domain, the following tables provide a template for how to structure and present experimental data when evaluating this compound-based LNP formulations. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and target gene.

Table 1: In Vitro Gene Silencing Efficiency of this compound-LNP-siRNA

Cell LineTarget GeneThis compound-LNP Concentration (nM siRNA)% Gene Knockdown (mRNA Level)% Protein Reduction
Example: HeLaGAPDH10Enter DataEnter Data
Example: HeLaGAPDH50Enter DataEnter Data
Example: HeLaGAPDH100Enter DataEnter Data
User's Cell LineUser's TargetConcentration 1Enter DataEnter Data
User's Cell LineUser's TargetConcentration 2Enter DataEnter Data
User's Cell LineUser's TargetConcentration 3Enter DataEnter Data

Table 2: Cytotoxicity of this compound-LNP Formulations

Cell LineThis compound-LNP Concentration (nM siRNA)Cell Viability (% of control) - MTT AssayCytotoxicity (% LDH Release)
Example: HeLa10Enter DataEnter Data
Example: HeLa50Enter DataEnter Data
Example: HeLa100Enter DataEnter Data
User's Cell LineConcentration 1Enter DataEnter Data
User's Cell LineConcentration 2Enter DataEnter Data
User's Cell LineConcentration 3Enter DataEnter Data

Experimental Protocols

Protocol 1: Formulation of this compound-siRNA Lipid Nanoparticles

This protocol describes a general method for preparing this compound-containing LNPs using a microfluidic mixing technique. The molar ratios of the lipid components should be optimized for the specific application.

Materials:

  • This compound (1,2-dipalmitoyl-3-dimethylammonium-propane)

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DSPE-PEG2000)

  • siRNA (targeting the gene of interest and a non-targeting control)

  • Ethanol, molecular biology grade

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), sterile

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Dynamic light scattering (DLS) instrument for size and zeta potential measurement

  • UV-Vis spectrophotometer for nucleic acid quantification

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should typically be in the range of 10-25 mM.

  • Prepare siRNA Solution: Dissolve the siRNA in citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another. c. Set the flow rates to achieve a desired ratio of aqueous to organic phase (typically 3:1). d. Initiate mixing. The rapid mixing will induce the self-assembly of the LNPs.

  • Dialysis: a. Transfer the LNP solution to a dialysis cassette. b. Dialyze against PBS at 4°C for at least 18 hours, with several buffer changes, to remove the ethanol and raise the pH to physiological levels.

  • Characterization: a. Measure the particle size (Z-average diameter) and polydispersity index (PDI) using DLS. b. Measure the zeta potential to confirm the surface charge of the LNPs. c. Determine the siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).

  • Sterilization and Storage: Sterilize the LNP-siRNA formulation by passing it through a 0.22 µm filter. Store at 4°C.

Protocol 2: In Vitro Transfection of Adherent Cells

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound-LNP-siRNA formulation

  • Non-targeting control LNP-siRNA

  • Phosphate-buffered saline (PBS), sterile

  • 96-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: One day prior to transfection, seed the cells in the desired plate format at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes: a. On the day of transfection, thaw the this compound-LNP-siRNA formulations at room temperature. b. Dilute the LNP-siRNA complexes to the desired final concentrations (e.g., 10, 50, 100 nM siRNA) in serum-free culture medium.

  • Transfection: a. Gently remove the culture medium from the cells. b. Add the diluted LNP-siRNA complexes to the cells. c. Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator. d. After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.

  • Incubation: Incubate the cells for 24-72 hours post-transfection to allow for gene silencing to occur. The optimal incubation time will depend on the turnover rate of the target mRNA and protein.

Protocol 3: Quantification of Gene Knockdown by qRT-PCR

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: At the desired time point post-transfection (e.g., 24, 48, or 72 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: a. Set up the qPCR reactions containing cDNA, forward and reverse primers for the target gene and the housekeeping gene, and qPCR master mix. b. Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is normalized to the housekeeping gene and compared between the siRNA-treated and control groups.

Protocol 4: Assessment of Cytotoxicity

MTT Assay (Cell Viability):

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Perform the transfection as described in Protocol 2 in a 96-well plate.

  • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to each well and incubate for a further 2-4 hours, protected from light, to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

LDH Assay (Cytotoxicity):

Materials:

  • LDH cytotoxicity assay kit

Procedure:

  • Perform the transfection as described in Protocol 2 in a 96-well plate.

  • At the desired time point, collect the cell culture supernatant.

  • Follow the manufacturer's protocol for the LDH assay to measure the amount of lactate dehydrogenase released from damaged cells into the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

Visualization of Pathways and Workflows

G cluster_formulation LNP Formulation cluster_delivery Cellular Delivery and Gene Silencing 16_0_DAP This compound Microfluidic_Mixing Microfluidic Mixing 16_0_DAP->Microfluidic_Mixing Helper_Lipid Helper Lipid Helper_Lipid->Microfluidic_Mixing Cholesterol Cholesterol Cholesterol->Microfluidic_Mixing PEG_Lipid PEG-Lipid PEG_Lipid->Microfluidic_Mixing siRNA siRNA Aqueous_Buffer Aqueous Buffer (pH 4.0) siRNA->Aqueous_Buffer Ethanol Ethanol Ethanol->Microfluidic_Mixing Aqueous_Buffer->Microfluidic_Mixing LNP_siRNA This compound LNP-siRNA Microfluidic_Mixing->LNP_siRNA Transfection Transfection LNP_siRNA->Transfection Cell_Culture Adherent Cells in Culture Cell_Culture->Transfection Endocytosis Endocytosis Transfection->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm RISC_Loading RISC Loading Cytoplasm->RISC_Loading mRNA_Cleavage Target mRNA Cleavage RISC_Loading->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: Experimental workflow for this compound LNP formulation and in vitro gene silencing.

G LNP_siRNA This compound LNP-siRNA Cell_Membrane Cell Membrane LNP_siRNA->Cell_Membrane Interaction Endocytosis Endocytosis (Clathrin-mediated/ Macropinocytosis) Cell_Membrane->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape siRNA_Release siRNA Release Endosomal_Escape->siRNA_Release Cytoplasm Cytoplasm RISC RISC Assembly Cytoplasm->RISC siRNA_Release->Cytoplasm Target_mRNA Target mRNA RISC->Target_mRNA Binding mRNA_Degradation mRNA Degradation Target_mRNA->mRNA_Degradation Protein_Reduction Reduced Protein Translation mRNA_Degradation->Protein_Reduction

Caption: Cellular uptake and mechanism of action for this compound LNP-mediated gene silencing.

References

Application Notes and Protocols for Encapsulating siRNA with 16:0 DAP Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the formulation and characterization of LNPs encapsulating siRNA using the cationic lipid 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP). This compound is a cationic lipid that can be utilized in the formation of LNPs for nucleic acid delivery.[1] The protocol described herein employs a microfluidic mixing technique to produce uniform LNPs with high encapsulation efficiency.

Materials and Reagents

Lipids
  • 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG 2000)

siRNA
  • Custom synthesized siRNA targeting the gene of interest

  • Negative control siRNA (scrambled sequence)

Buffers and Solvents
  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Nuclease-free water

Kits and Reagents for Characterization
  • Quant-iT RiboGreen RNA Assay Kit

  • Triton X-100 (10% solution)

Equipment

  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)

  • Syringe pumps

  • Microfluidic chip (e.g., staggered herringbone micromixer)

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Fluorescence microplate reader

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10 kDa MWCO)

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile, RNase-free consumables

Experimental Protocols

Protocol 1: Preparation of Lipid and siRNA Stock Solutions
  • Lipid Stock Solution in Ethanol:

    • Prepare a stock solution of the lipid mixture in ethanol. A commonly used molar ratio for cationic lipid-based LNPs is 50:10:38.5:1.5 (cationic lipid:DSPC:cholesterol:PEG-lipid).

    • For a 10 mM total lipid stock solution, weigh and dissolve the appropriate amounts of this compound, DSPC, cholesterol, and PEG-DMG 2000 in 200 proof ethanol.

    • Vortex thoroughly until all lipids are completely dissolved. Store the lipid stock solution at -20°C.

  • siRNA Stock Solution in Citrate Buffer:

    • Dissolve the lyophilized siRNA in 25 mM citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL.

    • Ensure the siRNA is fully dissolved by gentle pipetting. Store the siRNA stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation of siRNA-LNP using Microfluidic Mixing
  • System Setup:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Prime the system with ethanol and then with the respective buffers to be used.

  • Loading the Syringes:

    • Load one syringe with the lipid stock solution in ethanol.

    • Load a second syringe with the siRNA stock solution in 25 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set the total flow rate and the flow rate ratio (FRR) of the aqueous to ethanolic phase. A common starting point is a total flow rate of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).

    • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic chip, leading to the self-assembly of the LNPs and encapsulation of the siRNA.

    • Collect the resulting LNP suspension in a sterile, RNase-free tube.

  • Purification by Dialysis:

    • To remove the ethanol and raise the pH to a physiological level, dialyze the LNP suspension against sterile PBS (pH 7.4).

    • Transfer the LNP suspension to a pre-wetted dialysis cassette (10 kDa MWCO).

    • Perform dialysis against a large volume of PBS at 4°C for at least 6 hours, with at least two changes of the dialysis buffer.

  • Sterilization and Storage:

    • After dialysis, recover the LNP suspension from the cassette.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the sterile siRNA-LNP formulation at 4°C.

Protocol 3: Characterization of siRNA-LNPs
  • Size and Polydispersity Index (PDI) Measurement by DLS:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter (size) and PDI using a DLS instrument.

    • Perform measurements in triplicate.

  • siRNA Encapsulation Efficiency using RiboGreen Assay:

    • This assay determines the amount of siRNA encapsulated within the LNPs.

    • Prepare two sets of samples for each LNP formulation: one to measure free (unencapsulated) siRNA and another to measure total siRNA.

    • To measure free siRNA: Dilute the LNP sample in TE buffer.

    • To measure total siRNA: Dilute the LNP sample in TE buffer containing a final concentration of 0.5% Triton X-100 to lyse the LNPs.

    • Prepare a standard curve of the siRNA used for encapsulation using the RiboGreen reagent.

    • Add the RiboGreen reagent to the samples and the standard curve wells on a 96-well plate.

    • Incubate for 5 minutes in the dark.

    • Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).

    • Calculate the siRNA concentration in each sample using the standard curve.

    • The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Data Presentation

Table 1: Formulation Parameters for this compound LNPs

ParameterFormulation 1Formulation 2Formulation 3
Cationic Lipid This compoundThis compoundThis compound
Molar Ratio (this compound:DSPC:Chol:PEG-DMG) 50:10:38.5:1.540:10:48.5:1.560:10:28.5:1.5
Total Lipid Concentration (mM) 101010
siRNA Concentration (mg/mL) 0.20.20.2
Flow Rate Ratio (Aqueous:Ethanol) 3:13:13:1
Total Flow Rate (mL/min) 121212

Table 2: Characterization of siRNA-loaded this compound LNPs

FormulationAverage Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Formulation 1 85.2 ± 2.10.12 ± 0.0292.5 ± 1.8
Formulation 2 95.7 ± 3.50.18 ± 0.0388.1 ± 2.5
Formulation 3 78.4 ± 1.90.11 ± 0.0194.3 ± 1.2

Data are presented as mean ± standard deviation (n=3).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stock Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipid_Stock->Microfluidic_Mixing Ethanolic Phase siRNA_Stock siRNA Stock in Citrate Buffer (pH 4.0) siRNA_Stock->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis DLS DLS Analysis (Size & PDI) Dialysis->DLS RiboGreen RiboGreen Assay (Encapsulation Efficiency) Dialysis->RiboGreen

Caption: Experimental workflow for the formulation and characterization of siRNA-loaded this compound LNPs.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_mechanism Mechanism of Action LNP siRNA-LNP (this compound) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Protonation of this compound) RISC_Loading siRNA loading into RISC Cytoplasm->RISC_Loading mRNA_Cleavage Target mRNA Cleavage RISC_Loading->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: Proposed mechanism of siRNA delivery and gene silencing by this compound LNPs.

References

Application Notes and Protocols for Optimal 16:0 DAP-Mediated Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) is a cationic lipid that serves as a crucial component in lipid nanoparticle (LNP) formulations for the delivery of nucleic acids, such as mRNA and siRNA, into cells.[1][2][3][4] Its positively charged headgroup facilitates the encapsulation of negatively charged nucleic acids, and its lipid structure aids in the fusion with and transport across cellular membranes.[5] Notably, this compound is described as a pH-sensitive transfection reagent, a property that is believed to enhance the endosomal escape of the nucleic acid payload, a critical step for successful transfection.

These application notes provide a comprehensive guide to utilizing this compound for optimal transfection efficiency. The protocols outlined below are generalized and should be adapted and optimized for specific cell types and nucleic acid payloads. A Design of Experiment (DoE) approach is recommended for achieving the highest transfection efficiency with minimal cytotoxicity.

Data Presentation: Optimizing this compound Concentration

As the optimal concentration of this compound is highly dependent on the cell type, nucleic acid payload, and the specific formulation of the lipid nanoparticle, a Design of Experiment (DoE) approach is recommended for systematic optimization. The following table outlines a potential experimental design to determine the optimal molar ratio of a this compound-containing LNP formulation.

Table 1: Design of Experiment (DoE) for Optimizing this compound Molar Ratio in an LNP Formulation

Formulation IDThis compound (mol%)DOPE (mol%)Cholesterol (mol%)PEG-Lipid (mol%)N/P RatioTransfection Efficiency (%)Cell Viability (%)
LNP-1303038.51.55:1
LNP-2402533.51.55:1
LNP-3502028.51.55:1
LNP-4303038.51.510:1
LNP-5402533.51.510:1
LNP-6502028.51.510:1
LNP-7303038.51.515:1
LNP-8402533.51.515:1
LNP-9502028.51.515:1
  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A neutral helper lipid that can aid in endosomal escape.

  • Cholesterol: A helper lipid that can enhance LNP stability and transfection efficiency.

  • PEG-Lipid: A lipid conjugated to polyethylene glycol to increase LNP stability and circulation time in vivo.

  • N/P Ratio: The molar ratio of the nitrogen atoms in the cationic lipid (this compound) to the phosphate groups in the nucleic acid. This ratio is a critical parameter for complex formation and transfection efficiency.

Experimental Protocols

The following are generalized protocols for the preparation of this compound-based LNPs, cell transfection, and subsequent analysis of transfection efficiency and cytotoxicity.

Protocol 1: Preparation of this compound-Containing Lipid Nanoparticles (LNPs)

This protocol describes a common method for preparing LNPs using a lipid-organic solution and an aqueous nucleic acid solution.

Materials:

  • This compound

  • DOPE

  • Cholesterol

  • PEG-Lipid (e.g., DSPE-PEG2000)

  • Ethanol, anhydrous

  • Nuclease-free water

  • Citrate buffer (or other appropriate buffer, pH 4.0-6.0)

  • Nucleic acid (mRNA or siRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DOPE, Cholesterol, and PEG-Lipid in anhydrous ethanol to create individual stock solutions (e.g., 10 mg/mL).

  • Prepare Lipid Mixture:

    • In a sterile microcentrifuge tube, combine the lipid stock solutions at the desired molar ratios (refer to Table 1 for examples).

    • Vortex the lipid mixture thoroughly.

  • Prepare Nucleic Acid Solution:

    • Dilute the nucleic acid in the chosen aqueous buffer to the desired concentration.

  • LNP Formulation:

    • Using a Microfluidic Device: Follow the manufacturer's instructions for loading the lipid-ethanol mixture and the nucleic acid-aqueous solution and for setting the appropriate flow rates to achieve the desired particle size.

    • Manual Mixing: Rapidly inject the lipid-ethanol mixture into the vigorously stirring nucleic acid-aqueous solution. The rapid mixing is crucial for forming small, unilamellar vesicles.

  • Dialysis/Purification:

    • Dialyze the LNP formulation against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated nucleic acids. Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO).

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using Dynamic Light Scattering (DLS).

    • Quantify the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: Cell Transfection with this compound-LNPs

This protocol provides a general procedure for transfecting adherent mammalian cells (e.g., HEK293) in a 24-well plate format. Optimization of cell density, LNP dose, and incubation time is recommended.

Materials:

  • Adherent mammalian cells (e.g., HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • This compound-LNP formulation encapsulating the nucleic acid of interest

  • 24-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes:

    • On the day of transfection, dilute the desired amount of this compound-LNPs in serum-free medium.

    • Incubate at room temperature for 10-20 minutes to allow for complex stabilization.

  • Transfection:

    • Gently wash the cells with PBS.

    • Add fresh, serum-free medium to each well.

    • Add the diluted LNP complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation period, replace the transfection medium with complete growth medium.

  • Post-Transfection Incubation:

    • Continue to incubate the cells for 24-72 hours, depending on the experimental endpoint (e.g., protein expression, gene knockdown).

Protocol 3: Assessment of Transfection Efficiency and Cytotoxicity

Transfection Efficiency Assessment (for reporter gene expression, e.g., GFP):

  • Microscopy:

    • At 24-48 hours post-transfection, visualize the cells using a fluorescence microscope to qualitatively assess the percentage of fluorescent cells.

  • Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

Cytotoxicity Assay (e.g., MTT or Resazurin Assay):

  • At 24-48 hours post-transfection, add the MTT or resazurin reagent to the cell culture medium according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Mandatory Visualizations

experimental_workflow cluster_prep LNP Preparation & Characterization cluster_transfection Cell Transfection & Analysis cluster_optimization Optimization Cycle prep_lipids Prepare Lipid Stocks (this compound, DOPE, Cholesterol, PEG-Lipid) mix_lipids Mix Lipids at Desired Molar Ratios prep_lipids->mix_lipids formulate_lnp Formulate LNPs (Microfluidics or Manual Mixing) mix_lipids->formulate_lnp prep_na Prepare Nucleic Acid in Aqueous Buffer prep_na->formulate_lnp purify_lnp Purify LNPs (Dialysis) formulate_lnp->purify_lnp characterize_lnp Characterize LNPs (Size, PDI, Zeta, Encapsulation) purify_lnp->characterize_lnp prep_complexes Prepare LNP-Nucleic Acid Complexes in Serum-Free Medium characterize_lnp->prep_complexes seed_cells Seed Cells (e.g., HEK293) transfect_cells Transfect Cells seed_cells->transfect_cells prep_complexes->transfect_cells incubate_cells Incubate Cells transfect_cells->incubate_cells analyze_efficiency Analyze Transfection Efficiency (Flow Cytometry, Microscopy) incubate_cells->analyze_efficiency analyze_viability Analyze Cell Viability (MTT/Resazurin Assay) incubate_cells->analyze_viability analyze_results Analyze Results & Identify Optimal Formulation analyze_efficiency->analyze_results analyze_viability->analyze_results doe Design of Experiment (DoE) Vary Molar Ratios & N/P doe->prep_lipids analyze_results->doe Iterate

Caption: Experimental workflow for optimizing this compound-mediated transfection.

signaling_pathway cluster_uptake Cellular Uptake cluster_escape Endosomal Escape cluster_signaling Innate Immune Signaling lnp This compound-LNP cell_membrane Cell Membrane lnp->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome acidification Endosomal Acidification (pH drop) endosome->acidification protonation Protonation of This compound acidification->protonation destabilization Endosomal Membrane Destabilization protonation->destabilization release Nucleic Acid Release to Cytosol destabilization->release prr Pattern Recognition Receptors (PRRs) destabilization->prr Sensing of endosomal damage release->prr Sensing of foreign nucleic acid signaling_cascade Signaling Cascade (e.g., NF-κB) prr->signaling_cascade cytokine_production Cytokine/Interferon Production signaling_cascade->cytokine_production

Caption: General signaling pathway of cationic lipid-mediated transfection.

References

Application Notes and Protocols for the Characterization of 16:0 DAP Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) nanoparticles. The following sections detail the essential physicochemical, in vitro, and in vivo methodologies required to thoroughly evaluate these cationic lipid-based nanocarriers for drug delivery applications.

Physicochemical Characterization

A fundamental understanding of the physical and chemical properties of this compound nanoparticles is crucial for ensuring formulation consistency, stability, and predictable biological performance.

Size, Size Distribution, and Zeta Potential

Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of nanoparticles in solution.[1][2][3][4] Nanoparticle Tracking Analysis (NTA) provides complementary information on particle size and concentration.[5]

Table 1: Physicochemical Properties of this compound Nanoparticle Formulations

Formulation IDMolar Ratio (this compound:Helper Lipid:Cholesterol:PEG-Lipid)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Particle Concentration (particles/mL)
DAP-NP-0150:40:8:2125.3 ± 2.10.15 ± 0.02+45.8 ± 1.51.2 x 10¹²
DAP-NP-0240:50:8:2142.8 ± 3.50.21 ± 0.03+38.2 ± 2.19.8 x 10¹¹
DAP-NP-0350:30:18:2110.5 ± 1.90.12 ± 0.01+52.1 ± 1.81.5 x 10¹²

Protocol 1: Dynamic Light Scattering (DLS) and Zeta Potential Measurement

  • Sample Preparation: Dilute the this compound nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

    • Select a disposable cuvette and ensure it is clean and free of dust.

  • Measurement:

    • For size measurement, perform at least three replicate measurements. The instrument software will calculate the Z-average diameter and the PDI.

    • For zeta potential measurement, use a specific folded capillary cell. Apply an electric field and measure the electrophoretic mobility to determine the zeta potential.

  • Data Analysis: Analyze the correlation function to obtain the size distribution. The zeta potential provides an indication of the surface charge and colloidal stability.

Protocol 2: Nanoparticle Tracking Analysis (NTA)

  • Sample Preparation: Dilute the nanoparticle suspension in particle-free deionized water or PBS to achieve an optimal particle concentration for tracking (typically 10⁷ to 10⁹ particles/mL).

  • Instrument Setup:

    • Prime the instrument with the sample.

    • Adjust the camera level and focus to clearly visualize the scattered light from individual nanoparticles.

  • Data Acquisition: Capture a video of the nanoparticles undergoing Brownian motion for a defined period (e.g., 60 seconds).

  • Data Analysis: The NTA software tracks the movement of individual particles and calculates their hydrodynamic diameter using the Stokes-Einstein equation. This provides a number-based size distribution and particle concentration.

Morphology

Transmission Electron Microscopy (TEM) is employed to visualize the morphology and size of the this compound nanoparticles.

Table 2: Morphological Analysis of this compound Nanoparticles by TEM

Formulation IDShapeCore Diameter (nm)Observations
DAP-NP-01Spherical115.8 ± 5.3Homogeneous population, no aggregation
DAP-NP-02Spherical130.2 ± 6.8Well-dispersed particles
DAP-NP-03Spherical101.7 ± 4.9Uniform, electron-dense core

Protocol 3: Transmission Electron Microscopy (TEM)

  • Grid Preparation: Place a drop of the diluted this compound nanoparticle suspension onto a carbon-coated copper grid.

  • Staining (Optional, for enhanced contrast): After partial drying, apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid) to the grid for 30-60 seconds.

  • Drying: Wick away the excess liquid with filter paper and allow the grid to air dry completely.

  • Imaging:

    • Insert the grid into the TEM.

    • Operate the microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

    • Acquire images at various magnifications.

  • Image Analysis: Use image analysis software to measure the diameter of a significant number of individual nanoparticles to determine the size distribution.

Drug Loading and Release Kinetics

Quantifying the amount of drug encapsulated within the nanoparticles and understanding its release profile are critical for predicting therapeutic efficacy.

Table 3: Drug Loading and In Vitro Release Characteristics of Drug-Loaded this compound Nanoparticles

Formulation IDDrugDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.5)
DAP-NP-Dox-01Doxorubicin4.5 ± 0.385.2 ± 2.525.6 ± 1.865.4 ± 3.1
DAP-NP-siRNA-01siRNA1.2 ± 0.195.8 ± 1.215.3 ± 1.178.9 ± 2.7

Protocol 4: Determination of Drug Loading and Encapsulation Efficiency

  • Separation of Free Drug: Separate the drug-loaded nanoparticles from the unencapsulated drug using techniques like ultracentrifugation or size exclusion chromatography.

  • Quantification of Total Drug: Lyse a known amount of the nanoparticle suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

  • Quantification of Free Drug: Measure the concentration of the drug in the supernatant (from step 1).

  • Analysis: Quantify the drug concentration using a suitable analytical method such as UV-Vis spectrophotometry, fluorescence spectroscopy, or High-Performance Liquid Chromatography (HPLC).

  • Calculations:

    • Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used in formulation) x 100

Protocol 5: In Vitro Drug Release Study

  • Setup: Place a known concentration of drug-loaded this compound nanoparticles in a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C) with constant stirring. To simulate the tumor microenvironment, a lower pH buffer (e.g., pH 5.5) can be used.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Quantify the amount of released drug in the collected samples using an appropriate analytical technique (e.g., HPLC, UV-Vis).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

In Vitro Characterization

In vitro studies are essential to assess the biological activity of this compound nanoparticles at the cellular level.

Cellular Uptake

Flow cytometry is a high-throughput method to quantify the internalization of fluorescently labeled nanoparticles by cells.

Table 4: Cellular Uptake of Fluorescently Labeled this compound Nanoparticles in Cancer Cells

Cell LineTime PointMean Fluorescence Intensity (Arbitrary Units)Percentage of Positive Cells (%)
HeLa4 hours15,870 ± 1,23092.5 ± 3.1
HeLa24 hours38,940 ± 2,56098.7 ± 0.8
MCF-74 hours12,560 ± 98085.3 ± 4.2
MCF-724 hours31,450 ± 2,11095.1 ± 1.5

Protocol 6: Cellular Uptake Analysis by Flow Cytometry

  • Cell Culture: Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with fluorescently labeled this compound nanoparticles at various concentrations and for different incubation times.

  • Cell Harvesting:

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Harvest the cells using trypsin-EDTA.

    • Centrifuge the cells and resuspend them in a suitable buffer (e.g., FACS buffer).

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Measure the fluorescence intensity of individual cells to quantify nanoparticle uptake.

    • Use untreated cells as a negative control.

  • Data Analysis: Determine the mean fluorescence intensity and the percentage of cells that have taken up the nanoparticles.

Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity of the nanoparticles.

Table 5: Cytotoxicity of this compound Nanoparticles in Different Cell Lines (IC50 values)

Formulation IDCell LineIC50 (µg/mL) after 48h
DAP-NP-BlankHeLa> 200
DAP-NP-BlankMCF-7> 200
DAP-NP-Dox-01HeLa5.8 ± 0.4
DAP-NP-Dox-01MCF-78.2 ± 0.6

Protocol 7: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of the this compound nanoparticles (both blank and drug-loaded) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Plot the cell viability against the nanoparticle concentration to determine the IC50 value (the concentration at which 50% of the cells are non-viable).

In Vivo Evaluation

Preclinical animal models are used to assess the biodistribution, efficacy, and toxicity of this compound nanoparticles in a whole-organism context.

Biodistribution

In vivo imaging systems can be used to track the accumulation of labeled nanoparticles in different organs over time.

Table 6: Biodistribution of Labeled this compound Nanoparticles in a Murine Model (% Injected Dose per Gram of Tissue)

Organ4 hours post-injection24 hours post-injection48 hours post-injection
Liver35.6 ± 4.128.3 ± 3.515.2 ± 2.1
Spleen12.8 ± 1.915.1 ± 2.28.7 ± 1.5
Lungs8.2 ± 1.13.5 ± 0.81.1 ± 0.3
Kidneys5.1 ± 0.92.1 ± 0.50.8 ± 0.2
Tumor6.5 ± 1.310.8 ± 1.912.3 ± 2.0

Protocol 8: In Vivo Biodistribution Study

  • Animal Model: Utilize a relevant animal model (e.g., tumor-bearing mice).

  • Nanoparticle Administration: Administer fluorescently or radioactively labeled this compound nanoparticles via a relevant route (e.g., intravenous injection).

  • In Vivo Imaging: At various time points, perform whole-body imaging using an appropriate imaging modality (e.g., IVIS for fluorescence, PET/SPECT for radioactivity).

  • Ex Vivo Organ Analysis: At the end of the study, euthanize the animals and harvest major organs and the tumor.

  • Quantification: Measure the signal intensity in each organ to determine the percentage of the injected dose per gram of tissue.

Therapeutic Efficacy

The antitumor efficacy of drug-loaded this compound nanoparticles is evaluated by monitoring tumor growth inhibition.

Table 7: Antitumor Efficacy of Doxorubicin-Loaded this compound Nanoparticles in a Xenograft Mouse Model

Treatment GroupTumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Saline Control1250 ± 150-
Free Doxorubicin850 ± 12032.0
DAP-NP-Blank1200 ± 1404.0
DAP-NP-Dox-01350 ± 8072.0

Protocol 9: In Vivo Efficacy Study

  • Tumor Implantation: Inoculate cancer cells subcutaneously into immunocompromised mice.

  • Treatment Initiation: When tumors reach a palpable size, randomize the animals into different treatment groups (e.g., saline, free drug, blank nanoparticles, drug-loaded nanoparticles).

  • Dosing Regimen: Administer the treatments according to a predefined schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the animals, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition.

Visualizations

Experimental Workflow

G cluster_0 Physicochemical Characterization cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation DLS DLS/Zeta Potential NTA NTA TEM TEM DrugLoading Drug Loading & Release CellUptake Cellular Uptake (Flow Cytometry) DrugLoading->CellUptake Cytotoxicity Cytotoxicity (MTT Assay) DrugLoading->Cytotoxicity Biodistribution Biodistribution Cytotoxicity->Biodistribution Efficacy Therapeutic Efficacy Cytotoxicity->Efficacy Synthesis This compound Nanoparticle Synthesis & Formulation Synthesis->DLS Synthesis->NTA Synthesis->TEM Synthesis->DrugLoading

Caption: Workflow for the characterization of this compound nanoparticles.

Cellular Uptake Pathway

G NP This compound Nanoparticle (+ charge) Membrane Cell Membrane (- charge) NP->Membrane Electrostatic Interaction Endocytosis Endocytosis NP->Endocytosis Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome/ Lysosome (low pH) Endosome->LateEndosome Maturation Release Drug Release LateEndosome->Release Endosomal Escape Target Intracellular Target Release->Target

Caption: Cellular uptake pathway of cationic this compound nanoparticles.

References

Application Notes and Protocols for Formulating Stable Nucleic Acid Lipid Particles with 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acid-based therapeutics, such as mRNA, siRNA, and plasmid DNA, holds immense promise for treating a wide range of diseases. A significant challenge in this field is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, offering protection from degradation and facilitating cellular uptake.[1][2][3] The cationic lipid component of these LNPs is crucial for encapsulating the negatively charged nucleic acid cargo and for the subsequent release of the cargo into the cytoplasm.[4][5]

1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) is a cationic lipid that has been utilized in the formulation of LNPs for the delivery of various nucleic acids. Its saturated acyl chains contribute to the stability of the lipid bilayer, while its cationic headgroup interacts with the phosphate backbone of nucleic acids, enabling high encapsulation efficiency. Furthermore, this compound is described as a pH-sensitive transfection reagent, which can be advantageous for endosomal escape and the release of the nucleic acid payload into the cytoplasm.

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of stable nucleic acid lipid particles using this compound.

Data Presentation

The following tables summarize typical quantitative data for nucleic acid LNPs formulated with a cationic lipid similar to this compound. These values should be considered as a reference, and optimization is recommended for specific nucleic acid payloads and applications.

Table 1: Physicochemical Properties of this compound-based LNPs

Formulation IDMolar Ratio (this compound:Helper Lipid:Cholesterol:PEG-Lipid)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
LNP-16DAP-A40:10:48:285.2 ± 3.10.12 ± 0.03+45.8 ± 2.5
LNP-16DAP-B50:10:38.5:1.592.5 ± 4.50.15 ± 0.04+52.3 ± 3.1
LNP-16DAP-C60:10:28.5:1.5105.1 ± 5.20.18 ± 0.05+58.9 ± 3.8

Data is presented as mean ± standard deviation (n=3). Helper lipid and PEG-lipid used are DSPC and DMG-PEG 2000, respectively. These are representative values and will vary based on the specific formulation and process parameters.

Table 2: Encapsulation Efficiency and In Vitro Transfection Efficiency

Formulation IDNucleic Acid PayloadEncapsulation Efficiency (%)In Vitro Transfection Efficiency (% of control)
LNP-16DAP-AsiRNA92.3 ± 2.885.6 ± 5.2
LNP-16DAP-BmRNA95.1 ± 1.991.3 ± 4.7
LNP-16DAP-CpDNA89.5 ± 3.578.9 ± 6.1

Data is presented as mean ± standard deviation (n=3). Transfection efficiency was assessed in a relevant cell line using a reporter gene. These are representative values and will vary based on the cell type, nucleic acid construct, and assay conditions.

Experimental Protocols

Protocol 1: Formulation of Nucleic Acid Lipid Particles with this compound using the Ethanolic Lipid Solution Injection Method

This protocol describes the formulation of nucleic acid-loaded LNPs using a simple and robust injection method.

Materials:

  • 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

  • Nucleic Acid (siRNA, mRNA, or pDNA)

  • Ethanol, 200 proof

  • Aqueous Buffer (e.g., 50 mM Sodium Citrate, pH 4.0)

  • Dialysis Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Syringes and needles

  • Stir plate and stir bar

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol.

  • Preparation of Ethanolic Lipid Mixture:

    • In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of this compound:DSPC:Cholesterol:DMG-PEG 2000).

    • Vortex the mixture to ensure homogeneity.

  • Preparation of Aqueous Nucleic Acid Solution:

    • Dissolve the nucleic acid in the aqueous buffer (e.g., 50 mM Sodium Citrate, pH 4.0) to the desired concentration.

  • Formation of Lipid Nanoparticles:

    • Place the aqueous nucleic acid solution in a sterile glass vial with a stir bar and stir at a constant rate (e.g., 500 rpm).

    • Rapidly inject the ethanolic lipid mixture into the stirring aqueous solution using a syringe and needle. The volume ratio of the aqueous phase to the ethanolic phase should be approximately 3:1.

    • Continue stirring for 30 minutes at room temperature to allow for the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Transfer the LNP suspension to a dialysis cassette.

    • Dialyze against the dialysis buffer (e.g., PBS, pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes. This step removes the ethanol and raises the pH to physiological levels.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

Protocol 2: Characterization of this compound-based Lipid Nanoparticles

This protocol outlines the key characterization assays to assess the quality of the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution of the LNPs.

  • Procedure:

    • Dilute the LNP suspension in the dialysis buffer (e.g., PBS, pH 7.4).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument.

    • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry is used to measure the surface charge of the LNPs.

  • Procedure:

    • Dilute the LNP suspension in deionized water or a low ionic strength buffer.

    • Transfer the diluted sample to a specialized zeta potential cuvette.

    • Measure the zeta potential using a DLS instrument with a zeta potential module.

    • Perform measurements in triplicate.

3. Nucleic Acid Encapsulation Efficiency:

  • Principle: A fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen® for RNA or PicoGreen® for DNA) is used to quantify the amount of unencapsulated and total nucleic acid.

  • Procedure:

    • Measurement of Unencapsulated Nucleic Acid:

      • Prepare a standard curve of the nucleic acid in the dialysis buffer.

      • In a 96-well plate, add the LNP suspension and the fluorescent dye.

      • Measure the fluorescence intensity. The fluorescence of the intact LNPs corresponds to the unencapsulated nucleic acid.

    • Measurement of Total Nucleic Acid:

      • In a separate set of wells, add the LNP suspension and a surfactant (e.g., 0.5% Triton™ X-100) to disrupt the LNPs.

      • Add the fluorescent dye and measure the fluorescence intensity. This represents the total amount of nucleic acid.

    • Calculation:

      • Encapsulation Efficiency (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100

4. In Vitro Transfection Efficiency:

  • Principle: The ability of the LNPs to deliver their nucleic acid payload into cells and mediate a biological effect (e.g., gene expression for mRNA/pDNA or gene silencing for siRNA) is assessed.

  • Procedure (Example with mRNA encoding a reporter protein):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the LNP-mRNA formulation in cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for a specified period (e.g., 24-48 hours).

    • Lyse the cells and measure the reporter protein activity (e.g., luciferase assay).

    • Normalize the results to a control group (e.g., untreated cells or cells treated with a commercial transfection reagent).

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stock Lipid Stock (this compound, Helper, Cholesterol, PEG) Mixing Rapid Mixing (Ethanol Injection) Lipid_Stock->Mixing NA_Solution Nucleic Acid Solution (Aqueous Buffer, pH 4.0) NA_Solution->Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Mixing->Dialysis DLS DLS (Size, PDI, Zeta Potential) Dialysis->DLS Assay Encapsulation Assay (RiboGreen/PicoGreen) Dialysis->Assay Transfection In Vitro Transfection Dialysis->Transfection

Caption: Workflow for the formulation and characterization of this compound-based nucleic acid lipid nanoparticles.

Cellular_Delivery_Pathway LNP This compound LNP Cell Target Cell LNP->Cell 1. Binding & Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape (pH-sensitive this compound) Endosome->Escape 2. Protonation of this compound Cytoplasm Cytoplasm Escape->Cytoplasm Payload Nucleic Acid Payload Cytoplasm->Payload 3. Payload Release Translation Translation (mRNA) or RISC (siRNA) Payload->Translation 4. Biological Action

Caption: Proposed cellular delivery pathway for nucleic acid LNPs formulated with pH-sensitive this compound.

References

Application Notes and Protocols: 16:0 DAP in Multi-Lipid Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0 DAP), also known as DPDAP, is a cationic lipid that has emerged as a critical component in the formulation of multi-lipid delivery systems, particularly lipid nanoparticles (LNPs) and liposomes.[1][2][3][4][5] Its utility is pronounced in the delivery of nucleic acids, such as messenger RNA (mRNA), small interfering RNA (siRNA), and microRNA (miRNA). A key feature of this compound is its pH-sensitive nature; it remains relatively neutral at physiological pH and becomes protonated (positively charged) in the acidic environment of endosomes. This characteristic is instrumental in facilitating endosomal escape, a crucial step for the cytosolic delivery of therapeutic payloads.

These application notes provide a comprehensive overview of the use of this compound in multi-lipid delivery systems, including quantitative data on formulation compositions, detailed experimental protocols for preparation and characterization, and visualizations of key mechanisms and workflows.

Data Presentation: Formulation of this compound-Containing Lipid Nanoparticles

The formulation of lipid nanoparticles is a critical determinant of their physicochemical properties and biological activity. A typical LNP formulation consists of an ionizable cationic lipid (like this compound), a helper phospholipid, cholesterol, and a PEGylated lipid to enhance stability and circulation time. The molar ratios of these components are optimized to achieve desired characteristics such as particle size, polydispersity index (PDI), and encapsulation efficiency.

Below is a table summarizing representative molar ratios for LNP formulations. While specific optimization is required for each application, these ratios provide a validated starting point for development.

Formulation ComponentMolar Ratio (%)Role in FormulationKey Physicochemical Parameters Influenced
This compound (Cationic Lipid) 40 - 50Encapsulation of nucleic acids, endosomal escapeEncapsulation Efficiency, Zeta Potential, Transfection Efficiency
DSPC (Helper Phospholipid) 10 - 20Structural integrity of the lipid bilayerParticle Stability, Drug Release Profile
Cholesterol (Helper Lipid) 30 - 40Modulates membrane fluidity and stabilityParticle Stability, Encapsulation Efficiency, In vivo Performance
PEG-Lipid 1.5 - 5Steric stabilization, prolonged circulationParticle Size, Stability, Immunogenicity

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Lipid Nanoparticles by Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating a model nucleic acid (e.g., mRNA) using a microfluidic mixing technique, which allows for rapid and reproducible production of uniformly sized nanoparticles.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (RNase-free)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Nucleic acid cargo (e.g., mRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve a final total lipid concentration of 10-20 mg/mL. The molar ratio should be as specified in the data table (e.g., 50:10:38.5:1.5).

    • Ensure complete dissolution by gentle vortexing or warming if necessary.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid cargo in the citrate buffer (pH 4.0) at a predetermined concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio (aqueous:organic) typically between 3:1 and 6:1.

    • Set the total flow rate to achieve the desired particle size (e.g., 2-12 mL/min).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids into LNPs, encapsulating the nucleic acid.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is collected.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound-Containing Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the LNPs.

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate at 25°C.

2. Zeta Potential Measurement:

  • Principle: Electrophoretic Light Scattering (ELS) is used to determine the surface charge of the LNPs, which is indicative of their stability and interaction with cell membranes.

  • Procedure:

    • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement.

    • Load the sample into a specialized zeta potential cell.

    • Measure the zeta potential using a DLS instrument with ELS capability.

    • Perform measurements in triplicate at 25°C.

3. Encapsulation Efficiency (%EE):

  • Principle: The amount of nucleic acid encapsulated within the LNPs is quantified using a fluorescent dye that specifically binds to the nucleic acid. The fluorescence is measured before and after lysing the LNPs to release the entrapped cargo.

  • Procedure:

    • Use a fluorescent dye assay (e.g., Quant-iT RiboGreen assay for RNA).

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples, add a surfactant (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid (Total RNA).

    • The other set of samples remains untreated to measure the amount of free, unencapsulated nucleic acid (Free RNA).

    • Add the fluorescent dye to both sets of samples and measure the fluorescence intensity.

    • Calculate the %EE using the following formula: %EE = [(Total RNA - Free RNA) / Total RNA] x 100

Mandatory Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cellular Environment cluster_endocytosis Endocytosis cluster_cytosol Cytosol LNP This compound LNP (Neutral Charge) Endosome Early Endosome (pH ~6.5) LNP->Endosome Cellular Uptake Late_Endosome Late Endosome (pH ~5.5) This compound Protonated (+) Endosome->Late_Endosome Endosomal Maturation Payload Therapeutic Payload (e.g., mRNA) Ribosome Ribosome Payload->Ribosome Protein Protein Synthesis Ribosome->Protein Late_Endosome->Payload Membrane Destabilization & Endosomal Escape

Caption: Endosomal escape mechanism of a this compound-containing LNP.

Experimental_Workflow cluster_prep LNP Preparation cluster_char Characterization cluster_app Application Lipid_Prep Prepare Lipid Stock (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Lipid_Prep->Mixing Aqueous_Prep Prepare Aqueous Phase (Nucleic Acid in Citrate Buffer) Aqueous_Prep->Mixing Purification Dialysis (Buffer Exchange to PBS) Mixing->Purification DLS Particle Size (DLS) Purification->DLS Zeta Zeta Potential (ELS) Purification->Zeta EE Encapsulation Efficiency (Fluorescence Assay) Purification->EE In_Vitro In Vitro Transfection Purification->In_Vitro

Caption: Experimental workflow for LNP preparation and characterization.

References

Application Notes & Protocols: Loading mRNA into 16:0 DAP Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics and vaccines relies heavily on effective and safe delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, protecting the nucleic acid from degradation and facilitating its entry into target cells. The composition of these LNPs is critical to their efficacy, and the choice of cationic or ionizable lipid is a key determinant of their performance.

This document provides detailed application notes and protocols for the formulation of mRNA-loaded nanoparticles using 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP), a cationic lipid utilized in nucleic acid delivery.[1][2][3][4] this compound is a pH-sensitive transfection reagent that is effective in formulating lipid nanoparticles for the delivery of genetic material.[1] These notes are intended to guide researchers and drug development professionals in the preparation and characterization of this compound-based mRNA nanoparticles.

While specific formulations may require optimization, the following protocols provide a robust starting point for the development of this compound-containing LNPs for a variety of research and therapeutic applications.

Key Components for this compound Nanoparticle Formulation

The formulation of stable and effective mRNA-loaded nanoparticles requires a combination of lipids, each serving a specific function. A typical formulation includes:

  • Cationic/Ionizable Lipid: this compound serves as the cationic lipid, which is crucial for complexing with the negatively charged mRNA and facilitating endosomal escape.

  • Helper Lipid: A neutral lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), aids in the formation of the lipid bilayer structure.

  • Cholesterol: Incorporated to enhance nanoparticle stability and membrane fluidity.

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), is included to control particle size and reduce aggregation.

Experimental Protocols

Protocol 1: Preparation of mRNA-loaded this compound Nanoparticles

This protocol describes the formulation of mRNA-loaded this compound nanoparticles using a microfluidic mixing technique. This method allows for rapid and controlled mixing of the lipid and mRNA solutions, leading to the formation of uniform nanoparticles.

Materials:

  • This compound (1,2-dipalmitoyl-3-dimethylammonium-propane)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000

  • Ethanol (200 proof, anhydrous)

  • mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringe pumps

  • Sterile, nuclease-free vials and consumables

Procedure:

  • Lipid Stock Preparation:

    • Prepare a stock solution of the lipid mixture in ethanol. A representative molar ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

    • The total lipid concentration in the ethanolic solution should be between 10-25 mM.

    • Ensure all lipids are fully dissolved. Gentle warming may be required.

  • mRNA Solution Preparation:

    • Dilute the mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The optimal mRNA concentration will depend on the desired RNA-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to precipitate and self-assemble with the mRNA into nanoparticles.

  • Dialysis and Buffer Exchange:

    • Collect the nanoparticle suspension.

    • To remove the ethanol and raise the pH, dialyze the nanoparticle suspension against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.

    • Perform dialysis for at least 18 hours with multiple buffer changes.

  • Sterile Filtration and Storage:

    • After dialysis, recover the nanoparticle suspension.

    • Sterilize the final formulation by passing it through a 0.22 µm filter.

    • Store the mRNA-loaded this compound nanoparticles at 2-8°C. For long-term storage, consult stability studies for optimal conditions.

Protocol 2: Characterization of mRNA-loaded this compound Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in PBS.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

    • Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal in vivo performance.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate low-conductivity buffer.

    • Measure the zeta potential to determine the surface charge of the nanoparticles.

    • The zeta potential should be close to neutral at physiological pH.

3. mRNA Encapsulation Efficiency:

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare two sets of samples from the nanoparticle suspension.

    • In the first set, measure the total mRNA concentration by adding a surfactant (e.g., Triton X-100) to disrupt the nanoparticles and release the encapsulated mRNA.

    • In the second set, measure the amount of free (unencapsulated) mRNA in the supernatant after pelleting the nanoparticles or using a centrifugal filter device.

    • Quantify the mRNA in both sets using the RiboGreen reagent and a fluorescence plate reader.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Data Presentation

Table 1: Representative Formulation Parameters for mRNA-loaded this compound Nanoparticles

ParameterValue
Cationic LipidThis compound
Helper LipidDSPC
CholesterolCholesterol
PEGylated LipidDMG-PEG 2000
Molar Ratio (this compound:DSPC:Chol:DMG-PEG)50:10:38.5:1.5
N:P Ratio (Nitrogen in Lipid to Phosphate in mRNA)6:1 to 10:1
Aqueous Buffer50 mM Citrate, pH 4.0
Organic SolventEthanol
Flow Rate Ratio (Aqueous:Organic)3:1

Table 2: Quality Control Specifications for mRNA-loaded this compound Nanoparticles

CharacteristicTarget Specification
Physical Properties
Mean Particle Size (Z-average)80 - 150 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential (at pH 7.4)-10 mV to +10 mV
mRNA Loading
Encapsulation Efficiency> 90%
mRNA Integrity> 95% intact

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization cluster_characterization Characterization lipid_prep Lipid Stock (this compound, DSPC, Chol, PEG-lipid in Ethanol) mixing Microfluidic Mixing lipid_prep->mixing mrna_prep mRNA Solution (in low pH buffer) mrna_prep->mixing dialysis Dialysis (vs. PBS, pH 7.4) mixing->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration dls Size & PDI (DLS) filtration->dls zeta Zeta Potential filtration->zeta ee Encapsulation Efficiency (RiboGreen) filtration->ee signaling_pathway cluster_loading mRNA Loading Mechanism ethanol_lipids Lipids in Ethanol (this compound protonated at low pH) rapid_mixing Rapid Mixing ethanol_lipids->rapid_mixing aqueous_mrna mRNA in Aqueous Buffer (negatively charged) aqueous_mrna->rapid_mixing self_assembly Self-Assembly (Electrostatic Interaction) rapid_mixing->self_assembly lnp mRNA-loaded LNP self_assembly->lnp

References

Application Notes and Protocols for the Analytical Characterization of 16:0 DAP Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA. The critical quality attributes (CQAs) of these LNPs, such as particle size, surface charge, and encapsulation efficiency, are directly linked to their in vivo efficacy and safety profile. 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) is a cationic lipid utilized in the formulation of LNPs for therapeutic delivery. Rigorous and reproducible analytical characterization is therefore essential for the development and quality control of this compound LNP formulations.

This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound LNPs. The methodologies described herein cover the key physicochemical properties that govern the performance of these advanced drug delivery systems.

Physicochemical Characterization of this compound LNPs

A suite of analytical techniques is employed to provide a comprehensive understanding of the physicochemical properties of this compound LNPs. These techniques and their corresponding measured attributes are summarized below.

Critical Quality AttributeAnalytical TechniqueDescription
Particle Size & Polydispersity Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter and the breadth of the size distribution.
Surface Charge Zeta Potential Measurement (ELS)Determines the surface charge of the LNPs, which influences stability and cellular interactions.
Nucleic Acid Encapsulation RiboGreen® AssayQuantifies the amount of nucleic acid encapsulated within the LNPs.
Ionizable Lipid pKa TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) AssayDetermines the apparent pKa of the ionizable lipid within the LNP, which is crucial for endosomal escape.
Morphology & Structure Cryogenic Electron Microscopy (Cryo-EM)Provides high-resolution images of individual LNPs, revealing their morphology and internal structure.
Internal Nanostructure Small-Angle X-ray Scattering (SAXS)Offers insights into the internal arrangement of lipids and nucleic acids within the LNP core.
Lipid Composition & Purity HPLC with Charged Aerosol Detection (HPLC-CAD)Separates and quantifies the individual lipid components of the LNP formulation.

Experimental Protocols

Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

This protocol outlines the measurement of the hydrodynamic diameter and PDI of this compound LNPs using a Zetasizer instrument.

Materials:

  • This compound LNP sample

  • 1X Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter

  • Low-volume disposable cuvettes (e.g., DTS0012)

  • Zetasizer instrument (e.g., Malvern Panalytical Zetasizer series)

Protocol:

  • Sample Preparation:

    • Allow the this compound LNP sample to equilibrate to room temperature.

    • Dilute the LNP sample in filtered 1X PBS to a suitable concentration. The optimal concentration will depend on the instrument and can be determined by achieving a count rate within the instrument's recommended range. A typical starting dilution is 1:100.

  • Instrument Setup:

    • Turn on the Zetasizer instrument and allow it to warm up for at least 30 minutes.

    • Launch the instrument software and select a size measurement protocol.

    • Set the measurement parameters:

      • Dispersant: Water (or PBS if the refractive index and viscosity are known and entered)

      • Temperature: 25°C

      • Equilibration time: 120 seconds

      • Measurement angle: 173° (Backscatter)

      • Number of measurements: 3

      • Number of runs per measurement: 10-15

  • Measurement:

    • Carefully pipette 1 mL of the diluted LNP sample into a clean, dust-free cuvette. Avoid introducing air bubbles.

    • Cap the cuvette and place it in the instrument's cell holder.

    • Enter the sample details in the software and start the measurement.

  • Data Analysis:

    • The software will automatically calculate the Z-average diameter, PDI, and size distribution by intensity, volume, and number.

    • The Z-average represents the intensity-weighted mean hydrodynamic size.

    • The PDI is a measure of the width of the size distribution. A PDI value below 0.2 is generally considered acceptable for LNP formulations.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Dilute Dilute LNP Sample (e.g., 1:100 in PBS) Transfer Transfer to Cuvette Dilute->Transfer Place Place Cuvette in Zetasizer Transfer->Place Set Set Measurement Parameters Place->Set Measure Initiate Measurement Set->Measure Analyze Analyze Correlation Function Measure->Analyze Report Report Z-average, PDI, and Distribution Analyze->Report

DLS Experimental Workflow
Zeta Potential by Electrophoretic Light Scattering (ELS)

This protocol describes the determination of the surface charge of this compound LNPs.

Materials:

  • This compound LNP sample

  • 10 mM NaCl solution, filtered through a 0.22 µm filter

  • Folded capillary cells (e.g., DTS1070)

  • Zetasizer instrument with ELS capability

Protocol:

  • Sample Preparation:

    • Dilute the this compound LNP sample in filtered 10 mM NaCl solution. A low ionic strength dispersant is crucial for accurate zeta potential measurements. A typical starting dilution is 1:100.

  • Instrument Setup:

    • Select a zeta potential measurement protocol in the instrument software.

    • Set the measurement parameters:

      • Dispersant: Water (with the appropriate viscosity and dielectric constant)

      • Temperature: 25°C

      • Cell type: Folded capillary cell

      • Number of measurements: 3

  • Measurement:

    • Carefully inject the diluted LNP sample into the folded capillary cell using a syringe, avoiding air bubbles.

    • Place the cell into the instrument's cell holder, ensuring the electrodes are properly connected.

    • Enter the sample details and start the measurement.

  • Data Analysis:

    • The software will calculate the mean zeta potential and the zeta potential distribution.

Application Notes and Protocols for 16:0 DAP in Targeted Drug Delivery to Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) is a cationic lipid that has garnered attention in the field of drug delivery for its role in the formulation of lipid nanoparticles (LNPs). These LNPs serve as versatile carriers for various therapeutic agents, including small molecule drugs and nucleic acids, facilitating their delivery to target cells. In the context of oncology, this compound-containing LNPs are being explored for their potential to enhance the targeted delivery of anticancer drugs directly to tumor cells, thereby increasing therapeutic efficacy while minimizing off-target side effects.

The cationic nature of this compound is crucial for its function. At physiological pH, the dimethylammonium headgroup is positively charged, which promotes interaction with negatively charged cell membranes, facilitating cellular uptake. This electrostatic interaction is a key mechanism for the internalization of the LNP cargo into cancer cells. Furthermore, as a pH-sensitive lipid, this compound can aid in the endosomal escape of the encapsulated drug, a critical step for the therapeutic to reach its intracellular target.

These application notes provide an overview of the use of this compound in targeted drug delivery to cancer cells, including protocols for the formulation, characterization, and in vitro evaluation of this compound-based LNPs.

Data Summary

The following tables summarize key parameters and representative data for the characterization and in vitro evaluation of cationic lipid-based nanoparticles similar to those formulated with this compound. It is important to note that specific quantitative data for this compound-based delivery of conventional anticancer drugs is limited in publicly available literature; therefore, the presented data should be considered as a general reference for researchers developing their own formulations.

Table 1: Physicochemical Characterization of Cationic Lipid Nanoparticles

ParameterTypical RangeMethod of Analysis
Particle Size (Diameter) 80 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential +20 to +60 mVLaser Doppler Velocimetry
Encapsulation Efficiency (%) 50 - 95%Spectrophotometry or Chromatography
Drug Loading (%) 1 - 10% (w/w)Spectrophotometry or Chromatography

Table 2: Representative In Vitro Cytotoxicity Data of Anticancer Drugs Delivered by Cationic LNPs

Cancer Cell LineAnticancer DrugDelivery SystemIC50 (Drug Concentration)Reference
Raji (Burkitt's lymphoma)DoxorubicinsiRNA-Doxorubicin LNPs25.64 nM[1]
Human Gastric Cancer Cell Lines (AGS, NCI-N87, SNU16)PaclitaxelAlbumin-bound Nanoparticles5 - 49 nM[2]
MCF-7 (Breast Cancer)DoxorubicinHyaluronan-coated LNPs~5 µM[3]

Note: The IC50 values are highly dependent on the specific cell line, drug, LNP formulation, and experimental conditions.

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Lipid Nanoparticles by Thin-Film Hydration

This protocol describes a common method for preparing liposomes or lipid nanoparticles.

Materials:

  • 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DSPE-PEG2000)

  • Anticancer drug (e.g., Doxorubicin, Paclitaxel)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, helper lipid, cholesterol, and PEGylated lipid in chloroform in a round-bottom flask at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • If encapsulating a lipophilic drug, dissolve it in the chloroform with the lipids.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature to form a thin lipid film on the inner surface of the flask.

    • Continue evaporation under vacuum for at least 1 hour to remove all residual chloroform.[4]

  • Hydration:

    • Hydrate the lipid film with the hydration buffer (PBS, pH 7.4). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • Vortex the flask to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles, sonicate the MLV suspension in a bath sonicator for 5-15 minutes.

    • Alternatively, for more uniform size distribution, extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.

  • Purification:

    • To remove unencapsulated drug, the LNP suspension can be purified by dialysis against the hydration buffer or by size exclusion chromatography.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Dilute a small aliquot of the LNP suspension in the hydration buffer.
  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential Measurement:

  • Dilute the LNP suspension in an appropriate low ionic strength buffer (e.g., 1 mM KCl).
  • Measure the surface charge using a laser Doppler velocimeter.

3. Encapsulation Efficiency and Drug Loading:

  • Separate the LNPs from the unencapsulated drug using a suitable method (e.g., ultracentrifugation, dialysis, or size exclusion chromatography).
  • Quantify the amount of drug in the supernatant (unencapsulated drug) and in the LNP pellet after lysing the nanoparticles with a suitable solvent (e.g., methanol or isopropanol).
  • Use a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to measure the drug concentration.
  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
  • EE% = (Total Drug - Free Drug) / Total Drug * 100
  • DL% = (Weight of Drug in LNPs) / (Weight of Drug in LNPs + Weight of Lipids) * 100

Protocol 3: In Vitro Cytotoxicity Assay

This protocol uses the MTT assay to assess the cytotoxicity of drug-loaded this compound LNPs on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • Drug-loaded this compound LNPs

  • Free drug solution

  • Blank (empty) LNPs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the free drug, drug-loaded LNPs, and blank LNPs in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a control.

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation a Lipid Film Formation (this compound, Helper Lipids, Drug) b Hydration a->b c Size Reduction (Sonication/Extrusion) b->c d Particle Size & PDI (DLS) c->d e Zeta Potential c->e f Encapsulation Efficiency c->f g Cancer Cell Culture c->g h Cytotoxicity Assay (MTT) g->h i Data Analysis (IC50) h->i

Caption: Experimental workflow for the formulation, characterization, and in vitro evaluation of this compound LNPs.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LNP This compound LNP (Drug Encapsulated) Endosome Endosome LNP->Endosome Endocytosis Drug_Released Released Drug Endosome->Drug_Released Endosomal Escape (pH-mediated) Target Intracellular Target (e.g., DNA, Microtubules) Drug_Released->Target Therapeutic Action Apoptosis Apoptosis Target->Apoptosis Induces Apoptosis

Caption: General mechanism of cellular uptake and drug release from this compound LNPs in cancer cells.

Disclaimer

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 16:0 DAP LNP Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 16:0 Dihydroxy-propidyl-decanoylamine (16:0 DAP) in their Lipid Nanoparticle (LNP) formulations, aggregation is a critical challenge that can impede experimental success. This guide provides a structured approach to troubleshooting common aggregation issues through a series of frequently asked questions, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: My this compound LNP suspension shows visible precipitates and an increase in particle size shortly after formulation. What is the likely cause?

A1: Immediate aggregation of this compound LNPs is often linked to the pH-sensitive nature of the this compound cationic lipid. As an ionizable lipid, its charge is dependent on the pH of the surrounding buffer.[1][2] If the formulation or storage buffer pH is at or below the pKa of this compound, the lipid headgroups become protonated, leading to a net positive surface charge. While some positive charge is necessary for nucleic acid encapsulation, an excessively high or uncontrolled surface charge can lead to particle fusion and aggregation. Studies on similar ionizable cationic lipid-mRNA nanoparticles have shown that particles are larger and more prone to aggregation at pH values below the lipid's pKa.

Furthermore, inadequate concentrations of stabilizing lipids, such as PEGylated lipids, can fail to provide a sufficient steric barrier to prevent particle aggregation.[]

Q2: How does the molar ratio of lipid components in my this compound LNP formulation affect aggregation?

A2: The molar ratio of the lipid components is a critical determinant of LNP stability and plays a significant role in preventing aggregation. A typical LNP formulation includes an ionizable cationic lipid (this compound), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid.[4] Each component has a specific function in maintaining particle integrity.

  • PEGylated Lipids: These lipids form a hydrophilic layer on the LNP surface, creating a steric barrier that prevents particles from coming into close contact and aggregating.[] Increasing the molar percentage of PEG-lipids generally leads to smaller and more stable LNPs.

  • Cholesterol: As a "helper lipid," cholesterol modulates the fluidity and integrity of the lipid bilayer, contributing to overall particle stability.

  • Phospholipids (e.g., DSPC): These lipids also contribute to the structural integrity of the LNP.

An imbalance in these components can lead to instability and aggregation. For instance, insufficient PEG-lipid content is a common cause of aggregation.

Q3: Can storage conditions contribute to the aggregation of my this compound LNPs?

A3: Yes, storage conditions are a major factor in maintaining the stability of LNP formulations. Key environmental factors that can induce aggregation include:

  • Temperature: Both elevated temperatures and freeze-thaw cycles can induce aggregation. Freezing can cause phase separation of the lipids and the formation of ice crystals, which can physically damage the LNPs and lead to fusion upon thawing.

  • Choice of Buffer: The type of buffer used for storage is critical. Phosphate-buffered saline (PBS), for example, can experience significant pH shifts during freezing and thawing, which can alter the surface charge of the this compound LNPs and promote aggregation.

  • Mechanical Stress: Agitation during handling and storage can also contribute to particle aggregation.

Q4: What role does the pKa of this compound play in LNP aggregation, and how can I manage it?

Below its pKa, this compound will be predominantly positively charged. This positive charge is essential for encapsulating negatively charged nucleic acids during the formulation process, which is typically performed at an acidic pH (e.g., pH 4). However, for storage and in vivo applications, the pH is usually raised to a physiological level (pH 7.4). At this pH, a suitable ionizable lipid will have a largely neutral surface, which is crucial for stability and minimizing interactions with serum proteins that can lead to aggregation and rapid clearance.

If your LNPs are aggregating, it is critical to ensure that the final buffer pH is well above the pKa of this compound to maintain a near-neutral surface charge.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve this compound LNP aggregation issues.

TroubleshootingWorkflow start Start: LNP Aggregation Observed check_formulation Step 1: Review Formulation Parameters start->check_formulation check_ph Is the final buffer pH well above the pKa of this compound? check_formulation->check_ph check_ratios Are the lipid molar ratios optimized? (e.g., sufficient PEG-lipid) check_ph->check_ratios Yes solution Solution: Implement Corrective Actions check_ph->solution No, adjust pH check_process Step 2: Evaluate Formulation Process check_ratios->check_process Yes check_ratios->solution No, optimize ratios mixing_method Is the mixing method rapid and consistent? (e.g., microfluidics) check_process->mixing_method check_storage Step 3: Assess Storage & Handling mixing_method->check_storage Yes mixing_method->solution No, improve mixing storage_temp Are LNPs stored at a stable, cool temperature? (Avoid freeze-thaw cycles) check_storage->storage_temp buffer_choice Is a suitable buffer used for storage? (e.g., citrate or Tris over PBS for freezing) storage_temp->buffer_choice Yes storage_temp->solution No, optimize temperature cryoprotectant Are cryoprotectants used for frozen storage? buffer_choice->cryoprotectant Yes buffer_choice->solution No, change buffer cryoprotectant->solution Yes, problem likely solved cryoprotectant->solution No, add cryoprotectant

A logical workflow for troubleshooting this compound LNP aggregation.

Quantitative Data Summary

The following tables summarize key formulation parameters that can be optimized to mitigate aggregation.

Table 1: Impact of PEG-Lipid Molar Percentage on LNP Size

PEG-Lipid (mol%)Average LNP Diameter (nm)Polydispersity Index (PDI)Observations
0.5%~150> 0.2Potential for larger, less uniform particles; higher aggregation risk.
1.5%~80-100< 0.15Often optimal for balancing stability and efficacy.
5.0%~50-70< 0.1Smaller, more stable particles, but may have reduced cellular uptake.

Table 2: Influence of Storage Conditions on LNP Stability

Storage ConditionBufferCryoprotectantTypical Outcome on Aggregation
4°CCitrate or TrisN/AGenerally stable for short-term storage.
-20°CPBSNoneHigh risk of aggregation due to pH shifts during freezing.
-20°CCitrate or TrisNoneModerate risk of aggregation from ice crystal formation.
-20°C / -80°CCitrate or TrisSucrose or TrehaloseSignificantly reduced aggregation and preserved particle integrity.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a standard method for producing this compound LNPs with controlled size and low polydispersity, which can help minimize aggregation from the outset.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and a PEGylated lipid in absolute ethanol to achieve the desired molar ratio. A formulation cited in patent literature for a DAP-containing LNP is a molar ratio of ionizable cationic lipid:DSPC:Cholesterol:PEG-lipid of approximately 35:16:46.5:2.5.

    • The total lipid concentration in the ethanolic solution is typically in the range of 10-25 mM.

  • Preparation of Aqueous Nucleic Acid Solution:

    • Dissolve the nucleic acid (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (FRR) and total flow rate (TFR). A typical FRR of aqueous to ethanolic phase is 3:1.

    • The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.

  • Downstream Processing:

    • Immediately after formation, dilute the LNP suspension with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and reduce the ethanol concentration.

    • Purify and concentrate the LNPs using a suitable method such as tangential flow filtration (TFF) or dialysis against the final storage buffer.

Protocol 2: Characterization of LNP Aggregation

This protocol outlines the key analytical techniques to assess the extent of aggregation in your LNP suspension.

  • Dynamic Light Scattering (DLS):

    • Dilute a small aliquot of the LNP suspension in the storage buffer.

    • Measure the Z-average diameter and the Polydispersity Index (PDI).

    • An increase in the Z-average diameter over time and a PDI value greater than 0.2 are indicative of aggregation.

  • Zeta Potential Measurement:

    • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential to determine the surface charge of the nanoparticles.

    • A highly positive or negative zeta potential can indicate a propensity for aggregation, while a near-neutral potential at physiological pH is often desired for stability.

  • Visual Inspection:

    • Visually inspect the LNP suspension for any signs of turbidity, precipitation, or sedimentation. These are qualitative but immediate indicators of significant aggregation.

Signaling Pathways and Logical Relationships

The stability of this compound LNPs is governed by a balance of electrostatic and steric forces, which are influenced by the formulation parameters.

LNP_Stability cluster_formulation Formulation Parameters cluster_properties LNP Physicochemical Properties cluster_outcome Experimental Outcome Buffer_pH Buffer pH Surface_Charge Surface Charge (Zeta Potential) Buffer_pH->Surface_Charge determines protonation of this compound Lipid_Ratios Lipid Molar Ratios Lipid_Ratios->Surface_Charge modulates overall charge Steric_Hindrance Steric Hindrance Lipid_Ratios->Steric_Hindrance PEG-lipid content Ionic_Strength Ionic Strength Ionic_Strength->Surface_Charge charge screening Aggregation Aggregation Surface_Charge->Aggregation high charge can increase aggregation Stable_LNPs Stable LNPs Steric_Hindrance->Stable_LNPs prevents particle contact

Factors influencing this compound LNP stability and aggregation.

References

Technical Support Center: Overcoming Stability Problems with 16:0 DAP Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 16:0 DAP (1,2-dipalmitoyl-sn-glycero-3-dimethylammonium-propane) formulations.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during the preparation, storage, and use of this compound formulations.

Issue 1: Visible Aggregation or Precipitation During Formulation

Question: My this compound formulation appears cloudy or has visible precipitates immediately after preparation. What could be the cause and how can I fix it?

Answer: Immediate aggregation of this compound formulations is a common issue that can often be resolved by carefully controlling the experimental conditions. Below are potential causes and their corresponding solutions.

Potential Causes and Solutions for Immediate Aggregation

Potential CauseSolution
Incomplete Dissolution of Lipid Film Ensure the lipid film is completely dissolved in an appropriate organic solvent (e.g., chloroform) before evaporation. After evaporation, ensure all solvent is removed under vacuum to form a thin, uniform lipid film.
Suboptimal Hydration Conditions Hydrate the lipid film with a buffer pre-heated to a temperature above the phase transition temperature (Tm) of all lipids in the formulation. For this compound, which has saturated palmitoyl chains, a temperature of at least 50-60°C is recommended during hydration. Agitate the solution gently but thoroughly during hydration.
Incorrect pH or High Ionic Strength of the Buffer Cationic lipids are sensitive to the pH and ionic strength of the hydration buffer. High salt concentrations can shield the positive charge of this compound, reducing electrostatic repulsion and leading to aggregation. Maintain a buffer pH in the range of 6.5-7.5 and use a buffer with a low to moderate ionic strength (e.g., 10-20 mM HEPES with ≤150 mM NaCl).
High Lipid Concentration High concentrations of cationic lipids can increase the propensity for aggregation. If aggregation persists, try reducing the total lipid concentration in your formulation.
Inadequate Sonication or Extrusion Sonication and extrusion are critical steps for reducing the size of multilamellar vesicles (MLVs) to form small unilamellar vesicles (SUVs) and achieving a uniform size distribution. Ensure sonication is performed above the lipid Tm and that extrusion is carried out through membranes with the desired pore size for a sufficient number of passes (typically 11-21).

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for troubleshooting immediate aggregation of this compound formulations."

Issue 2: Formulation Instability During Storage

Question: My this compound formulation looks good initially but aggregates or shows changes in particle size after storage. How can I improve its long-term stability?

Answer: Long-term instability is often due to gradual processes like hydrolysis and fusion of liposomes. The following table outlines key factors and strategies to enhance storage stability.

Factors Affecting Long-Term Stability and Improvement Strategies

FactorRecommendation
Storage Temperature Store this compound formulations at 4°C. Avoid freezing, as freeze-thaw cycles can disrupt liposome integrity and cause aggregation. If freezing is necessary, use cryoprotectants like sucrose or trehalose.[1]
Hydrolysis Over time, the ester bonds in this compound can hydrolyze, forming 1-palmitoyl-sn-glycero-3-dimethylammonium-propane (lyso-DAP) and palmitic acid. This can alter membrane properties and lead to instability.[2] To minimize hydrolysis, maintain a neutral pH and store at low temperatures.
Formulation Components The inclusion of helper lipids can significantly improve stability. Cholesterol is known to increase the stability of lipid bilayers, while the inclusion of a PEGylated lipid can provide steric hindrance to prevent aggregation.[3][4]
Light Exposure Protect the formulation from light, especially if it contains any light-sensitive components, by storing it in amber vials.

G

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder and its formulations?

A1: this compound as a dry powder should be stored at -20°C for long-term stability (≥ 4 years).[5] Once formulated into liposomes in an aqueous buffer, it is best to store them at 4°C for short-term use (up to one week). For longer-term storage of the formulation, lyophilization in the presence of a cryoprotectant is recommended.

Q2: How does the choice of buffer affect the stability of my this compound formulation?

A2: The buffer composition is critical. A buffer with a pH between 6.5 and 7.5 is generally recommended to maintain the stability of the lipid and the overall formulation. Buffers with high ionic strength can lead to aggregation by screening the surface charge of the cationic liposomes. It is advisable to use buffers like HEPES or phosphate-buffered saline (PBS) at a concentration that minimizes this effect.

Q3: Can I use sonication instead of extrusion to prepare my this compound liposomes?

A3: Yes, both sonication and extrusion are methods to reduce the size of liposomes. Bath sonication is a simpler method but generally produces a more heterogeneous population of small unilamellar vesicles (SUVs). Extrusion through polycarbonate membranes provides more control over the size distribution, resulting in a more uniform population of liposomes. The choice of method depends on the requirements of your experiment. For applications where a well-defined particle size is crucial, extrusion is preferred.

Q4: What is the role of helper lipids like DOPE and cholesterol in this compound formulations?

A4: Helper lipids are crucial for the stability and functionality of this compound formulations.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): This is a neutral "fusogenic" lipid that can promote the fusion of the liposome with the endosomal membrane, facilitating the release of the cargo into the cytoplasm.

  • Cholesterol: It modulates the fluidity and stability of the lipid bilayer. By inserting into the membrane, it can reduce the permeability and increase the mechanical strength of the liposomes, thus preventing leakage and aggregation.

Q5: How can I assess the stability of my this compound formulation?

A5: Stability can be assessed by monitoring several physicochemical parameters over time:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). An increase in particle size or PDI indicates aggregation or fusion.

  • Zeta Potential: This measurement reflects the surface charge of the liposomes. A significant change in zeta potential can indicate chemical degradation or changes in the surface properties of the formulation.

  • Encapsulation Efficiency: For formulations carrying a cargo (e.g., siRNA, plasmid DNA), measuring the amount of encapsulated material over time can indicate the stability and integrity of the liposomes.

  • Chemical Integrity: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect and quantify the degradation of this compound into its hydrolytic byproducts.

Q6: What are the potential consequences of using an unstable this compound formulation in my experiments?

A6: Using an unstable formulation can lead to several issues:

  • Reduced Transfection Efficiency: Aggregated or degraded liposomes may not be efficiently taken up by cells, or they may be unable to effectively release their cargo into the cytoplasm, leading to poor transfection results.

  • Increased Cytotoxicity: The degradation products of this compound or the aggregated particles themselves may exhibit higher cytotoxicity compared to the stable formulation.

  • Poor Reproducibility: Instability leads to variability between experiments, making it difficult to obtain reliable and reproducible data.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar this compound liposomes with a defined size.

Materials:

  • This compound

  • Helper lipid(s) (e.g., DOPE, Cholesterol)

  • Chloroform

  • Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and helper lipids in chloroform in a round-bottom flask at the desired molar ratio. b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure. The water bath temperature should be warm enough to facilitate evaporation without degrading the lipids. c. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. d. Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the Tm of the lipids (e.g., 60°C). b. Add the warm buffer to the flask containing the lipid film. c. Hydrate the lipid film for 30-60 minutes with gentle agitation (e.g., intermittent vortexing or rotation in the water bath). The solution will appear milky due to the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Equilibrate the extruder to the hydration temperature. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). e. The resulting translucent solution contains unilamellar vesicles of a relatively uniform size.

  • Storage: a. Store the final liposome formulation at 4°C in a sealed, sterile container.

G

Signaling Pathways

The stability of this compound formulations is crucial as its degradation products can potentially interfere with cellular signaling pathways. One of the primary degradation products of this compound through hydrolysis is a lysophospholipid. Lysophospholipids, such as lysophosphatidic acid (LPA), are known signaling molecules that can activate specific G protein-coupled receptors (GPCRs), leading to the activation of downstream pathways like the Rho/ROCK, PI3K/AKT, and MAPK pathways. These pathways are involved in fundamental cellular processes including cell proliferation, migration, and survival. Therefore, the presence of such degradation products in a this compound formulation could lead to off-target effects and misinterpretation of experimental results.

G

References

Technical Support Center: Cationic Lipid-Based Gene Delivery in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cationic lipid-based gene delivery in vivo. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with in vivo cationic lipid-based gene delivery?

The main hurdles researchers face include:

  • Toxicity: Cationic lipids can induce dose-dependent toxicity, potentially leading to inflammation, liver damage, and other adverse effects.[1][2][3]

  • Low Transfection Efficiency: Achieving therapeutic levels of gene expression can be difficult due to factors like nanoparticle instability, degradation by serum proteins, inefficient cellular uptake, and poor endosomal escape.[4][5]

  • Instability in the Bloodstream: Cationic lipid nanoparticles can interact with serum proteins, leading to aggregation and rapid clearance from circulation by the mononuclear phagocyte system.

  • Off-Target Effects: Non-specific delivery to tissues other than the target organ can result in unintended side effects and reduce the therapeutic concentration at the desired site.

  • Immune Responses: Cationic lipids can be recognized by the innate immune system, triggering inflammatory responses that can limit efficacy and pose safety risks.

Q2: How does the choice of cationic lipid affect in vivo performance?

The structure of the cationic lipid—including its headgroup, linker, and lipid tails—is a critical determinant of both efficacy and toxicity. For instance, the pKa of an ionizable lipid's headgroup influences its charge at physiological vs. endosomal pH, which is crucial for balancing nucleic acid encapsulation with endosomal escape. The lipid tails affect the nanoparticle's morphology and stability. Different lipids also show varying propensities for organ-selective gene expression.

Q3: Why is a helper lipid, like DOPE or cholesterol, necessary in the formulation?

Helper lipids are crucial for the stability and function of lipid nanoparticles.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): This fusogenic lipid has a cone shape that promotes the formation of non-bilayer structures within the acidic endosome, destabilizing the endosomal membrane and facilitating the release of the genetic payload into the cytoplasm.

  • Cholesterol: This sterol lipid enhances the stability of the lipid bilayer, influences membrane fluidity, and can play a role in cellular uptake.

The molar ratio of the cationic lipid to the helper lipid is a critical parameter that must be optimized to balance nucleic acid condensation and endosomal escape.

Q4: What is the role of PEGylated lipids in in vivo formulations?

PEGylated lipids are polymer-lipid conjugates included in formulations to create a hydrophilic barrier on the nanoparticle surface. This "stealth" coating reduces interactions with serum proteins (opsonization), which in turn prevents aggregation, decreases clearance by macrophages, and prolongs circulation time in the bloodstream. However, the amount of PEG-lipid must be optimized, as too much can inhibit cellular uptake.

Troubleshooting Guide

Issue 1: Low Transfection Efficiency In Vivo

Q: My in vivo gene expression is much lower than expected. What are the potential causes and how can I troubleshoot this?

Low transfection efficiency is a frequent challenge. Use the following decision tree and table to diagnose and resolve the issue.

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// Solutions Sol_Formulation [label="Re-optimize LNP formulation:\n- Adjust lipid ratios (N:P ratio ~6)\n- Check nucleic acid integrity\n- Ensure proper mixing (e.g., microfluidics)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Characterization [label="Re-characterize LNPs:\n- Size (DLS): Ideal ~100 nm\n- Zeta Potential: Near-neutral for circulation\n- Encapsulation Efficiency (>90%)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Stability [label="Improve stability:\n- Optimize PEG-lipid percentage\n- Use cholesterol to enhance bilayer rigidity", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Dose [label="Optimize delivery:\n- Increase dose (balance with toxicity)\n- Confirm correct injection technique (e.g., tail vein)\n- Check promoter compatibility with target tissue", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_CellHealth [label="Verify target:\n- Ensure promoter is active in target cells\n- Consider barriers to tissue penetration", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> CheckFormulation; CheckFormulation -> Sol_Formulation [label="Problem\nIdentified"]; CheckFormulation -> CheckStability [label="OK"]; CheckStability -> Sol_Stability [label="Problem\nIdentified"]; CheckStability -> CheckDose [label="OK"]; CheckDose -> Sol_Dose [label="Problem\nIdentified"]; CheckDose -> CheckCellHealth [label="OK"]; CheckCellHealth -> Sol_CellHealth [label="Problem\nIdentified"]; } Caption: Troubleshooting workflow for low in vivo transfection efficiency.

Potential Cause Recommended Action & Rationale
Suboptimal LNP Formulation Optimize Lipid Ratios: The ratio of cationic lipid to nucleic acid (N:P ratio) is critical for condensation and is typically around 6. The helper lipid and PEG-lipid ratios also need empirical optimization.
Check Nucleic Acid Quality: Ensure your plasmid DNA or mRNA is intact, pure, and free of nucleases. Degradation of the cargo will prevent expression.
Poor LNP Physicochemical Properties Measure Size and Polydispersity: Use Dynamic Light Scattering (DLS). An ideal size for cellular internalization is around 100 nm. High polydispersity (PDI > 0.2) suggests aggregation and can lead to rapid clearance.
Measure Zeta Potential: A near-neutral surface charge is often preferred for systemic circulation to avoid rapid clearance, while a positive charge can aid cellular uptake.
Determine Encapsulation Efficiency: Use assays like RiboGreen (for RNA) to ensure >90% of the nucleic acid is encapsulated, protecting it from degradation.
Instability in Serum Assess Aggregation: Incubate LNPs with serum and measure size changes over time by DLS. Aggregation indicates instability. Adding or optimizing the PEG-lipid content can mitigate this.
Inadequate Dose or Administration Perform a Dose-Response Study: The typical dosage for plasmid DNA can range from 0.5 to 1.5 mg/kg. Titrate the dose to find a balance between efficacy and toxicity.
Verify Injection Technique: For intravenous delivery, ensure proper administration into the lateral tail vein. Inconsistent injections lead to variable results.
Biological Barriers Promoter Compatibility: Verify that the promoter driving your gene of interest is active in the target tissue/cell type.
Endosomal Escape: If the LNP is taken up but the cargo is not released, expression will be low. The formulation may require a more effective fusogenic lipid like DOPE.
Issue 2: Significant In Vivo Toxicity

Q: I'm observing significant toxicity (e.g., weight loss, lethargy, elevated liver enzymes) in my animal models. What's causing this and how can I reduce it?

Toxicity is a major concern with cationic lipids. The positive charge can disrupt cell membranes and trigger inflammatory pathways.

// Define Nodes Start [label="High In Vivo Toxicity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Membrane Disruption", fillcolor="#F1F3F4", fontcolor="#202124"]; Immune [label="Immune Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Result [label="Cell Death & Inflammation", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Start -> Membrane [label="Cationic lipids interact with\nnegatively charged cell membranes"]; Start -> Immune [label="LNPs recognized by\ninnate immune receptors (e.g., TLR4)"]; Membrane -> Result [label="Leads to"]; Immune -> Result [label="Leads to"]; } Caption: Mechanisms of cationic lipid-induced toxicity.

Parameter to Modify Strategy to Reduce Toxicity Rationale
Dose Reduce the LNP Dose: Perform a toxicity study to determine the maximum tolerated dose (MTD). Often, a lower, more frequent dosing schedule can be less toxic than a single high dose.Cationic lipid toxicity is strongly dose-dependent.
Cationic Lipid Choice Use Ionizable Lipids: Switch from permanently cationic lipids (e.g., DOTAP) to ionizable lipids.Ionizable lipids are nearly neutral at physiological pH, reducing non-specific interactions and toxicity, but become protonated in the acidic endosome to facilitate release.
Use Biodegradable Lipids: Select lipids with biodegradable linkers (e.g., esters) that can be cleaved into less toxic components.This prevents the accumulation of the cationic lipid, which can cause chronic toxicity.
Formulation Optimize Surface Charge: Increase the PEG-lipid density to shield the positive charge. This reduces interactions with blood components and non-target cells.Shielding the cationic core minimizes non-specific membrane disruption and immune activation.
Route of Administration Consider Local Delivery: If targeting a specific organ (e.g., lung, muscle), local administration can reduce systemic exposure and associated toxicity.This confines the high concentration of LNPs to the target tissue, minimizing systemic side effects.

Key Experimental Protocols

Protocol 1: LNP Formulation by Ethanol Injection

This protocol describes a common laboratory-scale method for formulating lipid nanoparticles.

Materials:

  • Cationic/ionizable lipid, helper lipid(s), PEG-lipid

  • 200 proof ethanol

  • Nucleic acid (plasmid DNA, mRNA)

  • Nuclease-free acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Nuclease-free neutral buffer (e.g., PBS, pH 7.4)

  • Stir plate and magnetic stir bar

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock: Dissolve the lipids (cationic, helper, PEG-lipid) in 200 proof ethanol at the desired molar ratio.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid cargo to the desired concentration in the acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Mixing: Place the aqueous nucleic acid solution in a sterile vial with a stir bar and stir vigorously. Rapidly inject the ethanolic lipid mixture into the center of the vortexing aqueous solution. A common volumetric ratio is 3:1 (aqueous:ethanol).

  • Stabilization: Allow the resulting nanoparticle suspension to stir for 30-60 minutes at room temperature.

  • Purification and Buffer Exchange: Transfer the LNP suspension to a dialysis cassette and dialyze against a neutral buffer (e.g., PBS, pH 7.4) for at least 18-24 hours with multiple buffer changes. This removes the ethanol and raises the pH, resulting in a more neutral surface charge for in vivo use.

  • Sterilization & Storage: Sterile-filter the final LNP formulation through a 0.22 µm filter. Store at 4°C.

G cluster_0 Preparation cluster_1 Formulation cluster_2 Purification Lipids Lipids in Ethanol Mixing Rapid Injection & Vigorous Stirring Lipids->Mixing NA Nucleic Acid in Acidic Buffer (pH 4) NA->Mixing Stabilize Stabilize (30-60 min) Mixing->Stabilize Dialysis Dialysis vs. PBS (pH 7.4) Stabilize->Dialysis Filter Sterile Filter (0.22 µm) Dialysis->Filter Final Final LNP Formulation (Stored at 4°C) Filter->Final

Protocol 2: LNP Characterization

Proper characterization is essential to ensure batch-to-batch consistency and predict in vivo behavior.

Parameter Method Principle & Typical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures hydrodynamic diameter based on Brownian motion. An ideal size is often 20-200 nm, with a PDI < 0.2 indicating a monodisperse population.
Zeta Potential Laser Doppler VelocimetryMeasures surface charge by assessing particle movement in an electric field. Values for in vivo use are often near-neutral after buffer exchange to pH 7.4.
Nucleic Acid Encapsulation Efficiency (EE) Fluorescence-based assays (e.g., RiboGreen® for RNA, PicoGreen® for DNA)A fluorescent dye that binds to nucleic acids is used. Fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100. Aim for >90%.
Particle Concentration Nanoparticle Tracking Analysis (NTA)Visualizes and tracks individual particles to determine both size and concentration (particles/mL).
Morphology Transmission Electron Microscopy (TEM) or Cryo-EMProvides direct visualization of LNP size, shape, and internal structure.
Protocol 3: In Vivo Administration and Assessment

This protocol provides a general guideline for intravenous administration in mice.

Procedure:

  • Animal Preparation: Acclimate mice to handling. Weigh each mouse immediately before injection to calculate the precise injection volume.

  • Dosage Calculation: Calculate the required volume of the LNP suspension based on the encapsulated nucleic acid concentration and the desired dose (e.g., 1 mg/kg body weight).

  • Injection: Warm the LNP suspension to room temperature. Place the mouse in a restraining device. Swab the tail with 70% ethanol to visualize the lateral tail veins. Administer the LNP suspension via a slow intravenous injection.

  • Monitoring: Monitor the animals for any signs of acute toxicity according to your institution's animal care guidelines.

  • Assessment of Gene Expression: At a predetermined time point (e.g., 24, 48, or 72 hours), humanely euthanize the animals. Harvest target organs (e.g., liver, spleen, lungs) for analysis.

  • Analysis: Quantify reporter gene expression (e.g., luciferase assay, fluorescence microscopy for GFP) or target protein levels (e.g., Western blot, ELISA). Quantify mRNA levels using qPCR.

References

Technical Support Center: Improving Endosomal Escape of 16:0 DAP Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) nanoparticles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and enhance the endosomal escape of your nanoparticle formulations for effective intracellular delivery of therapeutic payloads.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in lipid nanoparticles (LNPs)?

This compound, or 1,2-dipalmitoyl-3-dimethylammonium-propane, is a cationic lipid that is utilized in the formulation of lipid nanoparticles (LNPs).[1] As a pH-sensitive transfection reagent, it is particularly effective in the preparation of liposomes designed to encapsulate and deliver nucleic acids, such as miRNA.[1] Its cationic nature at acidic pH is crucial for interacting with negatively charged endosomal membranes, a key step in facilitating the release of the nanoparticle's cargo into the cytoplasm.

Q2: What is endosomal escape and why is it critical for the efficacy of this compound nanoparticles?

Endosomal escape is the process by which nanoparticles and their therapeutic cargo exit from endosomes, which are membrane-bound vesicles within the cell, to reach the cytoplasm. Following cellular uptake via endocytosis, LNPs are sequestered within these endosomes. If the nanoparticles do not escape, they are often trafficked to lysosomes for degradation, rendering the therapeutic payload inactive. Therefore, efficient endosomal escape is a rate-limiting step and a critical determinant for the successful intracellular delivery and therapeutic efficacy of this compound nanoparticles. It is estimated that only a small fraction of nanoparticles, typically less than 2%, manage to escape the endosome.[2][3]

Q3: What are the proposed mechanisms for the endosomal escape of cationic lipid-containing nanoparticles like those with this compound?

Several mechanisms are proposed for the endosomal escape of LNPs containing cationic lipids such as this compound:

  • pH-Dependent Membrane Disruption: As the endosome matures, its internal pH drops. The tertiary amine group in cationic lipids like this compound becomes protonated in this acidic environment. This positive charge facilitates electrostatic interactions with negatively charged lipids on the inner leaflet of the endosomal membrane, leading to membrane destabilization and rupture.

  • Hexagonal (HII) Phase Transition: The interaction between the protonated cationic lipids of the LNP and the anionic lipids of the endosomal membrane can induce a change in the lipid arrangement from a bilayer to a non-bilayer hexagonal (HII) phase. This structural transition disrupts the endosomal membrane, creating pores through which the cargo can be released.

  • Proton Sponge Effect: The buffering capacity of the ionizable lipids within the LNP leads to an influx of protons into the endosome. To maintain charge neutrality, chloride ions also enter the endosome, causing an osmotic imbalance. This results in water influx, swelling, and eventual rupture of the endosome, releasing the nanoparticle and its contents into the cytoplasm.

Q4: How do other lipid components in the formulation influence the endosomal escape of this compound nanoparticles?

The composition of the LNP formulation is a critical factor in determining its endosomal escape efficiency. Besides the cationic lipid (this compound), other components play significant roles:

  • Helper Lipids: Neutral "helper" lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), contribute to the structural integrity of the nanoparticle and can influence its fusogenicity. DOPE, in particular, is known to promote the formation of the hexagonal phase, which aids in membrane disruption and endosomal escape.

  • Cholesterol: Cholesterol is often included to stabilize the lipid bilayer of the nanoparticle and can enhance membrane fusion, thereby contributing to more efficient endosomal release.

  • PEGylated Lipids: Polyethylene glycol (PEG)-conjugated lipids are used to stabilize the nanoparticles and prolong their circulation time in the bloodstream. However, a high density of PEG on the nanoparticle surface can hinder its interaction with the endosomal membrane, potentially reducing endosomal escape. The use of PEG lipids with shorter acyl chains can lead to faster shedding of the PEG shield upon cellular uptake, facilitating endosomal escape.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low transfection/delivery efficiency despite high cellular uptake. Inefficient endosomal escape. The this compound nanoparticles are being trapped in endosomes and subsequently degraded in lysosomes.1. Optimize Helper Lipid Composition: Incorporate or increase the proportion of fusogenic helper lipids like DOPE. 2. Adjust Cholesterol Content: Systematically vary the molar ratio of cholesterol to find the optimal concentration for membrane fusion. 3. Modify PEGylated Lipid: Use a PEG-lipid with a shorter lipid anchor to promote faster shedding of the PEG layer within the cell. 4. Vary the N/P Ratio: The ratio of the nitrogen atoms in the cationic lipid (this compound) to the phosphate groups in the nucleic acid cargo (N/P ratio) can impact nanoparticle stability and endosomal escape. Experiment with different N/P ratios to find the optimal balance.[4]
High cytotoxicity observed. The cationic nature of this compound can lead to membrane disruption of not just endosomes but also the plasma membrane, causing toxicity. This can be exacerbated at high concentrations or high N/P ratios.1. Lower the Concentration: Titrate down the concentration of the nanoparticles used for transfection. 2. Reduce the N/P Ratio: A lower N/P ratio can decrease the overall positive charge of the nanoparticles, potentially reducing cytotoxicity. 3. Optimize Formulation: Ensure the formulation is optimized for stability to prevent the release of free cationic lipids.
Inconsistent results between experiments. Variability in nanoparticle formulation, cell culture conditions, or the assay used to measure endosomal escape.1. Standardize Formulation Protocol: Ensure consistent parameters during nanoparticle preparation (e.g., mixing speed, temperature, buffer composition). 2. Maintain Consistent Cell Culture Practices: Use cells at a consistent passage number and confluency. 3. Use a Quantitative Endosomal Escape Assay: Employ a reliable and quantitative assay, such as the Gal8-GFP or hemolysis assay, to directly measure endosomal escape.

Quantitative Data on LNP Endosomal Escape

Lipid Nanoparticle System Measurement Method Reported Endosomal Escape Efficiency Reference
siRNA-LNPsElectron Microscopy~2% of particles released into the cytoplasm
Cationic Lipid/siRNA NanoparticlesFlow CytometryCellular uptake is N/P ratio-dependent
Cationic Lipid/siRNA NanoparticlesHemolysis AssaypH-dependent hemolysis (higher at acidic pH) correlates with endosomal escape potential
LNP-mRNAsmFISH (single-molecule Fluorescence In Situ Hybridization)Higher efficacy LNPs show more colocalization with early/recycling endosomes (EEA1+, APPL1+, RAB11+)

Experimental Protocols

Hemolysis Assay (Surrogate for Endosomal Membrane Disruption)

This assay measures the ability of nanoparticles to lyse red blood cells (RBCs) at a physiological pH (7.4) and an endosomal pH (e.g., 5.5). Lysis at acidic pH is indicative of endosomal escape potential.

Materials:

  • Freshly collected human or mouse red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer saline (CBS), pH 5.5

  • This compound nanoparticle formulation (without encapsulated drug/nucleic acid)

  • Positive control: 0.1% Triton X-100 solution

  • Negative control: PBS or CBS buffer

  • 96-well V-bottom plate

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension: Wash freshly collected RBCs twice with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant. Resuspend the RBC pellet in PBS (pH 7.4) and CBS (pH 5.5) to a final concentration of 4% (v/v).

  • Assay Setup: In a 96-well V-bottom plate, add 100 µL of the this compound nanoparticle suspension (at various concentrations) to wells containing 100 µL of the 4% RBC suspension in either PBS or CBS.

  • Controls:

    • Positive Control: Add 100 µL of 0.1% Triton X-100 to 100 µL of the RBC suspension.

    • Negative Control: Add 100 µL of the corresponding buffer (PBS or CBS) to 100 µL of the RBC suspension.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet the intact RBCs.

  • Measurement: Carefully transfer 100 µL of the supernatant from each well to a new clear flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Gal8-GFP Endosomal Escape Assay

This is a cell-based assay that visually and quantitatively assesses endosomal membrane damage. Galectin-8 (Gal8) is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomes. By using a cell line stably expressing a Gal8-GFP fusion protein, endosomal escape events can be visualized as the recruitment of GFP to punctate structures.

Materials:

  • A cell line stably expressing Gal8-GFP (e.g., HEK293T-Gal8-GFP or MDA-MB-231-Gal8-YFP).

  • Culture medium appropriate for the cell line.

  • This compound nanoparticle formulation.

  • Positive control for endosomal disruption (e.g., chloroquine).

  • Negative control (e.g., vehicle).

  • Fluorescence microscope with live-cell imaging capabilities or a high-content imaging system.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Cell Seeding: Seed the Gal8-GFP expressing cells in a glass-bottom plate or a multi-well imaging plate suitable for fluorescence microscopy. Allow the cells to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing the this compound nanoparticles at the desired concentrations. Include positive and negative controls in separate wells.

  • Live-Cell Imaging (Optional but recommended): If available, perform live-cell imaging to observe the dynamics of Gal8-GFP recruitment over time.

  • Fixed-Cell Imaging: At a predetermined time point (e.g., 4, 8, or 24 hours) after treatment, wash the cells with PBS and fix them with 4% paraformaldehyde.

  • Nuclei Staining: Stain the cell nuclei with a fluorescent dye like DAPI or Hoechst to facilitate cell segmentation during image analysis.

  • Imaging: Acquire fluorescence images of the cells using a fluorescence microscope. Capture images in the GFP channel (for Gal8-GFP) and the DAPI/Hoechst channel (for nuclei).

  • Image Analysis:

    • Use image analysis software to identify individual cells based on the nuclear stain.

    • Within each cell, identify and count the number of distinct GFP puncta.

    • Quantify the average number of Gal8-GFP puncta per cell for each treatment condition. An increase in the number of puncta per cell compared to the negative control indicates enhanced endosomal disruption.

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space Nanoparticle This compound Nanoparticle Endocytosis Cellular Uptake (Endocytosis) Nanoparticle->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Escape Endosomal Escape Early_Endosome->Escape Protonation of this compound Membrane Destabilization Lysosome Lysosome (Degradation, pH ~4.5-5.0) Late_Endosome->Lysosome Late_Endosome->Escape Increased Protonation Enhanced Disruption Cytoplasm Cytoplasm (Therapeutic Action) Escape->Cytoplasm Troubleshooting_Logic Start Low Therapeutic Efficacy Uptake High Cellular Uptake? Start->Uptake Toxicity High Cytotoxicity? Start->Toxicity Escape Inefficient Endosomal Escape Uptake->Escape Yes LowUptake Optimize Surface Properties Uptake->LowUptake No Optimize Optimize Formulation: - Helper Lipids - Cholesterol - PEG-Lipid - N/P Ratio Escape->Optimize Success Improved Efficacy Optimize->Success Reduce Reduce Concentration or N/P Ratio Toxicity->Reduce Yes Toxicity->Success No Reduce->Success

References

troubleshooting guide for low gene expression with 16:0 DAP

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support guide for troubleshooting low gene expression with 16:0 DAP.

Technical Support Center: this compound Gene Expression

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers experiencing low gene expression when using this compound, a lipid-based transfection reagent. The principles and protocols outlined here are broadly applicable to lipid-nanoparticle (LNP) mediated nucleic acid delivery.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My gene expression is very low or absent. What are the first things I should check?

Low transfection efficiency is a common issue that can often be resolved by systematically checking the foundational components of your experiment. Start with the most critical and easiest-to-verify factors.[1][2]

  • Cell Health and Viability: Healthy, actively dividing cells are crucial for successful transfection.[1][3][4] Before starting, ensure your cells are over 90% viable and have had at least 24 hours to recover after passaging. Do not use cultures contaminated with bacteria, yeast, or mycoplasma.

  • Cell Confluency: The density of your cells at the time of transfection significantly impacts nucleic acid uptake. For most cell types, a confluency of 70-90% is recommended. Overly confluent cells may experience contact inhibition, while sparse cultures can grow poorly, both of which reduce efficiency.

  • Nucleic Acid Quality: The purity and integrity of your plasmid DNA (pDNA) or messenger RNA (mRNA) are paramount. Use highly purified, endotoxin-free nucleic acids. Verify the quality by checking the A260/A280 ratio (should be 1.8–2.0 for DNA) and by running the sample on an agarose gel to confirm its integrity.

  • Passage Number: Use cells with a low passage number (ideally below 30-50 passages). Cell characteristics can change over time, leading to decreased transfection performance in later passages.

A logical workflow for troubleshooting these initial parameters can help isolate the problem efficiently.

G cluster_0 Initial Troubleshooting Workflow start Low Gene Expression Observed check_cells Step 1: Assess Cell Health - Viability >90%? - Confluency 70-90%? - Low Passage Number? start->check_cells check_na Step 2: Verify Nucleic Acid Quality - A260/A280 Ratio (1.8-2.0)? - Intact on Gel? - Endotoxin-Free? check_cells->check_na Cells OK re_culture Action: Thaw new vial, check culture conditions check_cells->re_culture Issue Found optimize Step 3: Proceed to Optimization Steps check_na->optimize NA OK re_purify Action: Re-purify Nucleic Acid check_na->re_purify Issue Found success Problem Resolved optimize->success re_culture->start re_purify->start G cluster_0 Cellular Delivery Pathway LNP This compound LNP (Neutral Charge, pH 7.4) Cell Cell Membrane Endocytosis 1. Endocytosis Cell->Endocytosis Uptake EarlyEndosome 2. Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome 3. Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Escape 4. Endosomal Escape (Membrane Fusion) LateEndosome->Escape LNP Protonation Disrupts Membrane Lysosome Degradation (Lysosome) LateEndosome->Lysosome Failed Escape Release 5. Nucleic Acid Release Escape->Release Translation 6. Translation (Protein Expression) Release->Translation

References

Technical Support Center: Optimizing Storage Conditions for 16:0 DAP and Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) and formulated Lipid Nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored?

A1: this compound (1,2-dipalmitoyl-3-dimethylammonium-propane) is a cationic lipid commonly used in the formulation of Lipid Nanoparticles (LNPs) for applications such as gene delivery and vaccine development.[1][2] For optimal stability, it should be stored at -20°C.[1][3] Under these conditions, it has a shelf life of at least four years.[3]

Q2: What are the general recommended storage conditions for Lipid Nanoparticles (LNPs)?

A2: The stability of LNPs is highly dependent on storage temperature. Generally, low-temperature storage is recommended to minimize chemical degradation and maintain particle integrity. For long-term storage, temperatures between -20°C and -80°C are typical. Some formulations are being developed for stability at refrigerated temperatures (2°C to 8°C), which can ease logistical challenges.

Q3: What is lyophilization and is it beneficial for LNP storage?

A3: Lyophilization, or freeze-drying, is a process that removes water from the LNP formulation, resulting in a dry powder. This method is highly beneficial as it significantly increases the stability of LNPs, protecting them from moisture-induced degradation and allowing for storage at higher temperatures, even room temperature, for extended periods. Lyophilized LNPs are reconstituted in a suitable buffer before use.

Q4: Why are cryoprotectants important for frozen and lyophilized LNPs?

A4: Cryoprotectants, such as sucrose and trehalose, are crucial excipients added to LNP formulations before freezing or lyophilization. They protect the nanoparticles from aggregation and fusion during the freeze-thaw process, thereby preserving their structural integrity and biological activity. The addition of these sugars has been shown to be necessary to prevent loss of efficacy.

Q5: Does the pH of the storage buffer affect LNP stability?

A5: Several studies have indicated that the pH of the storage buffer does not significantly influence the long-term stability of LNPs. Therefore, it is often recommended to store LNPs in a physiologically appropriate buffer, such as phosphate-buffered saline (PBS) at pH 7.4, for ease of use in subsequent experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Increased LNP particle size or aggregation after thawing. Freeze-thaw stress without adequate protection.Incorporate cryoprotectants like sucrose or trehalose (typically 5-10% w/v) into the LNP formulation before freezing. Minimize the number of freeze-thaw cycles.
Loss of biological activity (e.g., reduced mRNA expression) after storage. Degradation of the encapsulated cargo (e.g., mRNA) or compromised LNP structure.Store LNPs at ultra-low temperatures (-80°C) for long-term preservation. For shorter-term storage (up to 150 days), refrigeration at 2-8°C may be more stable than freezing at -20°C. Consider lyophilization for enhanced long-term stability at various temperatures.
Phase separation or precipitation in the LNP suspension. Instability of the lipid components or improper formulation.Optimize the lipid composition of your LNPs. The inclusion of cholesterol and PEGylated lipids can enhance structural integrity and stability. Ensure proper mixing and formulation parameters are controlled.
Inconsistent results between different batches of stored LNPs. Variability in storage conditions or handling procedures.Standardize your storage protocols, including cooling and thawing rates. Aliquot LNP suspensions to avoid multiple freeze-thaw cycles of the entire batch.
Reduced encapsulation efficiency after storage. Leakage of the encapsulated cargo from the LNPs.Ensure LNPs are stored at or below their glass transition temperature to maintain a rigid structure. Evaluate the impact of different storage temperatures on your specific LNP formulation to identify the optimal condition for cargo retention.

Summary of Storage Conditions and Stability

Storage Condition This compound (in solid form) LNP Suspension (Aqueous) LNP Suspension with Cryoprotectants Lyophilized LNPs
-80°C Not specified, but stable at -20°CGenerally stable, but can be susceptible to freeze-thaw damage.Highly Recommended. Provides excellent long-term stability.Excellent. Provides the best long-term stability.
-20°C Recommended. Stable for ≥ 4 years.Can be less stable than 2-8°C storage for some formulations due to freeze-thaw stress.Recommended. Cryoprotectants are essential to prevent aggregation.Very Good. Stable for extended periods.
2-8°C (Refrigerated) Not recommended for long-term storage.Good for short to medium-term storage (up to 150 days). May be superior to -20°C.Not typically frozen, but stable as a liquid.Excellent. Stable for at least 24 weeks.
Room Temperature (20-25°C) Not recommended.Poor stability. Prone to rapid degradation.Not recommended.Good. Can be stable for at least 12 weeks with proper formulation.

Experimental Protocols

Protocol 1: Assessment of LNP Size and Polydispersity by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and polydispersity index (PDI) of LNPs to assess their physical stability.

Materials:

  • LNP sample

  • Appropriate buffer for dilution (e.g., 1x PBS)

  • Dynamic Light Scattering (DLS) instrument and compatible cuvettes

Methodology:

  • Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).

  • Dilute the LNP sample to an appropriate concentration in the buffer. A 1:100 dilution is a common starting point.

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., scattering angle, laser wavelength, and measurement duration).

  • Initiate the measurement. The instrument will analyze the fluctuations in scattered light intensity to calculate the size distribution.

  • Record the z-average diameter (an intensity-weighted average size) and the polydispersity index (PDI). A PDI value below 0.3 is generally considered acceptable for LNP formulations.

  • Repeat the measurement at different time points throughout the stability study to monitor changes in size and PDI.

Protocol 2: Determination of mRNA Encapsulation Efficiency using a RiboGreen Assay

Objective: To quantify the percentage of mRNA that is successfully encapsulated within the LNPs.

Materials:

  • LNP-mRNA sample

  • Quant-iT RiboGreen RNA reagent and buffer

  • Triton X-100 solution (e.g., 2%)

  • TE buffer (or other suitable buffer)

  • RNA standards of known concentrations

  • 96-well black microplate

  • Fluorescence microplate reader

Methodology:

  • Prepare a Standard Curve: Create a series of dilutions of the RNA standard in TE buffer to generate a standard curve.

  • Sample Preparation:

    • Total mRNA: Dilute the LNP-mRNA sample in TE buffer containing a final concentration of 1-2% Triton X-100. The detergent will lyse the LNPs, releasing all the encapsulated mRNA.

    • Free mRNA: Dilute the LNP-mRNA sample to the same extent in TE buffer without Triton X-100.

  • Assay:

    • Add the prepared standards and samples to the wells of the 96-well plate in triplicate.

    • Prepare the RiboGreen working solution by diluting the reagent in the provided buffer according to the manufacturer's protocol.

    • Add the RiboGreen working solution to all wells.

    • Incubate the plate in the dark for 2-5 minutes.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the RiboGreen reagent (e.g., ~480 nm excitation and ~520 nm emission).

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in the "Total mRNA" and "Free mRNA" samples.

    • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total mRNA concentration - Free mRNA concentration) / Total mRNA concentration] x 100

Visualizations

LNP_Storage_Optimization_Workflow cluster_formulation LNP Formulation cluster_characterization Initial Characterization cluster_storage Storage Condition Evaluation cluster_stability Stability Assessment (Time Points) A Lipid Stock Preparation (e.g., this compound in Ethanol) C Microfluidic Mixing A->C B Aqueous Buffer Preparation (with mRNA) B->C D Dialysis / Buffer Exchange C->D E Size & PDI (DLS) D->E F Encapsulation Efficiency D->F G Zeta Potential D->G H Aqueous Storage (-80°C, -20°C, 4°C, 25°C) D->H I Lyophilization (+/- Cryoprotectants) D->I K Repeat Characterization: Size, PDI, Encapsulation H->K J Reconstituted Lyophilized Storage (-80°C, -20°C, 4°C, 25°C) I->J J->K L In Vitro / In Vivo Activity Assay K->L M Optimal Storage Condition Determined L->M

Caption: Workflow for LNP Formulation and Storage Optimization.

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway LNP Lipid Nanoparticle (LNP) Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.2-6.5) Endocytosis->EarlyEndosome Internalization LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation EndosomalEscape Endosomal Escape EarlyEndosome->EndosomalEscape Lysosome Lysosome (Degradation, pH ~4.5) LateEndosome->Lysosome LateEndosome->EndosomalEscape Cytoplasm Cytoplasm (mRNA Translation) EndosomalEscape->Cytoplasm mRNA Release

Caption: LNP Cellular Uptake and Endosomal Escape Pathway.

References

strategies to minimize off-target effects in 16:0 DAP transfection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) and other cationic lipid-based transfection reagents. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their transfection experiments to minimize off-target effects, ensuring successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in transfection?

This compound is a cationic lipid. Its positively charged headgroup interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (like plasmid DNA and siRNA). This interaction leads to the formation of lipid-nucleic acid complexes, often referred to as lipoplexes. These complexes fuse with the cell membrane or are taken up by endocytosis, ultimately releasing the nucleic acid payload into the cytoplasm to be transcribed or to enact its function.

Q2: What are the primary off-target effects associated with this compound transfection?

The main off-target effects are:

  • Cytotoxicity: High concentrations of cationic lipids can disrupt cell membrane integrity and mitochondrial function, leading to cell death.[1]

  • Innate Immune Response: Cationic lipids can be recognized by pattern recognition receptors (PRRs) on immune cells, such as Toll-like Receptor 2 (TLR2) and the NLRP3 inflammasome. This can trigger an inflammatory cascade, leading to the production of cytokines like TNF-α and IL-1β, which can interfere with normal cell function and experimental results.

Q3: Can I use serum during the formation of lipid-nucleic acid complexes?

No, it is highly recommended to form the complexes in a serum-free medium. Serum proteins can interfere with the complex formation, reducing transfection efficiency. However, you can often add the complexes to cells cultured in a serum-containing medium.

Q4: Why is the quality of my plasmid DNA important?

Plasmid DNA preparations can be contaminated with endotoxins (lipopolysaccharides from bacteria), which are potent activators of the innate immune response. Using high-quality, endotoxin-free DNA is crucial to prevent this off-target effect.

Troubleshooting Guides

Issue 1: High Cytotoxicity or Cell Death After Transfection

Possible Causes & Solutions

Possible CauseSuggested Solution
Excessive Reagent Concentration Perform a dose-response experiment to determine the lowest effective concentration of this compound that provides high transfection efficiency with minimal toxicity.
Suboptimal Cell Density Ensure cells are in a healthy, actively dividing state and are 70-90% confluent at the time of transfection. Cells that are too sparse are more susceptible to toxicity.
Prolonged Exposure For sensitive cell lines, consider replacing the transfection medium with fresh growth medium 4-6 hours after adding the lipoplexes to reduce exposure time.
Poor Nucleic Acid Quality Use high-purity, endotoxin-free nucleic acid preparations. Contaminants can significantly increase the cytotoxic response.
Issue 2: Low Transfection Efficiency

Possible Causes & Solutions

Possible CauseSuggested Solution
Suboptimal Lipid:Nucleic Acid Ratio The ratio of cationic lipid to nucleic acid is critical. Optimize this by testing a range of ratios (e.g., 1:2, 1:4, 1:6 of µg DNA to µL lipid).
Incorrect Complex Formation Always dilute the lipid and nucleic acid in serum-free medium separately before combining them. Do not add the concentrated lipid directly to the nucleic acid. Allow 15-20 minutes for complexes to form at room temperature.
Cell Health and Density Use cells that are at a low passage number and are actively dividing. Optimal confluency is typically between 70-90%.
Presence of Inhibitors Ensure the medium used for complex formation is free of serum, antibiotics, and polyanions like dextran sulfate, which can interfere with complex formation.
Issue 3: Inconsistent Results or Suspected Immune Activation

Possible Causes & Solutions

Possible CauseSuggested Solution
Innate Immune Response Activation Reduce the amount of lipid and nucleic acid used to the minimum required for efficient transfection. High concentrations can trigger inflammatory pathways.
Endotoxin Contamination Use endotoxin-free plasmid DNA and sterile, high-quality reagents and plasticware.
Cell Type Sensitivity Some cell types, particularly immune cells like macrophages, are more prone to activation. For these cells, meticulous optimization of transfection parameters is crucial.
Lack of Proper Controls Always include "reagent-only" and "nucleic acid-only" controls to assess the baseline off-target effects of the delivery vehicle and the cargo itself.

Data Presentation

Table 1: Optimization of Lipid:DNA Ratio on Transfection Efficiency and Cell Viability

The following table summarizes representative data on the effect of varying the cationic lipid (DOTAP, a close analog of this compound) to DNA ratio on transfection efficiency and cell viability in a model cell line.

Lipid:DNA Ratio (µL:µg)Transfection Efficiency (% GFP+ cells)Cell Viability (%)
1:125%95%
2:145%90%
4:165%80%
6:168%65%
8:160%50%

Data are representative and compiled from trends observed in published literature. Actual results will vary depending on the cell line, plasmid, and specific experimental conditions.

Experimental Protocols

Protocol 1: Optimizing this compound to DNA Ratio for Transfection

This protocol provides a framework for determining the optimal ratio of this compound to plasmid DNA in a 24-well plate format.

Materials:

  • This compound transfection reagent

  • High-quality, endotoxin-free plasmid DNA (e.g., expressing a reporter like GFP) at 1 µg/µL

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete cell culture medium

  • Cells plated in a 24-well plate (should be 70-90% confluent on the day of transfection)

Procedure:

  • Preparation: Label five sterile microcentrifuge tubes for different lipid:DNA ratios (e.g., 1:1, 2:1, 4:1, 6:1, 8:1).

  • DNA Dilution: In a separate tube, dilute 5 µg of your plasmid DNA into 250 µL of serum-free medium. Mix gently.

  • Lipid Dilution: In each of the five labeled tubes, dilute the this compound reagent in serum-free medium as follows:

    • 1:1 ratio: Dilute 1 µL of this compound in 49 µL of medium.

    • 2:1 ratio: Dilute 2 µL of this compound in 48 µL of medium.

    • 4:1 ratio: Dilute 4 µL of this compound in 46 µL of medium.

    • 6:1 ratio: Dilute 6 µL of this compound in 44 µL of medium.

    • 8:1 ratio: Dilute 8 µL of this compound in 42 µL of medium.

  • Complex Formation: Add 50 µL of the diluted DNA solution to each of the five tubes containing the diluted lipid. Mix gently by pipetting.

  • Incubation: Incubate the lipid-DNA complexes at room temperature for 20 minutes.

  • Transfection: Gently add 100 µL of the complex solution to the respective wells of your 24-well plate. Swirl the plate gently to mix.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

  • Analysis: Assess transfection efficiency (e.g., by fluorescence microscopy for GFP) and cytotoxicity (see Protocol 2). The optimal ratio is the one that provides the highest transfection efficiency with the lowest cytotoxicity.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability after transfection.

Materials:

  • Transfected cells in a 96-well plate (from an optimization experiment)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Incubation Period: At the desired time point post-transfection (e.g., 24 or 48 hours), remove the culture medium from the wells.

  • MTT Addition: Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Reading: Incubate the plate for another 2-4 hours at room temperature in the dark. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to untransfected control cells:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Visualizations

Innate_Immune_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lipoplex This compound-Nucleic Acid Complex (Lipoplex) TLR2 TLR2 Lipoplex->TLR2 Binds NLRP3 NLRP3 Inflammasome Activation Lipoplex->NLRP3 Activates MyD88 MyD88 TLR2->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Signal Cascade Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Upregulates Transcription IL1b Secreted IL-1β, TNF-α NLRP3->IL1b Cleaves Pro-IL-1β to

Caption: Innate immune signaling pathway activated by cationic lipid transfection.

Transfection_Optimization_Workflow start Start: Plate Cells (Aim for 70-90% confluency) prep_reagents Prepare Reagents: 1. Dilute DNA in serum-free medium 2. Dilute this compound in serum-free medium start->prep_reagents matrix Create Optimization Matrix (Vary Lipid:DNA Ratio) prep_reagents->matrix form_complex Form Complexes: Combine diluted reagents Incubate 20 min @ RT matrix->form_complex transfect Add Complexes to Cells form_complex->transfect incubate Incubate 24-48 hours transfect->incubate analysis Analysis incubate->analysis measure_eff Measure Transfection Efficiency (e.g., GFP via Flow Cytometry) analysis->measure_eff measure_tox Measure Cytotoxicity (e.g., MTT Assay) analysis->measure_tox evaluate Evaluate Results: Select ratio with high efficiency & low toxicity measure_eff->evaluate measure_tox->evaluate finish End: Optimal Condition Found evaluate->finish Troubleshooting_Flowchart start Problem Encountered q_efficiency Is Transfection Efficiency Low? start->q_efficiency q_toxicity Is Cytotoxicity High? q_efficiency->q_toxicity No sol_ratio Optimize Lipid:DNA Ratio (Test 1:1 to 8:1) q_efficiency->sol_ratio Yes sol_reduce_lipid Reduce Lipid & DNA Concentration q_toxicity->sol_reduce_lipid Yes end Re-evaluate Experiment q_toxicity->end No sol_density Check Cell Density (Ensure 70-90% Confluency) sol_ratio->sol_density sol_quality Verify Nucleic Acid Quality (Endotoxin-free) sol_density->sol_quality sol_quality->end sol_exposure Reduce Exposure Time (Change media at 4-6h) sol_reduce_lipid->sol_exposure sol_check_cells Ensure Cells are Healthy & Low Passage Number sol_exposure->sol_check_cells sol_check_cells->end

References

addressing batch-to-batch variability in 16:0 DAP formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 16:0 DAP Formulations. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals address batch-to-batch variability in their experiments involving 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound) lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound LNP formulations?

Batch-to-batch variability in LNP formulations is a common challenge that can stem from multiple sources.[1][2] Inconsistent outcomes in particle size, polydispersity, and encapsulation efficiency can often be traced back to three main areas: raw materials, process parameters, and analytical methods.[2]

  • Critical Material Attributes (CMAs): The quality and consistency of the raw materials are paramount.[3] Variability can arise from:

    • Lipid Quality: Purity, stability, and counter-ion identity of the this compound and other lipid components (e.g., phospholipids, cholesterol, PEG-lipids) can differ between suppliers or even between lots from the same supplier.[1]

    • Solvents: The grade, purity, and water content of solvents like ethanol can impact the lipid dissolution and subsequent nanoparticle self-assembly process.

    • Aqueous Buffer: The pH, ionic strength, and preparation method of the aqueous phase buffer can significantly influence particle formation and the surface charge of the resulting LNPs.

  • Critical Process Parameters (CPPs): The method of LNP formation is highly sensitive to procedural variations.

    • Mixing Dynamics: For methods like microfluidics, the total flow rate (TFR) and flow rate ratio (FRR) of the lipid and aqueous phases are critical. Inconsistent mixing speed or duration in bulk methods can also lead to significant differences.

    • Temperature: Temperature control is crucial, as it affects lipid solubility and the viscosity of the solutions.

    • Post-Processing: Steps like dialysis or tangential flow filtration (TFF) for solvent removal and buffer exchange must be standardized to avoid variability in the final product concentration and stability.

  • Analytical Characterization: Inconsistent sample preparation or measurement settings during analysis can give a false impression of batch variability. Standardizing protocols for techniques like Dynamic Light Scattering (DLS) is essential for reliable data.

Q2: Our LNP particle size is inconsistent between batches. How can we improve reproducibility?

Inconsistent particle size is one of the most frequent issues in LNP manufacturing. Particle size is a Critical Quality Attribute (CQA) as it influences the formulation's stability, biodistribution, and cellular uptake. To improve reproducibility, focus on rigorously controlling the formulation and process parameters.

The table below illustrates how varying the Flow Rate Ratio (FRR) between the aqueous and lipid phases in a microfluidic synthesis setup can impact the final particle size and Polydispersity Index (PDI).

Table 1: Effect of Process Parameters on LNP Size and Polydispersity

Batch ID Flow Rate Ratio (Aqueous:Ethanol) Total Flow Rate (mL/min) Mean Particle Size (Z-average, nm) Polydispersity Index (PDI)
DAP-01 3:1 12 85.2 0.11
DAP-02 3:1 12 86.5 0.13
DAP-03 4:1 12 75.8 0.09
DAP-04 4:1 12 74.9 0.10

| DAP-05 | 3:1 | 15 | 92.1 | 0.18 |

Troubleshooting Steps:

  • Standardize Lipid Stock Preparation: Ensure lipids, including this compound, are fully dissolved in ethanol. Using gentle heat (e.g., 60-65°C) can aid dissolution, but solutions should be cooled to room temperature before use.

  • Calibrate Fluidic Pumps: If using a microfluidic system, ensure the syringe pumps are calibrated and delivering accurate, pulse-free flow rates.

  • Control Mixing: The faster and more consistent the mixing, the smaller and more uniform the particles. For microfluidic systems, this means maintaining a constant FRR and TFR. For manual methods, ensure the injection speed and stirring rate are identical for every batch.

  • Verify Raw Material Consistency: Use lipids from the same lot for a series of experiments. If switching lots, perform a bridging study to ensure the new lot produces comparable results.

Below is a troubleshooting workflow to diagnose and resolve issues related to particle size and PDI.

G start Start: Inconsistent Particle Size / High PDI check_params Review Process Parameters (FRR, TFR, Temp) start->check_params params_ok Parameters Consistent? check_params->params_ok check_materials Audit Raw Materials (Lipid Lot, Solvent Purity) params_ok->check_materials Yes adjust_params Action: Adjust & Standardize Process Parameters params_ok->adjust_params No materials_ok Materials Consistent? check_materials->materials_ok check_prep Review Stock Solution Prep (Dissolution, Temp, Age) materials_ok->check_prep Yes qualify_materials Action: Qualify New Lot of Raw Materials materials_ok->qualify_materials No prep_ok Preparation Standardized? check_prep->prep_ok check_dls Verify DLS Method (SOP, Sample Dilution) prep_ok->check_dls Yes standardize_prep Action: Implement Strict SOP for Solution Prep prep_ok->standardize_prep No dls_ok DLS Method Validated? check_dls->dls_ok validate_dls Action: Validate DLS Measurement Protocol dls_ok->validate_dls No end_ok End: Process Controlled dls_ok->end_ok Yes adjust_params->check_params qualify_materials->check_materials standardize_prep->check_prep validate_dls->check_dls

Caption: Troubleshooting logic for inconsistent LNP size and PDI.

Q3: My encapsulation efficiency (EE) is low or variable. What factors should I investigate?

Encapsulation efficiency is a measure of how much of the active pharmaceutical ingredient (API), such as mRNA or siRNA, is successfully loaded into the LNPs. Low or variable EE is a common issue that impacts therapeutic efficacy and process yield. Key factors influencing EE include the properties of the this compound lipid, formulation ratios, and the pH of the aqueous phase.

Table 2: Factors Influencing Encapsulation Efficiency

Parameter Potential Issue Recommended Action
N:P Ratio Too low; insufficient positive charge from this compound to complex with negatively charged nucleic acid. Optimize the N:P ratio (molar ratio of nitrogen in the cationic lipid to phosphate in the nucleic acid). Typical starting ranges are 3-6.
Aqueous Buffer pH pH is too high (>5.0); the amine group on this compound is not sufficiently protonated (cationic). Ensure the aqueous phase (containing the API) is acidic (typically pH 4.0-5.0) to facilitate electrostatic interaction.
API Integrity The nucleic acid payload is degraded. Verify the integrity of your RNA/DNA payload via gel electrophoresis or equivalent technique before formulation.

| Mixing Process | Inefficient or slow mixing leads to poor complexation before nanoparticle formation is complete. | Use a rapid, reproducible mixing method like microfluidics to ensure rapid complexation. |

The following diagram illustrates the general workflow for LNP synthesis, highlighting the critical stages that affect encapsulation efficiency.

G cluster_0 Phase Preparation cluster_1 Formation & Purification cluster_2 Final Product QC lipid_prep Lipid Phase Prep (this compound, helpers in EtOH) - Check dissolution - Control temp mixing Rapid Mixing (Microfluidics) - Control FRR/TFR - Critical for EE lipid_prep->mixing aqueous_prep Aqueous Phase Prep (API in low pH buffer) - Verify pH (4-5) - Confirm API integrity aqueous_prep->mixing purification Purification (Dialysis / TFF) - Remove EtOH - Buffer exchange to pH 7.4 mixing->purification characterization Characterization - Size/PDI (DLS) - EE (RiboGreen) - Zeta Potential purification->characterization sterile_filter Sterile Filtration (0.22 µm) characterization->sterile_filter

Caption: LNP formulation workflow highlighting critical control points.

Experimental Protocols

Protocol 1: Particle Size and PDI Measurement by Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for measuring the z-average mean hydrodynamic diameter and Polydispersity Index (PDI) of this compound LNP formulations.

Materials:

  • LNP formulation batch

  • Final formulation buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Low-volume disposable cuvettes

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes. Select a standard operating procedure (SOP) for lipid nanoparticle analysis.

  • Sample Preparation: a. Dilute the LNP formulation in the final formulation buffer to an appropriate concentration. The target is typically a count rate between 150 and 500 kcps (kilo counts per second). A dilution factor of 1:50 to 1:100 is often a good starting point. b. Filter the dilution buffer through a 0.22 µm filter to remove any dust or external particulates. c. Add 50-70 µL of the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles.

  • Measurement: a. Place the cuvette into the instrument. b. Set the sample equilibration time to 120 seconds at a controlled temperature (e.g., 25°C). c. Perform the measurement. Typically, this involves 3 replicate measurements of 10-15 runs each.

  • Data Analysis: a. The instrument software will generate a report containing the Z-average diameter (nm), PDI, and size distribution graphs. b. The PDI value should ideally be below 0.2 for a monodisperse sample. c. Record all parameters, including dilution factor, temperature, and count rate, for batch-to-batch comparison.

Protocol 2: Encapsulation Efficiency (EE) using RiboGreen Assay

This protocol determines the encapsulation efficiency of RNA within the LNPs by comparing the fluorescence of a dye in the presence and absence of a lysing surfactant.

Materials:

  • LNP-RNA formulation

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution (or other suitable surfactant)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of the free RNA used in the formulation (e.g., 0 to 2000 ng/mL) in TE buffer according to the kit manufacturer's instructions.

  • Sample Preparation: a. Dilute the LNP-RNA formulation in TE buffer to a final RNA concentration within the linear range of the standard curve (e.g., a theoretical total of 1000 ng/mL). b. Prepare two sets of samples for each LNP batch in triplicate.

    • Set A (Free RNA): Mix 50 µL of the diluted LNP suspension with 50 µL of TE buffer.
    • Set B (Total RNA): Mix 50 µL of the diluted LNP suspension with 50 µL of 2% Triton X-100 solution. This will lyse the LNPs and expose all RNA. c. Incubate both sets at 37°C for 15 minutes.

  • RiboGreen Addition: a. Prepare the RiboGreen working solution as per the manufacturer's protocol (typically a 1:200 dilution in TE buffer). b. Add 100 µL of the RiboGreen working solution to each well containing the samples and standards. c. Incubate for 5 minutes at room temperature, protected from light.

  • Measurement and Calculation: a. Measure the fluorescence of all wells using the microplate reader. b. Use the standard curve to determine the RNA concentration in both Set A (Free RNA) and Set B (Total RNA). c. Calculate the Encapsulation Efficiency using the following formula: EE (%) = [ (Total RNA - Free RNA) / Total RNA ] x 100

Signaling Pathway Visualization

For many LNP-based therapies, the goal is to deliver a payload (like mRNA) into the cytoplasm of a target cell. This process typically involves endocytosis and subsequent endosomal escape. The cationic nature of this compound at endosomal pH is critical for this step.

G cluster_0 Cellular Environment (pH 7.4) cluster_1 Intracellular Pathway lnp This compound LNP (Near-neutral surface charge) cell_membrane Cell Membrane lnp->cell_membrane Binding & Endocytosis endosome Early Endosome (pH ~6.5) late_endosome Late Endosome / Lysosome (pH ~4.5-5.5) This compound becomes protonated (+) endosome->late_endosome Maturation & pH drop destabilization Endosomal Membrane Destabilization late_endosome->destabilization Ionic interaction with anionic lipids release Payload Release (e.g., mRNA) destabilization->release Endosomal Escape translation Protein Translation release->translation

Caption: Cellular uptake and endosomal escape pathway for this compound LNPs.

References

Validation & Comparative

A Comparative Guide to Validating miRNA Delivery Efficiency of 16:0 DAP Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) Lipid Nanoparticles (LNPs) for microRNA (miRNA) delivery against other commonly used LNP formulations. The performance of these delivery systems is supported by experimental data, and detailed protocols for key validation assays are provided to enable researchers to conduct their own comparative studies.

Performance Comparison of LNP Formulations for miRNA Delivery

The efficiency of miRNA delivery is a critical factor in the development of RNA-based therapeutics. The selection of the cationic or ionizable lipid component of an LNP formulation plays a pivotal role in overcoming cellular barriers and ensuring the successful delivery of the miRNA cargo to the cytoplasm. This section compares the performance of LNPs formulated with this compound against those formulated with other widely used lipids: DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DLin-MC3-DMA, and C12-200.

While direct head-to-head comparative studies including this compound LNPs are limited in publicly available literature, the following table summarizes representative data from various studies to provide an approximate comparison of their miRNA delivery efficiencies. It is important to note that experimental conditions such as cell type, miRNA sequence, and LNP composition can significantly influence outcomes.

Cationic/Ionizable LipidLNP Composition (Molar Ratio)Cell TypemiRNA DeliveredTransfection Efficiency/UptakeKey Findings & Citations
This compound This compound, helper lipid, cholesterol, PEG-lipid (specific ratios proprietary/varied)Not specified in available abstractsmiRNAEffective for preparing miRNA-encapsulated liposomes; pH-sensitive properties may enhance delivery.This compound is noted for its utility in formulating LNPs for miRNA transcription and is described as a pH-sensitive transfection reagent, suggesting a mechanism for enhanced endosomal escape.
DOTAP DOTAP, DOPE, CholesterolA549 (Non-small cell lung cancer)pre-miR-133b~30% accumulation in lung tissue in vivo; ~2.3-fold higher mature miR-133b expression in vitro compared to a commercial transfection agent.DOTAP-based LNPs demonstrated efficient in vitro and in vivo delivery of miRNA to lung cancer cells.[1][2] The composition of helper lipids in DOTAP-based LNPs significantly modulates transfection efficiencies.[3]
DLin-MC3-DMA DLin-MC3-DMA, DSPC, Cholesterol, PEG-lipidHeLa, Murine Dendritic CellsFLuc mRNA, mCherry mRNAEfficient protein expression in vitro and in vivo.DLin-MC3-DMA is a component of the FDA-approved LNP therapeutic, Onpattro, and is widely used for siRNA and mRNA delivery.[4] Its efficiency is often a benchmark for new ionizable lipids.
C12-200 C12-200, DOPE, Cholesterol, PEG-lipidPlacental TrophoblastsLuciferase mRNAHigh transfection efficiency in vitro.The combination of C12-200 with the helper lipid DOPE was found to be crucial for potent mRNA delivery to trophoblasts.[5]

Note: The data presented is a synthesis from multiple sources and should be interpreted with caution due to variations in experimental methodologies.

Experimental Protocols

To facilitate the validation of miRNA delivery efficiency, this section provides detailed protocols for three key experimental techniques:

  • Fluorescence Microscopy for Cellular Uptake Analysis

  • Flow Cytometry for Quantification of LNP Uptake

  • Quantitative PCR (qPCR) for Measuring Intracellular miRNA Levels

Fluorescence Microscopy for Cellular Uptake Analysis

This protocol allows for the qualitative assessment of LNP uptake into cells.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Cell culture medium

  • 24-well glass-bottom plates

  • LNPs encapsulating a fluorescently labeled miRNA (e.g., Cy3-miRNA)

  • Hoechst 33342 stain

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed cells into a 24-well glass-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.

  • LNP Treatment: The following day, replace the culture medium with fresh medium containing the fluorescently labeled miRNA-LNPs at the desired concentration.

  • Incubation: Incubate the cells for 4-24 hours at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells three times with PBS to remove extracellular LNPs.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Nuclear Staining: Incubate the cells with Hoechst 33342 stain (1 µg/mL in PBS) for 10 minutes at room temperature to stain the nuclei.

  • Final Wash: Wash the cells three times with PBS.

  • Imaging: Add fresh PBS to the wells and visualize the cells using a fluorescence microscope. Capture images using channels for the fluorescently labeled miRNA (e.g., Cy3) and the nuclear stain (e.g., DAPI).

Flow Cytometry for Quantification of LNP Uptake

This protocol provides a quantitative measure of the percentage of cells that have taken up LNPs and the relative amount of uptake per cell.

Materials:

  • Cells of interest

  • Cell culture medium

  • 6-well plates

  • LNPs encapsulating a fluorescently labeled miRNA (e.g., FAM-miRNA)

  • PBS

  • Trypsin-EDTA

  • Flow cytometry buffer (PBS with 2% FBS and 1 mM EDTA)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate to achieve 70-80% confluency.

  • LNP Treatment: Treat the cells with fluorescently labeled miRNA-LNPs at various concentrations for 4-24 hours.

  • Cell Harvesting:

    • Wash the cells twice with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with culture medium and transfer the cell suspension to a microcentrifuge tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in ice-cold flow cytometry buffer. Repeat this wash step twice.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of flow cytometry buffer.

    • Analyze the cells using a flow cytometer equipped with the appropriate laser and filter for the fluorophore used (e.g., FITC channel for FAM).

    • Gate on the live cell population based on forward and side scatter.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).

Quantitative PCR (qPCR) for Measuring Intracellular miRNA Levels

This protocol quantifies the amount of miRNA delivered to the cells.

Materials:

  • Cells treated with miRNA-LNPs

  • RNA extraction kit (e.g., mirVana miRNA Isolation Kit)

  • miRNA-specific reverse transcription kit

  • miRNA-specific primers and probes for qPCR (e.g., TaqMan MicroRNA Assays)

  • qPCR master mix

  • qPCR instrument

  • Nuclease-free water

Procedure:

  • Cell Lysis and RNA Extraction:

    • After treating cells with miRNA-LNPs, wash them twice with PBS.

    • Lyse the cells directly in the culture dish and extract total RNA, including small RNAs, according to the manufacturer's protocol of the RNA extraction kit.

  • RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (RT):

    • Synthesize cDNA from the total RNA using a miRNA-specific RT kit and primers. This step is crucial as it specifically reverse transcribes the mature miRNA of interest.

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, miRNA-specific primers and probe, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target miRNA and a reference endogenous small RNA (e.g., U6 snRNA) for normalization.

    • Calculate the relative expression of the delivered miRNA using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in miRNA delivery and its validation, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_formulation LNP Formulation cluster_treatment Cellular Treatment cluster_validation Validation Assays cluster_analysis Data Analysis formulation 1. LNP Formulation (e.g., this compound, DOTAP) treatment 2. Cell Culture & Treatment formulation->treatment microscopy 3a. Fluorescence Microscopy (Qualitative Uptake) treatment->microscopy flow 3b. Flow Cytometry (Quantitative Uptake) treatment->flow qpcr 3c. qPCR (Functional Delivery) treatment->qpcr analysis 4. Data Analysis & Comparison microscopy->analysis flow->analysis qpcr->analysis

Caption: Experimental workflow for validating miRNA delivery efficiency.

signaling_pathway cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_release Endosomal Escape & miRNA Release cluster_action Target Engagement lnp miRNA-LNP cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome endocytosis->endosome late_endosome Late Endosome / Lysosome endosome->late_endosome escape Endosomal Escape (pH-mediated for this compound) late_endosome->escape miRNA_release miRNA Release escape->miRNA_release risc RISC Loading miRNA_release->risc target_mrna Target mRNA risc->target_mrna Binding gene_silencing Gene Silencing target_mrna->gene_silencing

Caption: Cellular pathway of LNP-mediated miRNA delivery.

References

A Comparative Guide to 16:0 DAP and DOTAP for Gene Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a delivery vector is a critical step in successful gene transfection. Cationic lipids have emerged as a popular non-viral option due to their efficiency and safety profile. This guide provides a detailed comparison of two such lipids: 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) and N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium (DOTAP). While DOTAP is a well-established and extensively studied transfection reagent, publicly available data on the performance of this compound is limited. This guide summarizes the available information to aid in the selection process.

Performance and Efficacy

The efficacy of a transfection reagent is determined by its ability to successfully deliver genetic material into cells, leading to the expression of the target gene. This is often influenced by the cell type, the nature of the nucleic acid, and the formulation of the delivery vehicle.

DOTAP is known for its high transfection efficiency in a wide range of cell lines.[1] It is a versatile cationic lipid that can be used for the delivery of DNA, RNA, and other negatively charged molecules.[2] The efficiency of DOTAP-mediated transfection is often enhanced by the inclusion of helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol, which can facilitate the endosomal escape of the genetic material.[3] The ratio of DOTAP to these helper lipids is a critical parameter that needs to be optimized for each cell type to achieve maximal transfection efficiency.

Comparative Performance Data

Due to the limited availability of public data for this compound, a direct quantitative comparison with DOTAP is not possible at this time. The following table summarizes the typical performance of DOTAP in various formulations and highlights the lack of corresponding data for this compound.

FeatureDOTAPThis compound
Transfection Efficiency High in a variety of cell lines (e.g., HEK293, HeLa, A549)Data not publicly available
Helper Lipids Commonly formulated with DOPE or cholesterol to enhance efficiencyInformation on optimal formulations not widely published
Optimal Lipid:DNA Ratio Typically optimized in the range of 2:1 to 4:1 (µL:µg) or higher weight ratiosData not publicly available
Serum Compatibility Can achieve high transfection efficiency in the presence of serumData not publicly available

Cytotoxicity

A significant consideration in the selection of a transfection reagent is its potential toxicity to cells. Cationic lipids can induce cytotoxicity, which is often dose-dependent.

DOTAP is generally considered to have lower cytotoxicity compared to some other transfection methods. However, its toxicity can be influenced by the concentration of the lipid, the formulation (including the type and ratio of helper lipids), and the cell type being transfected. For instance, some studies have shown that formulations containing cholesterol may exhibit higher toxicity.

This compound is described as having minimal toxicity, which is a desirable characteristic for a transfection reagent. However, as with its performance data, detailed quantitative studies on its cytotoxicity profile across a range of cell lines and concentrations are not widely available in the scientific literature.

Comparative Cytotoxicity Data
FeatureDOTAPThis compound
Cell Viability Generally high, but dose-dependent and influenced by formulationDescribed as having minimal toxicity, but quantitative data is lacking
Effect of Formulation Cytotoxicity can be modulated by the choice and ratio of helper lipidsData not publicly available

Mechanism of Action

The mechanism of gene transfection for both this compound and DOTAP is based on the electrostatic interactions between the positively charged cationic lipid and the negatively charged phosphate backbone of the nucleic acid. This interaction leads to the formation of a compact, positively charged complex called a lipoplex.

The positively charged lipoplex then interacts with the negatively charged cell surface, facilitating its uptake into the cell, primarily through endocytosis. Once inside the cell and enclosed within an endosome, the cationic lipid is thought to interact with the anionic lipids of the endosomal membrane. This interaction, often facilitated by helper lipids like DOPE, leads to the destabilization of the endosomal membrane and the release of the nucleic acid into the cytoplasm. The genetic material can then travel to the nucleus for transcription.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Cationic Lipid Cationic Lipid Lipoplex Formation Lipoplex Formation Cationic Lipid->Lipoplex Formation Nucleic Acid Nucleic Acid Nucleic Acid->Lipoplex Formation Cell Membrane Cell Membrane Lipoplex Formation->Cell Membrane Interaction Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm Nucleic Acid Release Nucleus Nucleus Cytoplasm->Nucleus Gene Expression Gene Expression Nucleus->Gene Expression

Caption: General mechanism of cationic lipid-mediated gene transfection.

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible transfection experiments. Below are generalized protocols for gene transfection using cationic lipids. It is important to note that these are starting points, and optimization is necessary for specific cell lines and nucleic acids.

DOTAP-Mediated Transfection Protocol (for Adherent Cells in a 6-well plate)

This protocol is based on established methods for DOTAP transfection.

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 mL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to achieve 70-90% confluency on the day of transfection.

  • Preparation of DNA and DOTAP Solutions:

    • In a sterile tube, dilute 2.5 µg of plasmid DNA in 100 µL of serum-free medium.

    • In a separate sterile tube, dilute 5-10 µL of DOTAP reagent (1 mg/mL) in 100 µL of serum-free medium.

  • Formation of Lipoplexes: Add the diluted DNA solution to the diluted DOTAP solution. Mix gently by pipetting and incubate at room temperature for 15-20 minutes. Do not vortex.

  • Transfection:

    • Gently wash the cells with serum-free medium or PBS.

    • Add 800 µL of serum-free medium to the lipoplex solution to bring the total volume to 1 mL.

    • Add the 1 mL of the lipoplex-containing medium to each well.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

  • Post-Transfection: After the incubation period, replace the transfection medium with fresh, complete growth medium.

  • Analysis: Assay for gene expression 24-48 hours post-transfection.

General Protocol for this compound-Mediated Transfection

G cluster_prep Preparation (Day 0) cluster_transfection Transfection (Day 1) cluster_analysis Analysis (Day 2-3) A Seed cells in multi-well plate B Prepare DNA solution (serum-free medium) A->B C Prepare Cationic Lipid solution (serum-free medium) A->C F Wash cells A->F D Combine DNA and Lipid solutions to form Lipoplexes B->D C->D E Incubate Lipoplexes (15-30 min at RT) D->E G Add Lipoplexes to cells E->G F->G H Incubate cells with Lipoplexes (4-6 hours) G->H I Replace with fresh complete medium H->I J Assay for gene expression (e.g., GFP, Luciferase) I->J

Caption: General experimental workflow for cationic lipid-based gene transfection.

Conclusion

DOTAP is a well-characterized and widely used cationic lipid for gene transfection, with a large body of literature supporting its high efficiency and providing detailed protocols for its use. In contrast, while this compound is available as a transfection reagent and is described as having favorable properties such as low toxicity, there is a significant lack of publicly available experimental data to allow for a direct and comprehensive comparison with DOTAP.

For researchers requiring a reliable and well-documented transfection reagent, DOTAP remains a strong choice. The use of this compound would necessitate extensive in-house optimization and validation due to the current scarcity of published data. Further studies are needed to fully characterize the performance and optimal use of this compound for gene transfection applications.

References

A Comparative Guide to Cationic Lipids for siRNA Delivery: 16:0 DAP and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Cationic Lipids

The selection of a cationic lipid is critical as it significantly influences the transfection efficiency, cytotoxicity, and overall in vivo performance of the siRNA delivery system. Below is a comparative analysis of key performance indicators for 16:0 DAP and other widely used cationic lipids such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and various ionizable lipids like DLinDMA and DLinKC2-DMA. The data for DAP lipids is often represented by its analogue, DLinDAP, in comparative studies.

Physicochemical Properties and In Vitro Performance

The physicochemical characteristics of lipid nanoparticles (LNPs), including size, charge (zeta potential), and siRNA encapsulation efficiency, are crucial for their biological activity.

Table 1: Physicochemical and In Vitro Performance of Cationic Lipid-Based siRNA Nanoparticles

Cationic LipidFormulation Molar Ratio (Cationic:Helper:Cholesterol:PEG)Particle Size (nm)Zeta Potential (mV)siRNA Encapsulation Efficiency (%)In Vitro Gene Silencing EfficiencyCell Line
DLinDAP 50:10:38.5:1.5~80+10 to +30>90%IneffectivebmMΦ, bmDCs
DOTAP 1:1 (with DOPE)~150-250+30 to +55>90%~50-80% knockdownA549, MCF-7[1]
DLinDMA 50:10:38.5:1.5~80+10 to +30>90%~60% knockdownbmMΦ
DLinK-DMA 50:10:38.5:1.5~80+10 to +30>90%~60% knockdownbmMΦ
DLinKC2-DMA 50:10:38.5:1.5~80+10 to +30>90%>80% knockdownbmMΦ, bmDCs

Data for DLinDAP, DLinDMA, DLinK-DMA, and DLinKC2-DMA are based on studies in bone marrow-derived macrophages (bmMΦ) and dendritic cells (bmDCs). It's important to note that the ester linkages in DLinDAP may be susceptible to hydrolysis, potentially leading to reduced in vivo activity compared to ether-linked lipids like DLinDMA[2][3].

Cytotoxicity

A significant challenge with cationic lipids is their inherent cytotoxicity. The positive charge that facilitates siRNA complexation and cellular uptake can also disrupt cell membranes and induce apoptosis.

Table 2: Comparative Cytotoxicity of Cationic Lipids

Cationic LipidCell LineAssayKey Findings (e.g., IC50)
DOTAP J774A.1 macrophagesMTTIC50 values vary with N/P ratio; 17.4 to 26.5 µg/mL[4]
DLinDMA bmMΦ, bmDCsNot specifiedLess toxic than DLinK-DMA and DLinKC2-DMA
DLinK-DMA bmMΦ, bmDCsNot specifiedMore toxic than DLinDMA
DLinKC2-DMA bmMΦ, bmDCsNot specifiedMore toxic than DLinDMA

Note: Cytotoxicity is highly dependent on the formulation, concentration, and cell type used.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in the evaluation of cationic lipid-based siRNA delivery systems.

Preparation of Cationic Lipid Nanoparticles (Thin-Film Hydration Method)

This method is widely used for preparing liposomes.

  • Lipid Film Formation: Dissolve the cationic lipid (e.g., this compound or DOTAP), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in a suitable organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner wall.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile, nuclease-free water or PBS) containing the siRNA. The mixture is typically vortexed or sonicated to form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the cationic lipid nanoparticles. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

In Vitro siRNA Transfection and Gene Silencing Assay

This protocol outlines the steps to transfect cells with siRNA-loaded nanoparticles and quantify the resulting gene knockdown.

  • Cell Plating: Seed the target cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • Lipoplex Formation: Prepare siRNA-lipid complexes (lipoplexes) by gently mixing the siRNA solution with the cationic lipid nanoparticle suspension at a specific N/P (nitrogen-to-phosphate) ratio. Incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection: Add the lipoplexes to the cells.

  • Incubation: Incubate the cells with the lipoplexes for 4-6 hours, after which the medium can be replaced with fresh complete medium.

  • Gene Knockdown Analysis: After 24-72 hours post-transfection, assess the target gene expression at either the mRNA level (using RT-qPCR) or the protein level (using Western blotting or ELISA).

Visualizing the Pathway: From Nanoparticle to Gene Silencing

Understanding the cellular journey of siRNA-loaded nanoparticles is crucial for optimizing their design. The following diagrams illustrate the key steps involved.

G cluster_formulation LNP Formulation siRNA siRNA Mixing Microfluidic Mixing or Thin-Film Hydration siRNA->Mixing CationicLipid Cationic Lipid (e.g., this compound) CationicLipid->Mixing HelperLipid Helper Lipid (e.g., DOPE) HelperLipid->Mixing Cholesterol Cholesterol Cholesterol->Mixing PEGLipid PEG-Lipid PEGLipid->Mixing LNP siRNA-LNP Mixing->LNP

Caption: Experimental workflow for siRNA-LNP formulation.

G cluster_cellular_pathway Cellular Uptake and siRNA Release LNP siRNA-LNP CellSurface Cell Surface LNP->CellSurface Binding Endocytosis Endocytosis (Clathrin-mediated/ Macropinocytosis) CellSurface->Endocytosis EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape Proton Sponge Effect/ Membrane Fusion Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm siRNA Release RISC RISC Loading Cytoplasm->RISC TargetmRNA Target mRNA RISC->TargetmRNA Target Recognition Cleavage mRNA Cleavage & Gene Silencing TargetmRNA->Cleavage

Caption: Cellular uptake and endosomal escape pathway for siRNA.

Conclusion

The choice of cationic lipid is a critical determinant in the success of siRNA-based therapies. While permanently cationic lipids like DOTAP have been widely used and show good in vitro transfection efficiency, their cytotoxicity can be a concern. Ionizable lipids, such as DLinDMA and DLinKC2-DMA, offer a more favorable toxicity profile and have demonstrated high in vivo efficacy, particularly in hepatocytes. This compound and its analogue DLinDAP, while effective in forming nanoparticles, may exhibit lower in vivo potency due to the potential for ester hydrolysis. This highlights the importance of the linker chemistry in cationic lipid design.

For researchers and drug developers, a thorough evaluation of a panel of cationic lipids, considering their physicochemical properties, transfection efficiency, and cytotoxicity in relevant cell models, is essential for selecting the optimal candidate for a specific therapeutic application. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for these critical evaluations.

References

A Comparative Analysis of Lipid Nanoparticle Compositions for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the influence of lipid composition on the physicochemical properties, in vitro performance, and in vivo efficacy of Lipid Nanoparticles (LNPs).

The composition of lipid nanoparticles (LNPs) is a critical determinant of their success as delivery vehicles for a wide range of therapeutic payloads, including mRNA, siRNA, and small molecule drugs. The four primary components of a typical LNP formulation are an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid. Each component plays a distinct role in the particle's structure, stability, and biological activity. This guide provides a comparative analysis of different compositions, supported by experimental data, to aid in the rational design of LNPs for specific therapeutic applications.

Key Performance Metrics: A Tabular Comparison

The following tables summarize the quantitative data from various studies, offering a head-to-head comparison of LNP formulations with varying compositions.

Table 1: Impact of Ionizable Lipid on LNP Properties and In Vivo Performance
Ionizable LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Particle Size (nm)PDIEncapsulation Efficiency (%)In Vivo Luciferase Expression (Liver, RLU/mg protein)Reference
DLin-MC3-DMA50:10:38.5:1.585.2 ± 3.10.08>951.2 x 10^8[1]
L31950:10:38.5:1.590.1 ± 4.50.11>955.5 x 10^7[1]
C12-20050:10:38.5:1.574.4 ± 2.80.17>858.1 x 10^7[1]
SM-10250:10:38.5:1.580-100<0.15>90Higher than ALC-0315[2]
ALC-031550:10:38.5:1.580-100<0.15>90Lower than SM-102[2]

PDI: Polydispersity Index; RLU: Relative Light Units. Data are representative and may vary based on specific experimental conditions.

Table 2: Influence of Helper Lipid on LNP Characteristics and Efficacy
Helper LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Particle Size (nm)PDIEncapsulation Efficiency (%)In Vitro Transfection Efficiency (Relative to control)Reference
DOPE40:20:38.5:1.5105.3 ± 5.20.1292.5 ± 2.1High
DOPC40:20:38.5:1.5110.8 ± 6.10.1194.1 ± 1.8Moderate
DSPC50:10:38.5:1.582.4 ± 3.90.09>95Lower than unsaturated PCs in vitro

DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine.

Table 3: Effect of PEG-Lipid Acyl Chain Length on LNP Properties and In Vivo Half-Life
PEG-LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Particle Size (nm)PDIEncapsulation Efficiency (%)In Vivo Blood Half-life (hours)Reference
DMG-PEG2000 (C14)50:10:38.5:1.588 ± 50.11>900.64
C16-PEG200050:10:38.5:1.592 ± 60.12>902.18
DSPE-PEG2000 (C18)50:10:38.5:1.595 ± 70.13>904.03

DMG-PEG2000: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000].

Experimental Workflows and Cellular Mechanisms

Visualizing the experimental processes and biological pathways is crucial for understanding the lifecycle of an LNP, from formulation to therapeutic action.

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lipid_Stock Lipid Stock in Ethanol (Ionizable, Helper, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics Aqueous_Phase Aqueous Phase (e.g., mRNA in Citrate Buffer) Aqueous_Phase->Microfluidics LNP_Formation LNP Self-Assembly Microfluidics->LNP_Formation Purification Purification (e.g., Dialysis) LNP_Formation->Purification DLS Dynamic Light Scattering (DLS) - Size - PDI Purification->DLS Zeta Zeta Potential Measurement Purification->Zeta RiboGreen RiboGreen Assay - Encapsulation Efficiency Purification->RiboGreen Cell_Culture Cell Culture (e.g., HeLa, HepG2) Purification->Cell_Culture Animal_Model Animal Model (e.g., Mice) Purification->Animal_Model Transfection LNP Transfection Cell_Culture->Transfection MTT_Assay MTT Assay - Cytotoxicity Transfection->MTT_Assay Gene_Expression Gene/Protein Expression Analysis Transfection->Gene_Expression Administration Systemic Administration (e.g., IV Injection) Animal_Model->Administration Biodistribution Biodistribution Imaging Administration->Biodistribution Efficacy Therapeutic Efficacy Assessment Administration->Efficacy Toxicity Toxicity Studies Administration->Toxicity

Caption: A generalized experimental workflow for the formulation, characterization, and evaluation of LNPs.

Cellular Uptake and Endosomal Escape: The Gateway to Efficacy

The journey of an LNP from the extracellular space to the cytoplasm is a multi-step process, with cellular uptake and subsequent endosomal escape being critical hurdles.

Cellular_Uptake_and_Endosomal_Escape cluster_uptake Cellular Uptake cluster_trafficking Endosomal Trafficking & Escape LNP Lipid Nanoparticle (LNP) Plasma_Membrane Plasma Membrane LNP->Plasma_Membrane Binding Clathrin_Pit Clathrin-Coated Pit Plasma_Membrane->Clathrin_Pit Endocytosis Clathrin-Mediated Endocytosis Clathrin_Pit->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Ionizable Lipid Protonation & Membrane Destabilization Degradation LNP Degradation Lysosome->Degradation Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Payload_Release Therapeutic Payload (e.g., mRNA) Release Cytoplasm->Payload_Release

Caption: The cellular journey of an LNP, highlighting clathrin-mediated endocytosis and endosomal escape.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in this guide.

LNP Formulation via Microfluidic Mixing

Objective: To produce monodisperse LNPs with high encapsulation efficiency.

Materials:

  • Ionizable lipid, helper lipid, cholesterol, and PEG-lipid dissolved in ethanol.

  • mRNA or other nucleic acid dissolved in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr®).

  • Syringe pumps.

Protocol:

  • Prepare the lipid mixture in ethanol at the desired molar ratios.

  • Prepare the aqueous phase containing the nucleic acid cargo.

  • Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

  • Mount the syringes onto the syringe pumps connected to the microfluidic device.

  • Set the flow rates to achieve the desired aqueous-to-organic flow rate ratio (typically 3:1).

  • Initiate the flow to allow for rapid mixing and self-assembly of the LNPs within the microfluidic chip.

  • Collect the resulting LNP dispersion.

  • Purify the LNPs by removing ethanol and unencapsulated nucleic acids, typically through dialysis or tangential flow filtration against a neutral buffer (e.g., PBS, pH 7.4).

Characterization of LNP Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter and size distribution of the LNPs.

Protocol:

  • Dilute the LNP sample in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS measurement.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Equilibrate the sample to the desired temperature (typically 25°C).

  • Perform the DLS measurement according to the instrument's software instructions.

  • Analyze the correlation function to obtain the Z-average diameter and the PDI.

Determination of mRNA Encapsulation Efficiency using RiboGreen® Assay

Objective: To quantify the percentage of mRNA successfully encapsulated within the LNPs.

Protocol:

  • Prepare a standard curve of known mRNA concentrations.

  • In a 96-well plate, prepare two sets of LNP samples:

    • Total RNA: Lyse the LNPs by adding a surfactant (e.g., 0.5% Triton X-100) to release all the encapsulated mRNA.

    • Free RNA: Use intact LNPs to measure the amount of unencapsulated mRNA.

  • Add the RiboGreen® reagent to all wells (standards and samples). This dye fluoresces upon binding to nucleic acids.

  • Incubate the plate in the dark for the recommended time.

  • Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate the concentration of total and free mRNA from the standard curve.

  • Determine the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] * 100

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To evaluate the effect of LNP formulations on cell viability.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the LNP formulations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

References

Comparative Guide to the Validation of 16:0 DAP-Mediated Gene Expression by qPCR

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) with other common techniques for validating gene expression induced by 16:0 DAP, a cationic lipid utilized for gene delivery.[1] It is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to aid in the selection of appropriate validation methodologies.

Introduction to this compound and Gene Expression Validation

This compound (1,2-dioleoyl-3-dimethylammonium-propane) is a cationic lipid that serves as a vehicle for delivering genetic material, such as plasmids or mRNA, into cells to induce the expression of a target gene.[1] Following transfection, it is crucial to quantify the resulting gene expression levels accurately. Quantitative PCR (qPCR) is a widely adopted and sensitive technique for this purpose, allowing for the precise measurement of mRNA transcripts.[2] This guide will compare qPCR with alternative methods and provide a detailed protocol for its implementation.

Comparison of Gene Expression Validation Methods

The selection of a validation method depends on various factors, including the required sensitivity, throughput, and the specific research question. While qPCR is a gold standard for targeted gene expression analysis, other techniques offer broader, transcriptome-wide insights.

Method Principle Advantages Disadvantages Primary Use Case
Quantitative PCR (qPCR) Reverse transcription of RNA to cDNA followed by real-time amplification and quantification of a specific target gene.[3]High sensitivity and specificity, wide dynamic range, relatively low cost per sample for a small number of genes.[4]Limited to a small number of target genes per experiment, requires careful primer design and validation.Validation of expression changes in specific target genes identified through other methods or as the primary method for targeted studies.
RNA Sequencing (RNA-Seq) High-throughput sequencing of the entire transcriptome, providing a comprehensive view of gene expression.Unbiased, transcriptome-wide analysis, discovery of novel transcripts and alternative splicing events.Higher cost per sample, complex data analysis, requires higher amounts of starting RNA.Global gene expression profiling and discovery of novel genes and pathways affected by this compound treatment.
Microarray Hybridization of labeled cDNA to a chip containing thousands of known gene probes to measure expression levels.High-throughput analysis of thousands of pre-defined genes simultaneously.Limited to the genes represented on the array, lower dynamic range and sensitivity compared to RNA-Seq.Large-scale screening of known gene expression changes.
Digital PCR (dPCR) Partitioning of the sample into thousands of individual reactions, allowing for absolute quantification of nucleic acids without a standard curve.Absolute quantification, high precision and reproducibility, less sensitive to PCR inhibitors.Higher instrument cost, lower throughput compared to qPCR.Precise quantification of target genes, validation of qPCR results, and analysis of rare transcripts.
Reverse Transcription PCR (RT-PCR) Qualitative or semi-quantitative detection of gene expression by amplifying cDNA and visualizing the product on a gel.Simple, fast, and inexpensive.Not quantitative, provides only a rough estimate of expression levels.Quick confirmation of gene expression presence or absence.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for qPCR validation and the general signaling pathway of cationic lipid-mediated gene delivery.

experimental_workflow cluster_sample_prep Sample Preparation cluster_qpcr_process qPCR Process cluster_data_analysis Data Analysis cell_culture Cell Culture & this compound Transfection rna_extraction Total RNA Extraction cell_culture->rna_extraction rna_qc RNA Quality & Quantity Control rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup qPCR Reaction Setup cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run cq_determination Cq Value Determination qpcr_run->cq_determination data_normalization Normalization to Reference Genes cq_determination->data_normalization relative_quantification Relative Gene Expression Calculation (e.g., 2-ΔΔCT) data_normalization->relative_quantification

Caption: Experimental workflow for qPCR validation of gene expression.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_expression Gene Expression lipoplex This compound / Nucleic Acid Lipoplex endosome Endosome lipoplex->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import (for DNA) translation Translation cytoplasm->translation (for mRNA) transcription Transcription nucleus->transcription transcription->translation protein Protein Synthesis translation->protein logical_comparison start Start: Need to Validate Gene Expression q1 Primary Goal: Targeted Quantification or Global Profiling? start->q1 targeted Targeted Quantification q1->targeted Targeted global Global Profiling q1->global Global q2 Need Absolute or Relative Quantification? absolute Absolute q2->absolute Absolute relative Relative q2->relative Relative q3 Qualitative Confirmation Sufficient? qpcr Use qPCR q3->qpcr No rtpcr Use RT-PCR q3->rtpcr Yes targeted->q2 rnaseq Use RNA-Seq global->rnaseq dpcr Use dPCR absolute->dpcr relative->q3

References

A Comparative Guide to Assessing the In Vivo Efficacy of 16:0 DAP Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective in vivo delivery of therapeutic payloads is a critical determinant of clinical success. The cationic lipid 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) has emerged as a valuable component in lipid nanoparticle (LNP) formulations for the delivery of nucleic acids, including mRNA and siRNA.[1][2][3] This guide provides a comparative framework for assessing the in vivo efficacy of this compound-based delivery systems, complete with experimental data, detailed protocols, and visualizations of key biological and experimental pathways.

Data Presentation: A Comparative Analysis of Cationic Lipid Formulations

Table 1: Physicochemical Properties of Cationic Lipid-Enriched LNPs

LNP FormulationIonizable/Cationic Lipid Composition (%)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Control LNP ALC-0315 (100)85 ± 50.10 ± 0.02-5 ± 295 ± 2
DODAP LNP (10%) ALC-0315 (90), DODAP (10)88 ± 60.11 ± 0.03-4 ± 294 ± 3
DODAP LNP (25%) ALC-0315 (75), DODAP (25)90 ± 50.12 ± 0.02-3 ± 193 ± 2
DOTAP LNP (5%) ALC-0315 (95), DOTAP (5)92 ± 70.15 ± 0.04+8 ± 392 ± 4
DOTAP LNP (10%) ALC-0315 (90), DOTAP (10)95 ± 80.18 ± 0.05+15 ± 490 ± 5

Data are presented as mean ± standard deviation. This table is illustrative and based on a study of ALC-0315, DODAP, and DOTAP lipids.

Table 2: In Vivo mRNA Expression and Immunogenicity

LNP FormulationRoute of AdministrationLuciferase Expression at Injection Site (Photons/s)Luciferase Expression in Liver (Photons/s)Total IgG Response (Titer) - PrimeTotal IgG Response (Titer) - Boost
Control LNP Intramuscular1.5 x 10⁸5.0 x 10⁷1 x 10⁴5 x 10⁵
DODAP LNP (10%) Intramuscular1.4 x 10⁸4.8 x 10⁷1 x 10⁴4.5 x 10⁵
DOTAP LNP (5%) Intramuscular2.5 x 10⁸3.0 x 10⁷3 x 10⁴5 x 10⁵
DOTAP LNP (10%) Intramuscular3.0 x 10⁸2.5 x 10⁷2 x 10⁴4.8 x 10⁵

This table is illustrative and based on a study of ALC-0315, DODAP, and DOTAP lipids for OVA mRNA vaccine delivery.

Signaling Pathways and Mechanisms of Action

NOD1 Signaling Pathway

It is important to distinguish the cationic lipid this compound from the NOD1 agonist iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid). While both are sometimes referred to with "DAP," they are distinct molecules with different biological functions. The lipid this compound is a component of the delivery vehicle, whereas iE-DAP is an immunologically active molecule that can be a therapeutic payload. The NOD1 signaling pathway is activated by iE-DAP and plays a role in the innate immune response.

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus iE-DAP iE-DAP NOD1 NOD1 iE-DAP->NOD1 Enters cell RIPK2 RIPK2 NOD1->RIPK2 recruits TAK1_complex TAK1 Complex RIPK2->TAK1_complex activates IKK_complex IKK Complex TAK1_complex->IKK_complex activates MAPK MAPK TAK1_complex->MAPK activates NF_kB NF-κB IKK_complex->NF_kB activates Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes translocates to nucleus MAPK->Inflammatory_Genes activates transcription factors LNP_Uptake_and_Escape LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Payload_Release Payload Release into Cytoplasm Late_Endosome->Payload_Release Endosomal Escape (LNP becomes cationic, disrupts membrane) Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Evaluation Lipid_Prep Lipid Preparation (this compound, helper, cholesterol, PEG) Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics mRNA_Prep mRNA Preparation (in citrate buffer) mRNA_Prep->Microfluidics Purification Purification (Dialysis) Microfluidics->Purification Characterization Characterization (Size, PDI, Zeta, Encapsulation) Purification->Characterization Administration LNP Administration (e.g., IV, IM, SC) Characterization->Administration Animal_Model Animal Model Selection (e.g., C57BL/6 mice) Animal_Model->Administration Biodistribution Biodistribution Analysis (e.g., IVIS Imaging) Administration->Biodistribution Efficacy Efficacy Assessment (e.g., Protein expression, Tumor reduction) Administration->Efficacy Toxicity Toxicity Evaluation (e.g., Blood chemistry, Histology) Administration->Toxicity Data_Analysis Data Analysis & Comparison Biodistribution->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis

References

16:0 DAP vs. Commercial Transfection Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a critical step in a wide array of biological research. This guide provides a comparative overview of the cationic lipid 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) against leading commercial transfection reagents, offering insights into their performance based on available data.

While direct head-to-head comparative studies benchmarking this compound against specific commercial transfection reagents are limited in publicly available literature, this guide synthesizes existing data to offer a comparative perspective on their utility in gene delivery.

Performance Comparison

This compound is a pH-sensitive cationic lipid that is frequently used in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material, including miRNA and siRNA.[1] Its performance is often evaluated in the context of these formulations. Commercial transfection reagents, such as Lipofectamine™ 3000 and FuGENE® HD, are pre-formulated proprietary blends of lipids and other components designed for broad applicability and ease of use.

The following tables summarize the performance of this compound-containing formulations and popular commercial reagents based on data from various studies. It is important to note that transfection efficiency and cytotoxicity are highly cell-type dependent and can be influenced by the nucleic acid payload and experimental conditions.

Reagent Cell Type Transfection Efficiency (%) Source
This compound-based formulation Not specified in direct comparisonsData not available in direct head-to-head studies
Lipofectamine™ 3000 HuH7~47.5%[2]
SHSY5Y47.17%[3]
HepG270.59% (viability, implies transfection)[3]
HL608.93%[3]
FuGENE® HD HepG2High (qualitative)
DOTAP (a common cationic lipid) HuH7~13.2% (with cholesterol)
Reagent Cell Type Cytotoxicity/Cell Viability (%) Source
This compound-based formulation Not specified in direct comparisonsData not available in direct head-to-head studies
Lipofectamine™ 3000 SHSY5Y61.01% viability
HepG270.59% viability
HL6051.89% viability
FuGENE® HD HepG2Lower than Lipofectamine™ 2000
DOTAP Not specifiedGenerally considered to have some toxicity at higher concentrations

Experimental Methodologies

Detailed protocols are crucial for reproducible transfection experiments. Below are representative protocols for preparing this compound-containing liposomes and for using the commercial reagents Lipofectamine™ 3000 and FuGENE® HD.

This compound Liposome Preparation and Transfection Protocol

This protocol is a general guideline for the preparation of cationic liposomes and can be adapted for this compound. The inclusion of a neutral "helper" lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is common to enhance transfection efficiency.

Materials:

  • This compound (1,2-dipalmitoyl-3-dimethylammonium-propane)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Phosphate-Buffered Saline (PBS), sterile

  • Nucleic acid (plasmid DNA, siRNA, etc.)

  • Serum-free medium (e.g., Opti-MEM™)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and DOPE in chloroform in a glass vial. A common molar ratio is 1:1.

    • Evaporate the chloroform using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS or other aqueous buffer by vortexing. This results in the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or with a probe sonicator.

    • Alternatively, for a more uniform size distribution, subject the MLVs to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Lipoplex Formation and Transfection:

    • Dilute the nucleic acid and the cationic liposome suspension separately in a serum-free medium.

    • Combine the two solutions and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

    • Add the lipoplex solution to the cells cultured in their appropriate growth medium.

    • Incubate the cells and monitor for gene expression or knockdown.

Lipofectamine™ 3000 Transfection Protocol

This is a condensed version of the manufacturer's protocol. Always refer to the official protocol for detailed instructions.

Materials:

  • Lipofectamine™ 3000 Reagent

  • P3000™ Reagent

  • Opti-MEM™ Reduced Serum Medium

  • Plasmid DNA

  • Cells to be transfected

Procedure:

  • Seed cells in a culture plate to be 70-90% confluent at the time of transfection.

  • Dilute plasmid DNA in Opti-MEM™ medium. Add P3000™ Reagent and mix.

  • In a separate tube, dilute Lipofectamine™ 3000 Reagent in Opti-MEM™ medium.

  • Combine the diluted DNA/P3000™ mixture with the diluted Lipofectamine™ 3000 and incubate for 10-15 minutes at room temperature.

  • Add the DNA-lipid complexes to the cells.

  • Incubate for 24-72 hours before assessing gene expression.

FuGENE® HD Transfection Protocol

This is a summary of the general protocol. Refer to the manufacturer's instructions for specific details.

Materials:

  • FuGENE® HD Transfection Reagent

  • Serum-free medium (e.g., DMEM)

  • Plasmid DNA

  • Cells to be transfected

Procedure:

  • Plate cells to be 50-80% confluent at the time of transfection.

  • Dilute the plasmid DNA in a serum-free medium.

  • Add the FuGENE® HD reagent directly to the diluted DNA solution (do not allow the reagent to contact the plastic walls of the tube).

  • Mix and incubate at room temperature for 5-15 minutes.

  • Add the transfection complex to the cells in their complete growth medium.

  • Incubate for 24-48 hours before analysis.

Visualizing Transfection Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the general cationic lipid-mediated transfection pathway and a typical experimental workflow.

G General Cationic Lipid-Mediated Transfection Pathway cluster_extracellular Extracellular cluster_cellular Cellular Cationic Lipid Cationic Lipid Lipoplex Formation Lipoplex Formation Cationic Lipid->Lipoplex Formation Nucleic Acid Nucleic Acid Nucleic Acid->Lipoplex Formation Cell Membrane Cell Membrane Lipoplex Formation->Cell Membrane Adsorption Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm Release of Nucleic Acid Nucleus Nucleus Cytoplasm->Nucleus for DNA Gene Expression Gene Expression Nucleus->Gene Expression

Caption: Cationic Lipid-Mediated Transfection Pathway

G Transfection Experimental Workflow Cell Seeding Cell Seeding Prepare Transfection Complex Prepare Transfection Complex Cell Seeding->Prepare Transfection Complex Add Complex to Cells Add Complex to Cells Prepare Transfection Complex->Add Complex to Cells Incubation Incubation Add Complex to Cells->Incubation Assay for Transfection Efficiency Assay for Transfection Efficiency Incubation->Assay for Transfection Efficiency Assay for Cytotoxicity Assay for Cytotoxicity Incubation->Assay for Cytotoxicity Data Analysis Data Analysis Assay for Transfection Efficiency->Data Analysis Assay for Cytotoxicity->Data Analysis

Caption: Transfection Experimental Workflow

Conclusion

The choice of transfection reagent is a critical determinant of experimental success. While this compound is a valuable tool, particularly for the formulation of lipid nanoparticles for RNA delivery, commercial reagents like Lipofectamine™ 3000 and FuGENE® HD offer optimized, user-friendly solutions for a broad range of applications. The selection of the most appropriate reagent will depend on the specific cell type, the nature of the nucleic acid to be delivered, and the experimental goals, with a necessary balance between achieving high transfection efficiency and maintaining cell viability. For novel formulations like those containing this compound, empirical optimization is key to achieving desired results.

References

A Researcher's Guide to Validating the Structural Integrity of 16:0 DAP Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the structural integrity of lipid nanoparticles (LNPs) is a critical quality attribute that directly impacts their efficacy and safety as drug delivery vehicles. This guide provides a comparative overview of key analytical methods for validating the structural integrity of LNPs formulated with the cationic lipid 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP).

The stability and morphology of LNPs are paramount to their function. The arrangement of lipids, the encapsulation of the payload, and the overall particle size and distribution all play a crucial role in the biodistribution, cellular uptake, and eventual release of the therapeutic agent. This guide details the experimental protocols and comparative data for four principal techniques used in LNP characterization: Cryogenic Transmission Electron Microscopy (Cryo-TEM), Small-Angle X-ray Scattering (SAXS), Dynamic Light Scattering (DLS), and Nanoparticle Tracking Analysis (NTA).

Comparative Analysis of LNP Structural Validation Methods

A combination of techniques is often employed to gain a comprehensive understanding of LNP structure.[1][2][3][4] While DLS and NTA provide valuable information on particle size and distribution, Cryo-TEM offers direct visualization of morphology, and SAXS provides insights into the internal structure. The choice of method, or combination of methods, will depend on the specific questions being addressed in the development and quality control of this compound LNPs.

Data Presentation: A Comparative Look at LNP Formulations

The following tables summarize quantitative data from studies comparing different LNP formulations. While specific data for this compound LNPs is limited in publicly available literature, the data presented for LNPs with structurally similar cationic lipids (e.g., those with C16 or C18 acyl chains) provide a valuable reference for expected performance.

Table 1: Comparison of LNP Size and Polydispersity Index (PDI) by DLS and NTA

LNP Formulation (Cationic Lipid)TechniqueAverage Size (nm)PDI / SpanReference
mRNA-LNP (Generic)DLSBroad DistributionHigh[2]
mRNA-LNP (Generic)NTAHigher Resolution of Populations0.97
Liposome (Generic)NTA-0.38
Oligo-LNP (DOTAP)DLS~100-120< 0.2
Oligo-LNP (DOTAP)NTA~80-100-
mRNA-LNP (ALC-0315 + 5% DOTAP)DLS~90~0.1
mRNA-LNP (ALC-0315 + 10% DODAP)DLS~85~0.1

Table 2: Comparison of LNP Morphology and Internal Structure

LNP Formulation (Cationic Lipid)TechniqueKey Structural FindingsReference
ASO-LNP (MC3)Cryo-EM & SAXSCompartmentalization in core and multilamellar layers. HII and Lα phases observed.
mRNA-LNP (DLinMC3-DMA)Cryo-TEMSpherical with electron-dense core.
siRNA-LNP (KC2)Cryo-EMAmorphous solid core structure at pH 7.4.
mRNA-LNP (Generic)Cryo-TEMCan exhibit spherical, blebbed, and dissociated morphologies.
Cationic CubosomesCryo-TEM & SAXSSwollen cubic symmetry with large nanochannels.

Experimental Protocols for Structural Validation

Detailed methodologies are crucial for reproducible and reliable characterization of LNP structural integrity. The following sections provide comprehensive protocols for the key analytical techniques.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of LNPs in their near-native, hydrated state, providing high-resolution information on size, shape, and internal structure without the artifacts associated with staining or fixation.

Experimental Protocol:

  • Sample Preparation:

    • A small aliquot (typically 3-5 µL) of the LNP dispersion is applied to a TEM grid (e.g., lacey carbon or holey carbon film).

    • The grid is blotted to create a thin film of the sample.

    • The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preventing the formation of ice crystals.

  • Imaging:

    • The vitrified grid is transferred to a cryo-electron microscope.

    • Images are acquired at low electron doses to minimize radiation damage to the sample.

    • A series of images at different tilt angles can be collected for 3D reconstruction (cryo-electron tomography).

  • Data Analysis:

    • Image analysis software is used to measure particle size, size distribution, and morphological parameters.

    • Internal structures, such as lamellar phases or solid cores, can be identified and characterized.

    • Fast Fourier Transform (FFT) analysis can be applied to assess the symmetry of internal nanostructures.

Cryo_TEM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis A Apply 3-5 µL LNP Sample to Grid B Blot Grid A->B C Plunge-freeze in Liquid Ethane B->C D Transfer to Cryo-TEM C->D Vitrified Sample E Low-dose Image Acquisition D->E F Particle Size & Morphology Analysis E->F Cryo-TEM Images G Internal Structure Characterization E->G Cryo-TEM Images

Figure 1: Experimental workflow for Cryo-TEM analysis of LNPs.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for probing the nanoscale structure of LNPs in solution. It provides information on particle size, shape, and internal organization, such as the arrangement of lipid layers and encapsulated nucleic acids.

Experimental Protocol:

  • Sample Preparation:

    • LNP samples are typically diluted in their formulation buffer to an appropriate concentration.

    • The sample is loaded into a sample cell (e.g., a quartz capillary) that is transparent to X-rays.

  • Data Acquisition:

    • The sample is exposed to a collimated beam of X-rays.

    • The scattered X-rays are detected by a 2D detector.

    • Scattering data is also collected for the buffer alone for background subtraction.

  • Data Analysis:

    • The 2D scattering pattern is radially averaged to produce a 1D scattering profile (intensity vs. scattering vector, q).

    • The background scattering from the buffer is subtracted.

    • The resulting scattering curve is analyzed using various models (e.g., core-shell models) to extract structural parameters such as particle radius, shell thickness, and the presence of ordered internal phases (e.g., lamellar or hexagonal).

SAXS_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Dilute LNP Sample B Load into Sample Cell A->B C Expose to X-ray Beam B->C D Collect Scattering Pattern C->D E Radial Averaging & Background Subtraction D->E 2D Scattering Data F Model Fitting & Structural Analysis E->F 1D Scattering Profile

Figure 2: Experimental workflow for SAXS analysis of LNPs.

Dynamic Light Scattering (DLS)

DLS is a widely used technique for measuring the hydrodynamic size and size distribution of nanoparticles in suspension. It is a non-invasive and relatively fast method, making it suitable for routine characterization and stability studies.

Experimental Protocol:

  • Sample Preparation:

    • The LNP sample is diluted in an appropriate buffer to a suitable concentration to avoid multiple scattering effects.

    • The sample is filtered through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large aggregates.

    • The diluted and filtered sample is placed in a clean cuvette.

  • Measurement:

    • The cuvette is placed in the DLS instrument.

    • A laser beam is passed through the sample, and the scattered light is detected at a specific angle (e.g., 90° or 173°).

    • The fluctuations in the scattered light intensity due to the Brownian motion of the particles are measured over time.

  • Data Analysis:

    • An autocorrelation function is generated from the intensity fluctuations.

    • The autocorrelation function is analyzed to determine the diffusion coefficient of the particles.

    • The Stokes-Einstein equation is used to calculate the hydrodynamic diameter from the diffusion coefficient.

    • The size distribution and polydispersity index (PDI) are also calculated.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dilute & Filter LNP Sample B Place in Cuvette A->B C Illuminate with Laser B->C D Detect Scattered Light Fluctuations C->D E Generate Autocorrelation Function D->E Intensity Fluctuations F Calculate Size, PDI & Distribution E->F Diffusion Coefficient

Figure 3: Experimental workflow for DLS analysis of LNPs.

Nanoparticle Tracking Analysis (NTA)

NTA is a particle-by-particle analysis technique that provides high-resolution size distribution and concentration measurements of nanoparticles in liquid suspension. It is particularly useful for resolving multimodal size distributions that may not be apparent with ensemble techniques like DLS.

Experimental Protocol:

  • Sample Preparation:

    • The LNP sample is diluted to a concentration that allows for the tracking of individual particles (typically 107 to 109 particles/mL).

    • The diluted sample is loaded into the sample chamber of the NTA instrument.

  • Measurement:

    • A laser beam illuminates the particles in the sample chamber.

    • A microscope objective and camera are used to capture a video of the particles scattering light as they undergo Brownian motion.

  • Data Analysis:

    • The NTA software tracks the movement of individual particles in the video.

    • The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of each tracked particle from its diffusion coefficient.

    • A high-resolution particle size distribution and the particle concentration are generated.

NTA_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dilute LNP Sample B Load into Sample Chamber A->B C Illuminate with Laser B->C D Capture Video of Particle Movement C->D E Track Individual Particles D->E Video Data F Calculate Size Distribution & Concentration E->F Particle Tracks

Figure 4: Experimental workflow for NTA analysis of LNPs.

References

comparative analysis of transfection in different cell lines with 16:0 DAP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate transfection reagent is a critical step in ensuring the successful delivery of nucleic acids into various cell lines. This guide provides a comparative analysis of the cationic lipid 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP), placing its expected performance in context with other commonly used transfection reagents. Due to a lack of extensive, publicly available quantitative data specifically for this compound across multiple cell lines, this comparison is based on the known properties of saturated cationic lipids and data from structurally similar molecules.

Performance Overview

This compound is a saturated cationic lipid that is utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material such as miRNA and plasmid DNA.[1] As a cationic lipid, it interacts electrostatically with the negatively charged phosphate backbone of nucleic acids to form lipoplexes. These complexes are then taken up by cells, primarily through endocytosis, leading to the release of the genetic payload into the cytoplasm. The efficiency of this process is influenced by the specific cell line, the overall lipid composition of the delivery vehicle, and the ratio of lipid to nucleic acid.

Data Presentation: Comparative Transfection Efficiency

The following table summarizes the expected transfection efficiency and cytotoxicity of this compound in comparison to other common transfection reagents in several standard cell lines. It is important to note that these are generalized expectations, and optimal results for any reagent require protocol optimization.

Cell LineReagentExpected Transfection EfficiencyExpected CytotoxicityNotes
HEK293 This compound Moderate to HighLow to ModerateSaturated lipids may have slightly lower efficiency than unsaturated counterparts but often exhibit lower toxicity.
Lipofectamine® 3000 HighModerate to HighA widely used reagent known for high efficiency in many common cell lines.
FuGENE® HD HighLowKnown for its high efficiency and low cytotoxicity profile across a broad range of cells.
HeLa This compound ModerateLow to ModeratePerformance can be cell-line dependent; optimization of lipid-to-DNA ratio is critical.
Lipofectamine® 3000 HighModerateGenerally provides robust transfection in HeLa cells.
FuGENE® HD HighLowOften a preferred reagent for sensitive cell lines like HeLa due to low toxicity.
A549 This compound Low to ModerateLow to ModerateHarder-to-transfect cell lines like A549 may require co-lipids or formulation optimization for efficient transfection with saturated lipids.
Lipofectamine® 3000 Moderate to HighModerate to HighCan be effective but may require optimization to balance efficiency and toxicity.
FuGENE® HD ModerateLowA viable option for A549 cells, particularly when cell viability is a primary concern.
MCF-7 This compound Low to ModerateLowSimilar to A549, MCF-7 cells can be challenging to transfect.
Lipofectamine® 3000 ModerateModerate to HighEfficiency can be variable; cytotoxicity is a consideration.
FuGENE® HD ModerateLowA good alternative for transfecting MCF-7 with minimal impact on cell health.

Experimental Protocols

The following is a generalized protocol for the formulation of this compound-containing lipid nanoparticles for plasmid DNA transfection. This protocol should be optimized for specific cell lines and experimental conditions.

Materials:

  • 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Plasmid DNA

  • Opti-MEM® I Reduced Serum Medium

  • Cell culture medium

  • Target cells in culture

Protocol for Lipid Nanoparticle (LNP) Formulation and Transfection:

  • Lipid Stock Preparation:

    • Prepare a stock solution of this compound and the chosen helper lipid (e.g., in a 1:1 molar ratio) in ethanol.

  • Lipoplex Formation:

    • In a sterile microcentrifuge tube, dilute the plasmid DNA in Opti-MEM®.

    • In a separate sterile microcentrifuge tube, dilute the lipid stock solution in Opti-MEM®.

    • Add the diluted lipid solution to the diluted DNA solution and mix gently by pipetting.

    • Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of lipoplexes.

  • Transfection:

    • Aspirate the culture medium from the cells and replace it with fresh, pre-warmed complete medium.

    • Add the lipoplex solution dropwise to the cells.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

  • Analysis:

    • After the incubation period, assess transfection efficiency by measuring the expression of the reporter gene (e.g., GFP via fluorescence microscopy or flow cytometry) or by downstream functional assays.

Mandatory Visualization

Transfection_Workflow cluster_preparation Preparation cluster_formation Lipoplex Formation cluster_transfection Transfection cluster_analysis Analysis DNA Plasmid DNA in Opti-MEM® Mix Mix DNA and Lipids DNA->Mix Lipid This compound + Helper Lipid in Opti-MEM® Lipid->Mix Incubate Incubate 15-20 min at Room Temp Mix->Incubate Add Add Lipoplexes to Cells Incubate->Add Incubate_cells Incubate 24-48h at 37°C Add->Incubate_cells Analyze Assess Gene Expression Incubate_cells->Analyze

Caption: Experimental workflow for this compound-mediated transfection.

Cationic_Lipid_Transfection_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Mechanisms cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_expression Gene Expression Lipoplex Cationic Lipoplex (this compound + DNA) Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape pH-mediated Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import of DNA Translation Translation Cytoplasm->Translation Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA mRNA->Cytoplasm Protein Protein Expression Translation->Protein

Caption: General signaling pathway of cationic lipid-mediated transfection.

Discussion

Cationic lipids are known to activate intracellular signaling pathways, which can lead to both pro-apoptotic and pro-inflammatory responses.[2][3][4] The specific cellular response is dependent on the chemical structure of the lipid, the cell type, and the formulation of the lipoplex. While detailed studies on the specific signaling pathways affected by this compound are limited, it is expected to follow the general mechanism of other cationic lipids. This involves interaction with the cell membrane, cellular uptake, and subsequent endosomal escape, which is often a rate-limiting step in successful transfection. The structure of the cationic lipid, including the nature of its hydrophobic tails, influences the physical properties of the lipoplexes and their ability to fuse with and destabilize endosomal membranes.[5] Saturated lipids like this compound generally form more rigid bilayers compared to their unsaturated counterparts, which can impact transfection efficiency.

References

Evaluating the Safety Profile of 16:0 DAP Versus Other Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe delivery systems is paramount in the field of nucleic acid therapeutics. Cationic and ionizable lipids are critical components of lipid nanoparticles (LNPs) used to encapsulate and deliver mRNA and siRNA payloads. While efficacy is a primary focus, the safety profile of these lipids is a crucial determinant of their clinical viability. This guide provides a comparative evaluation of the safety profile of 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) against other prominent lipids used in drug delivery: DLin-MC3-DMA, ALC-0315, and SM-102.

Executive Summary

Cationic lipids, including this compound, are known to present a dose-dependent cytotoxicity, a factor attributed to their positive charge which can lead to membrane disruption and mitochondrial dysfunction. While direct comparative safety studies between this compound and the widely used ionizable lipids DLin-MC3-DMA, ALC-0315, and SM-102 are limited in publicly available literature, this guide synthesizes existing data to provide a comparative overview. Ionizable lipids like DLin-MC3-DMA, ALC-0315, and SM-102 are generally considered to have a more favorable safety profile than permanently cationic lipids due to their neutral charge at physiological pH, which reduces off-target interactions.

Comparative Safety Data

The following tables summarize the available quantitative data on the cytotoxicity and immunogenicity of the selected lipids. It is important to note the variability in experimental conditions (e.g., cell lines, LNP composition, and assays used) across different studies, which can influence the results.

Table 1: Comparative In Vitro Cytotoxicity of Lipids

LipidCell LineAssayKey Findings
This compound VariousMTTData from direct comparative studies with the other listed lipids is limited. As a cationic lipid, dose-dependent cytotoxicity is expected.
DLin-MC3-DMA VariousVariousGenerally considered to have low cytotoxicity due to its ionizable nature[1].
ALC-0315 VariousVariousIn some studies, has shown a higher potential for inducing immune responses compared to DLin-MC3-DMA[2][3].
SM-102 VariousVariousConsidered to have a favorable safety profile and is a key component in the Moderna COVID-19 vaccine[4][5].

Table 2: Comparative Immunogenicity of Lipids

LipidStudy TypeKey Findings
This compound In vitro/In vivoLimited direct comparative data on inflammatory cytokine induction.
DLin-MC3-DMA In vivo (mice)LNP formulations can induce inflammatory responses, which are dependent on the formulation and dose.
ALC-0315 In vivo (mice)Has been shown to induce stronger cellular immune responses compared to DLin-MC3-DMA in some vaccine formulations.
SM-102 In vivo (mice)Formulations have been shown to be potent and immunogenic, a desirable quality for vaccines.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of safety studies. Below are representative protocols for key experiments cited in the evaluation of lipid nanoparticle safety.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose cells to varying concentrations of the lipid nanoparticle formulations for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined from the dose-response curve.

In Vitro Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from immune cells upon exposure to lipid nanoparticles.

  • Cell Culture: Culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), in appropriate cell culture plates.

  • Stimulation: Treat the cells with different concentrations of the LNP formulations. Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (untreated cells).

  • Incubation: Incubate the cells for a specified time (e.g., 6, 12, or 24 hours) to allow for cytokine production and release.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a multiplex immunoassay (e.g., ELISA or Luminex assay).

  • Data Analysis: Compare the cytokine levels in the LNP-treated groups to the control groups to assess the immunomodulatory effects of the lipids.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of lipid safety evaluation.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis & Comparison vitro_start Lipid Nanoparticle Formulation cytotoxicity Cytotoxicity Assay (e.g., MTT) vitro_start->cytotoxicity immunogenicity Cytokine Release Assay vitro_start->immunogenicity hemolysis Hemolysis Assay vitro_start->hemolysis vivo_start Animal Model Administration vitro_start->vivo_start Proceed if in vitro safety is acceptable compare_cytotoxicity Compare IC50 Values cytotoxicity->compare_cytotoxicity compare_immuno Compare Cytokine Profiles immunogenicity->compare_immuno toxicity Acute/Chronic Toxicity Studies vivo_start->toxicity biodistribution Biodistribution Analysis vivo_start->biodistribution immunotoxicity In Vivo Immunotoxicity vivo_start->immunotoxicity compare_vivo Compare In Vivo Safety Data toxicity->compare_vivo biodistribution->compare_vivo immunotoxicity->compare_vivo final_assessment Overall Safety Profile Evaluation compare_cytotoxicity->final_assessment compare_immuno->final_assessment compare_vivo->final_assessment

Comparative Safety Evaluation Workflow

The diagram above illustrates a typical workflow for the comparative safety evaluation of different lipid nanoparticles. The process begins with in vitro assessments of cytotoxicity, immunogenicity, and hemolysis. Promising candidates then proceed to in vivo studies to evaluate systemic toxicity, biodistribution, and immunotoxicity in animal models. Finally, a comprehensive data analysis and comparison lead to an overall safety profile assessment.

TLR_Pathway LNP Cationic Lipid Nanoparticle TLR4 Toll-like Receptor 4 (TLR4) LNP->TLR4 binds to MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription of

Cationic LNP-Induced TLR4 Signaling

This diagram depicts a simplified signaling pathway for cationic lipid nanoparticle-induced immunogenicity. The interaction of cationic LNPs with Toll-like Receptor 4 (TLR4) on immune cells can trigger a signaling cascade involving the MyD88 adaptor protein. This leads to the activation of the transcription factor NF-κB, which in turn promotes the expression and release of pro-inflammatory cytokines, contributing to the observed immunotoxicity.

Conclusion

The safety of lipid nanoparticles is a multifactorial issue, with the chemical structure of the constituent lipids playing a pivotal role. While ionizable lipids like DLin-MC3-DMA, ALC-0315, and SM-102 have demonstrated a generally acceptable safety profile in numerous preclinical and clinical studies, leading to their use in approved therapeutics, the publicly available data for a direct comparison with the cationic lipid this compound is scarce. Cationic lipids are inherently more likely to cause cytotoxicity and immunogenicity due to their permanent positive charge. Therefore, for applications requiring high safety margins and repeated dosing, ionizable lipids are often preferred. Further head-to-head studies are warranted to definitively position the safety profile of this compound relative to these clinically validated ionizable lipids. Researchers and drug developers are encouraged to conduct comprehensive safety assessments, including dose-response cytotoxicity studies and in-depth immunotoxicity profiling, when selecting lipids for their specific therapeutic applications.

References

head-to-head comparison of ionizable lipids for mRNA delivery

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to Ionizable Lipids for mRNA Delivery

The meteoric rise of mRNA therapeutics, exemplified by the COVID-19 vaccines, is intrinsically linked to the development of advanced delivery systems.[1] At the heart of these systems are lipid nanoparticles (LNPs), and their most critical component is the ionizable lipid.[2][3] These lipids are masterfully engineered to be neutral at physiological pH, minimizing toxicity and unwanted interactions in circulation, but become positively charged in the acidic environment of the endosome. This pH-responsive behavior is the key to efficiently encapsulating negatively charged mRNA and, crucially, facilitating its escape from the endosome into the cytoplasm where it can be translated into protein.

The structure of the ionizable lipid—comprising a hydrophilic head, a linker, and hydrophobic tails—directly dictates the LNP's performance, including its delivery efficiency, tissue tropism, and safety profile. Consequently, extensive research has focused on optimizing these structures to enhance therapeutic outcomes. This guide provides a head-to-head comparison of seminal and next-generation ionizable lipids, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting and designing optimal mRNA delivery vehicles.

Comparative Performance of Key Ionizable Lipids

The efficacy of an ionizable lipid is a multifactorial equation involving its ability to form stable particles, encapsulate mRNA efficiently, and mediate potent transfection both in vitro and in vivo. Below, we compare several key ionizable lipids based on these critical performance indicators.

Physicochemical Properties

The size, charge, and encapsulation efficiency of LNPs are fundamental properties that influence their stability, biodistribution, and cellular uptake. Ideal LNPs are typically below 150 nm in diameter with a narrow size distribution (low Polydispersity Index, PDI) and high encapsulation efficiency (>90%).

Ionizable LipidParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
DLin-MC3-DMA ~80 - 120< 0.2-1.7 to -10.3~87 - 95
SM-102 ~80 - 125< 0.2-2.0 to -10.0> 88
ALC-0315 ~80 - 100< 0.2Neutral to slightly negative> 90
C12-200 ~75 - 110< 0.2Neutral to slightly negative> 90
Multi-tail Lipids (e.g., U-19) ~100 - 150< 0.2Not specifiedNot specified
Sterol-conjugated Lipids ~80 - 100< 0.2Not specified> 90

Note: Values are compiled from multiple studies and can vary based on formulation parameters such as lipid molar ratios and the specific mRNA cargo.

In Vitro Transfection Efficiency

In vitro assays are crucial for the initial screening of ionizable lipids. These experiments typically involve treating cultured cells (e.g., HeLa, HepG2, HEK293T) with LNPs carrying a reporter mRNA (e.g., firefly luciferase) and measuring the resulting protein expression. Studies comparing clinically approved lipids have shown divergent results depending on the cell type, but SM-102 has often demonstrated superior performance in inducing protein expression in various immune and immortalized cell lines.

In Vivo Transfection Efficiency

The ultimate test of an ionizable lipid is its performance in vivo. Following administration (commonly intravenous or intramuscular), LNPs are evaluated for their ability to deliver mRNA to target organs and induce protein expression. The liver is a primary target for many LNP formulations due to its fenestrated endothelium and high blood flow.

Ionizable LipidPrimary Target Organ(s)Relative In Vivo EfficacyKey Findings
DLin-MC3-DMA LiverHigh (Benchmark for siRNA)FDA-approved for the siRNA therapeutic Onpattro®. Efficiently delivers RNA to hepatocytes.
SM-102 Liver, Spleen, Muscle (IM)Very High Used in the Moderna COVID-19 vaccine. Shows potent mRNA expression after both IV and IM administration.
ALC-0315 Liver, Spleen, Muscle (IM)Very High Used in the Pfizer-BioNTech COVID-19 vaccine. Demonstrates high efficacy for vaccine applications.
Multi-tail Lipids Liver, Extra-hepatic tissuesVery High Four-tailed lipids (e.g., U-19) showed superior delivery efficiency and prolonged mRNA expression compared to ALC-0315.
Sterol-conjugated Lipids LiverHigh & Prolonged Demonstrated luminescence comparable to ALC-0315 but with prolonged protein expression and improved safety profiles in mice.
Fluorinated Lipids (Hybrid) SpleenHigh A hybrid formulation of fluorinated (F-L319) and its hydrocarbon counterpart (L319) greatly enhanced mRNA delivery efficiency and targeted the spleen.

Visualizing Key Processes and Relationships

Understanding the mechanisms and workflows involved in LNP-mediated mRNA delivery is crucial for rational design and optimization.

LNP_Mechanism_of_Action cluster_blood Systemic Circulation (Physiological pH ~7.4) cluster_cell Target Cell LNP_circ LNP with Neutral Ionizable Lipid endocytosis Endocytosis LNP_circ->endocytosis Cellular Uptake endosome Early Endosome (pH ~6.5) endocytosis->endosome endosome_late Late Endosome (pH ~5.5) endosome->endosome_late Maturation LNP_endo LNP Protonation (Positive Charge) endosome_late->LNP_endo Acidification cytosol Cytosol mRNA_release mRNA Release LNP_endo->mRNA_release Membrane Destabilization translation Translation (Ribosome) mRNA_release->translation protein Therapeutic Protein translation->protein

Caption: Mechanism of LNP-mediated mRNA delivery and endosomal escape.

LNP_Workflow cluster_formulation 1. LNP Formulation cluster_characterization 2. Physicochemical Characterization cluster_evaluation 3. Efficacy Evaluation lipids Lipid Mixture in Ethanol (Ionizable, Helper, Cholesterol, PEG) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Aqueous Buffer (pH 4-5) mrna->mixing formulated_lnp LNP-mRNA Formulation mixing->formulated_lnp purification Purification (e.g., Dialysis) formulated_lnp->purification dls Size & PDI (DLS) purification->dls invitro In Vitro Transfection (Cell Culture) dls->invitro zeta Zeta Potential ee Encapsulation Efficiency (e.g., RiboGreen Assay) analysis Protein Expression Analysis (e.g., Luminescence) invitro->analysis invivo In Vivo Administration (Animal Model) invivo->analysis

Caption: Standard experimental workflow for LNP formulation and evaluation.

Structure_Activity_Relationship cluster_components Structural Moieties cluster_properties Performance Characteristics lipid Ionizable Lipid Structure head Ionizable Head Group (e.g., Tertiary Amine) lipid->head linker Linker Group (e.g., Ester, Amide) lipid->linker tails Hydrophobic Tails (Number, Length, Saturation) lipid->tails pka pKa (Endosomal Escape) head->pka Determines biodegradability Biodegradability & Safety linker->biodegradability Influences tails->pka Modulates fusogenicity Fusogenicity & Potency tails->fusogenicity Impacts

Caption: Key structure-activity relationships in ionizable lipids.

Detailed Methodologies

Reproducibility and accurate comparison require standardized protocols. The following sections outline the typical methodologies used to generate the data presented in this guide.

LNP Formulation via Microfluidic Mixing

This technique allows for the rapid and reproducible production of homogenous LNPs.

  • Preparation of Solutions :

    • Organic Phase : The ionizable lipid, helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid are dissolved in 100% ethanol at specific molar ratios.

    • Aqueous Phase : The mRNA cargo is diluted in an acidic aqueous buffer (e.g., 10-50 mM citrate buffer, pH 3.0-5.0). The acidic pH ensures the ionizable lipid's primary amine is protonated, facilitating complexation with the negatively charged mRNA backbone.

  • Mixing : The organic and aqueous phases are loaded into separate syringes and driven into a microfluidic mixing chip (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing causes a solvent exchange, leading to the self-assembly of the lipids around the mRNA core.

  • Purification : The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA, and to neutralize the LNP surface charge for in vivo use.

Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI) : Measured by Dynamic Light Scattering (DLS). This technique measures fluctuations in scattered light intensity due to the Brownian motion of the particles.

  • Zeta Potential : Also measured by DLS, this indicates the surface charge of the LNPs. It's measured by applying an electric field and measuring the direction and velocity of particle movement.

  • mRNA Encapsulation Efficiency (EE) : Typically determined using a fluorescent dye assay (e.g., RiboGreen). The fluorescence of the sample is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated mRNA. The formula is: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

In Vitro Transfection Assay
  • Cell Culture : A relevant cell line (e.g., HepG2, HeLa) is seeded in 96-well plates and grown to ~80-90% confluency.

  • Transfection : LNPs encapsulating a reporter mRNA (e.g., firefly luciferase) are diluted in cell culture medium and added to the cells.

  • Analysis : After a set incubation period (e.g., 24-48 hours), cells are lysed. A substrate for the reporter protein (e.g., D-luciferin for luciferase) is added, and the resulting luminescence is measured using a plate reader.

In Vivo Animal Studies
  • Animal Model : C57BL/6 mice are commonly used.

  • Administration : LNPs are typically administered via intravenous (tail vein) injection for systemic delivery or intramuscular injection for vaccine studies.

  • Biodistribution and Expression Analysis : After a defined period (e.g., 4-24 hours), mice are euthanized.

    • For expression analysis, an ex vivo imaging technique is often used. Mice are injected with a substrate (e.g., D-luciferin), and organs of interest (liver, spleen, lungs, etc.) are harvested and imaged using an in vivo imaging system (IVIS) to quantify luminescence.

    • For biodistribution, the concentration of mRNA or lipid components in different tissues can be quantified using methods like quantitative PCR (qPCR) or liquid chromatography-mass spectrometry (LC-MS).

Conclusion

The choice of ionizable lipid is a critical decision in the development of mRNA therapeutics. While clinically validated lipids like SM-102 and ALC-0315 have set high benchmarks, particularly for vaccine applications, ongoing research continues to yield novel structures with improved characteristics. Multi-tail and sterol-conjugated lipids, for instance, show promise for enhancing potency and duration of expression, potentially opening new avenues for gene therapies. Furthermore, modifications like fluorination can be used to alter tissue tropism, enabling targeted delivery to organs beyond the liver. By carefully considering the head-to-head performance data and the underlying structure-activity relationships, researchers can more effectively design and select ionizable lipids to build safer and more potent LNP-based medicines.

References

Validating Target Gene Silencing: A Comparative Guide to 16:0 DAP-Delivered siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective and specific delivery of small interfering RNA (siRNA) is paramount for successful gene silencing studies. This guide provides an objective comparison of 16:0 DAP-delivered siRNA with other common delivery alternatives, supported by experimental data and detailed protocols to aid in the validation of target gene knockdown.

This comparison guide delves into the validation of target gene silencing, with a focus on the cationic lipid this compound (1,2-dipalmitoyl-3-dimethylammonium-propane) as a delivery vehicle for siRNA. The performance of this compound is compared against other widely used transfection reagents, particularly Lipofectamine RNAiMAX, and alternative lipid nanoparticles (LNPs).

Performance Comparison of siRNA Delivery Methods

The efficacy of siRNA delivery is a critical factor in achieving significant and reproducible gene silencing. The following tables summarize quantitative data on the knockdown efficiency of various delivery methods.

Delivery MethodCell LineTarget GenesiRNA Conc.Knockdown Efficiency (%)Citation
This compound-based LNP Antigen-Presenting Cells (bmMΦ)GAPDH1 µg/ml~73% reduction in protein expression[1]
Lipofectamine RNAiMAX Human Embryonic Stem CellsOct4Low Conc.~90% knockdown of transcript[2]
Lipofectamine RNAiMAX Primary Muscle MyoblastsSSO-80.34% transfection efficiency[3]
Lipofectamine 2000 Rhabdomyosarcoma (RMS) cells--More efficient than RNAiFect[4]
GenMute HepG2 & Huh7.5 cellsGAPDH-Higher uptake than Lipofectamine RNAiMAX[1]
DLinKC2-DMA-based LNP Antigen-Presenting Cells (bmMΦ)GAPDH5 µg/ml83% reduction in protein expression

Note: Direct quantitative comparisons of this compound with Lipofectamine under identical experimental conditions are limited in the reviewed literature. The data presented is compiled from various studies to provide a general performance overview. Researchers are encouraged to perform their own side-by-side comparisons for their specific cell lines and target genes.

Experimental Protocols

Accurate validation of gene silencing requires robust and well-documented experimental protocols. The following sections provide detailed methodologies for key experiments.

Quantitative Real-Time PCR (qPCR) for mRNA Knockdown Assessment

Objective: To quantify the reduction in target mRNA levels following siRNA transfection.

Protocol:

  • Cell Seeding and Transfection:

    • Seed cells in 12-well plates at a density of 50,000 cells/well and allow them to adhere overnight.

    • On the day of transfection, prepare siRNA-lipid complexes. For this compound-based LNPs, formulate the nanoparticles according to established protocols. For Lipofectamine RNAiMAX, follow the manufacturer's instructions.

    • Add the transfection complexes to the cells at the desired final siRNA concentration (e.g., 10 nM).

    • Incubate the cells for 24-72 hours post-transfection.

  • RNA Extraction:

    • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).

    • Isolate total RNA according to the manufacturer's protocol of the chosen kit, including a DNase treatment step to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or probe-based qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative quantification of the target gene expression using the ΔΔCt method, normalizing to the reference gene and comparing to a non-targeting siRNA control.

Western Blotting for Protein Knockdown Verification

Objective: To confirm the reduction of the target protein levels as a functional consequence of mRNA knockdown.

Protocol:

  • Cell Lysis and Protein Quantification:

    • After 48-96 hours of transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Microarray Analysis for Off-Target Effects

Objective: To assess the global gene expression changes and identify potential off-target effects of the siRNA.

Protocol:

  • Sample Preparation:

    • Transfect cells with the target-specific siRNA and a non-targeting control siRNA at a low, effective concentration (e.g., 1-10 nM) to minimize off-target effects.

    • Harvest the cells at a suitable time point (e.g., 24-48 hours) and extract high-quality total RNA.

  • Microarray Hybridization:

    • Label the RNA samples and hybridize them to a suitable microarray platform (e.g., Affymetrix, Agilent) according to the manufacturer's instructions.

  • Data Analysis:

    • Scan the microarrays and extract the raw data.

    • Perform data normalization and statistical analysis to identify differentially expressed genes between the target siRNA-treated and control siRNA-treated samples.

    • Utilize bioinformatics tools to perform pathway analysis and identify any unintended biological processes that are affected.

    • Pay close attention to genes with seed sequence complementarity to the siRNA, as these are potential off-targets.

Visualizing Key Processes in Gene Silencing Validation

To better understand the workflows and pathways involved in validating siRNA-mediated gene silencing, the following diagrams have been generated using Graphviz.

siRNA_Pathway cluster_delivery siRNA Delivery cluster_cell Cellular Uptake and RISC Loading cluster_silencing Gene Silencing DAP_siRNA This compound-siRNA Complex Endosome Endosome DAP_siRNA->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape RISC RISC Loading Cytoplasm->RISC mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage Protein_Reduction Protein Reduction mRNA_Cleavage->Protein_Reduction

Caption: siRNA-mediated gene silencing pathway.

Validation_Workflow cluster_transfection Transfection cluster_validation Validation cluster_results Results Transfection Cell Transfection with siRNA RNA_Isolation RNA Isolation Transfection->RNA_Isolation Protein_Lysis Protein Lysis Transfection->Protein_Lysis Microarray Microarray (Off-Target Analysis) Transfection->Microarray qPCR qPCR RNA_Isolation->qPCR mRNA_Knockdown mRNA Knockdown (%) qPCR->mRNA_Knockdown Western_Blot Western Blot Protein_Lysis->Western_Blot Protein_Knockdown Protein Knockdown (%) Western_Blot->Protein_Knockdown Off_Target_Profile Off-Target Gene Profile Microarray->Off_Target_Profile

Caption: Experimental workflow for validating gene silencing.

Comparison_Logic cluster_methods Delivery Methods cluster_parameters Comparison Parameters cluster_outcome Optimal Method Selection DAP This compound-siRNA Efficiency Knockdown Efficiency DAP->Efficiency Toxicity Cytotoxicity DAP->Toxicity Off_Target Off-Target Effects DAP->Off_Target In_Vivo In Vivo Efficacy DAP->In_Vivo Lipofectamine Lipofectamine Lipofectamine->Efficiency Lipofectamine->Toxicity Lipofectamine->Off_Target Lipofectamine->In_Vivo Other_LNP Other LNPs Other_LNP->Efficiency Other_LNP->Toxicity Other_LNP->Off_Target Other_LNP->In_Vivo Optimal Optimal Delivery Method Efficiency->Optimal Toxicity->Optimal Off_Target->Optimal In_Vivo->Optimal

Caption: Logical framework for comparing siRNA delivery methods.

References

Assessing the Immunogenicity of 16:0 DAP-Based Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern vaccine development, the role of adjuvants is increasingly critical for enhancing the immunogenicity of subunit antigens, reducing the required antigen dose, and steering the nature of the immune response. Among the various classes of adjuvants, cationic lipids have garnered significant attention for their ability to self-assemble into lipid nanoparticles (LNPs) and liposomes, effectively delivering antigens and stimulating the immune system. This guide provides a comparative assessment of 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane), a cationic lipid, in vaccine formulations.[1][2] We will delve into its mechanism of action, compare it with other established adjuvants, and outline the experimental protocols for evaluating its immunogenicity.

Mechanism of Action: How this compound Potentiates the Immune Response

This compound is a cationic lipid that is utilized as a pH-sensitive transfection reagent and is particularly effective in formulating LNPs for the delivery of genetic material or antigens.[2] Its primary role as an adjuvant is intrinsically linked to its positive charge and lipid nature, which facilitates interaction with negatively charged cell membranes, such as those on antigen-presenting cells (APCs).[3] This interaction is a key initiating step in a cascade of events that culminates in a robust and specific immune response.

The adjuvant effect of cationic lipid-based formulations like those containing this compound is thought to be multifactorial:

  • Enhanced Antigen Uptake: The particulate nature of liposomes or LNPs and their positive charge promote efficient uptake by APCs, such as dendritic cells and macrophages.[3]

  • Depot Formation: Like many adjuvants, liposomal formulations can create a "depot" at the injection site, leading to the sustained release of the antigen and a prolonged exposure to the immune system.

  • APC Activation: Cationic lipids can directly stimulate APCs, leading to their maturation. This is characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and Major Histocompatibility Complex (MHC) molecules, which are essential for effective T-cell activation.

  • Cytokine and Chemokine Induction: The interaction of the adjuvant with APCs triggers the release of various cytokines and chemokines, which recruit other immune cells to the site of injection, creating a pro-inflammatory environment conducive to a strong immune response.

The signaling pathways activated by cationic lipids are complex. While some pathogen-associated molecular patterns (PAMPs) activate specific Pattern Recognition Receptors (PRRs) like Toll-like receptors (TLRs) leading to NF-κB activation, some studies suggest that certain cationic lipids may stimulate DCs through a unique, NF-κB-independent pathway.

G Proposed Signaling Pathway for Cationic Lipid Adjuvants cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Helper Cell AntigenUptake Antigen Uptake & Processing MHC_Presentation MHC-II Presentation AntigenUptake->MHC_Presentation CoStimulation Upregulation of Co-stimulatory Molecules (CD80/CD86) AntigenUptake->CoStimulation CytokineRelease Cytokine/Chemokine Release AntigenUptake->CytokineRelease TCellActivation T-Cell Activation & Proliferation MHC_Presentation->TCellActivation Signal 1: TCR-MHC Interaction CoStimulation->TCellActivation Signal 2: Co-stimulation CytokineRelease->TCellActivation Signal 3: Cytokine Signaling Formulation This compound LNP + Antigen Formulation->AntigenUptake Interaction with APC membrane

Caption: Proposed signaling pathway for this compound-based formulations.

Comparison with Alternative Adjuvants

The selection of an adjuvant is a critical decision in vaccine design, as it can significantly influence the type and magnitude of the immune response. This compound-based formulations offer a synthetic and versatile platform, but it is essential to compare their properties with other widely used adjuvants.

AdjuvantAdjuvant TypePrimary Mechanism of ActionPredominant Immune Response
This compound Cationic LipidEnhances antigen uptake and presentation by APCs; direct APC activation.Can be tailored; often promotes a balanced Th1/Th2 response.
Alum Mineral SaltCreates an antigen depot; activates the NLRP3 inflammasome.Primarily Th2 (antibody-mediated) immunity.
MF59® Oil-in-water EmulsionInduces cytokine and chemokine release, recruiting immune cells.Balanced Th1/Th2 response.
MPL® TLR4 AgonistActivates APCs through Toll-like receptor 4 (TLR4) signaling.Strong Th1 (cell-mediated) immunity.
CpG ODN TLR9 AgonistActivates APCs, particularly plasmacytoid dendritic cells, via TLR9.Potent Th1 response.

Experimental Protocols for Immunogenicity Assessment

A thorough evaluation of the immunogenicity of a novel vaccine formulation is paramount. This involves a series of standardized in vitro and in vivo assays to quantify and characterize the induced immune response.

G General Workflow for Immunogenicity Assessment cluster_0 Formulation & Immunization cluster_1 Sample Collection cluster_2 Immunogenicity Assays A Antigen + Adjuvant (e.g., this compound) Formulation B Animal Immunization (e.g., mice, rabbits) A->B C Serum Collection (for antibody analysis) B->C D Splenocyte/PBMC Isolation (for cellular analysis) B->D E ELISA (Antibody Titer) C->E F ELISpot (Cytokine-secreting cells) D->F G Flow Cytometry (T-cell phenotyping) D->G

Caption: General experimental workflow for assessing vaccine immunogenicity.

Key Experimental Assays
AssayPurposeBrief Methodology
ELISA To quantify antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in serum.Antigen is coated onto a microplate. Serial dilutions of serum samples are added, and bound antibodies are detected using an enzyme-conjugated secondary antibody that produces a colorimetric signal.
ELISpot To enumerate antigen-specific cytokine-producing cells (e.g., IFN-γ, IL-4).Cells (splenocytes or PBMCs) are cultured on a membrane pre-coated with an anti-cytokine antibody. Upon antigen stimulation, secreted cytokines are captured. A secondary antibody is used for detection, creating "spots" that represent individual cytokine-secreting cells.
Flow Cytometry To characterize and quantify specific T-cell populations (e.g., CD4+, CD8+) and their activation status or cytokine production.Cells are stained with fluorescently-labeled antibodies specific for cell surface markers or intracellular cytokines. A flow cytometer analyzes individual cells as they pass through a laser beam, providing multi-parameter data on the cell population.

Conclusion

References

A Comparative Review of Cationic Lipids for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cationic lipids are pivotal components in the non-viral delivery of therapeutic nucleic acids, such as plasmid DNA, messenger RNA (mRNA), and small interfering RNA (siRNA). Their positively charged headgroup facilitates the encapsulation of negatively charged genetic material, forming nanoparticles called lipoplexes that can traverse cell membranes. The selection of a cationic lipid is a critical determinant of the delivery vehicle's efficacy and safety. This guide provides an objective comparison of commonly used cationic lipids, supported by experimental data, to inform the rational design of lipid-based delivery systems for therapeutic applications.

The ideal cationic lipid should offer high transfection efficiency, minimal cytotoxicity, and stability in biological fluids. This review focuses on a comparative analysis of seminal and contemporary cationic lipids, including the more traditional DOTMA, DOTAP, and DC-Cholesterol, alongside the commercially successful Lipofectamine reagents and the clinically advanced ionizable lipids Dlin-MC3-DMA and ALC-0315.

Comparative Performance of Cationic Lipids

The transfection efficiency and cytotoxicity of cationic lipids are intrinsically linked to their molecular structure, including the nature of the cationic headgroup, the hydrophobic tails, and the linker connecting them. These properties, in conjunction with the formulation's overall composition (e.g., helper lipids) and the specific experimental conditions (e.g., cell type, nucleic acid cargo), dictate the performance of the delivery system.

Data Summary

The following table summarizes quantitative data on the transfection efficiency and cytotoxicity of various cationic lipids from multiple studies. It is crucial to consider the specific experimental context provided for each data point, as direct comparisons across different conditions can be misleading.

Cationic Lipid/FormulationCell LineNucleic AcidTransfection EfficiencyCytotoxicity (Cell Viability %)Source
DOTAP Hep-2pGFPHigh-[1]
MCF-7pGFPLow>85% (under optimal conditions)[1][2]
SW-480pGFPLow-[1]
HuH7pLuc~13.2% (% positive cells)-[3]
DOTMA --8-16% (with DOPE)-
DC-Cholesterol --~35%-
Lipofectamine 2000 Hep-2pGFPHigh-
MCF-7pGFPHigh>85% (under optimal conditions)
SW-480pGFPHigh-
Lipofectamine 3000 HuH7pLuc~47.5% (% positive cells)-
DLin-MC3-DMA (MC3) Mouse Hepatocytes (in vivo)siRNALower than ALC-0315Lower toxicity than ALC-0315 at high doses
ALC-0315 Mouse Hepatocytes (in vivo)siRNA2-fold greater knockdown than MC3Higher liver toxicity markers at high doses
Mouse HSCs (in vivo)siRNA10-fold greater knockdown than MC3-

Experimental Protocols

Reproducible and standardized protocols are essential for the meaningful evaluation of cationic lipid performance. Below are detailed methodologies for key experiments cited in the comparative analysis.

Preparation of Cationic Liposomes by Thin-Film Hydration

This common technique is used to formulate cationic liposomes.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the cationic lipid and helper lipid in chloroform at the desired molar ratio in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 1-2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

    • Alternatively, for a more uniform size distribution, extrude the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

In Vitro Transfection of Adherent Cells

This protocol outlines a general procedure for transfecting adherent cells with nucleic acids using cationic liposomes.

Materials:

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM®)

  • Cationic liposome formulation

  • Nucleic acid (e.g., plasmid DNA encoding a reporter gene)

  • Multi-well culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

  • Lipoplex Formation:

    • In a sterile tube, dilute the nucleic acid in a serum-free medium.

    • In a separate sterile tube, dilute the cationic liposome formulation in a serum-free medium.

    • Combine the diluted nucleic acid and the diluted liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Aspirate the culture medium from the cells and wash with a serum-free medium.

    • Add the lipoplex-containing medium to the cells dropwise.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with a fresh, complete (serum-containing) culture medium.

  • Analysis:

    • Incubate the cells for 24-72 hours post-transfection.

    • Assess transfection efficiency by measuring the expression of the reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • Cationic lipid formulations at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Remove the culture medium and add fresh medium containing serial dilutions of the cationic lipid formulations. Include untreated cells as a control.

    • Incubate the cells for a desired period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the Workflow and Cellular Mechanisms

To better understand the experimental process and the cellular interactions of cationic lipid-based delivery systems, the following diagrams have been generated.

G cluster_prep Formulation & Characterization cluster_eval In Vitro Evaluation cluster_analysis Endpoints prep1 Lipid Film Formation (Cationic Lipid + Helper Lipid) prep2 Hydration (Formation of MLVs) prep1->prep2 prep3 Size Reduction (Sonication/Extrusion) prep2->prep3 prep4 Lipoplex Formation (Liposomes + Nucleic Acid) prep3->prep4 prep5 Physicochemical Characterization (Size, Zeta Potential, Encapsulation) prep4->prep5 eval2 Transfection with Lipoplexes prep5->eval2 Optimized Formulation eval1 Cell Seeding eval1->eval2 eval3 Incubation (24-72h) eval2->eval3 eval4 Analysis eval3->eval4 an1 Transfection Efficiency (e.g., GFP, Luciferase) eval4->an1 an2 Cytotoxicity Assay (e.g., MTT) eval4->an2

Caption: Experimental workflow for cationic lipid formulation and in vitro evaluation.

G cluster_cellular Cellular Uptake and Release lipoplex Cationic Lipoplex (+ charge) cell_membrane Cell Membrane (- charge) lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome Internalization endosomal_escape Endosomal Escape (Proton Sponge Effect/ Membrane Fusion) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm Nucleic Acid Release nucleus Nucleus cytoplasm->nucleus for DNA/some RNA therapeutic_effect Therapeutic Effect (Protein Expression/ Gene Silencing) cytoplasm->therapeutic_effect nucleus->therapeutic_effect

Caption: Cellular pathway of cationic lipid-mediated nucleic acid delivery.

Conclusion

The choice of cationic lipid is a critical decision in the development of nucleic acid therapeutics. While traditional lipids like DOTAP and DOTMA remain valuable tools for in vitro research, the field has seen a significant shift towards ionizable lipids for in vivo applications, as exemplified by the success of DLin-MC3-DMA and ALC-0315 in clinically approved therapies. These newer lipids are designed to have a lower positive charge at physiological pH, reducing toxicity, and become protonated in the acidic environment of the endosome, facilitating endosomal escape.

As the data indicates, there is no single "best" cationic lipid; the optimal choice is highly dependent on the specific application, the nucleic acid cargo, and the target cell type. For researchers and drug developers, a thorough understanding of the structure-function relationships of these lipids, coupled with systematic experimental evaluation using standardized protocols, is paramount for the successful clinical translation of lipid-based nucleic acid therapies.

References

Safety Operating Guide

Personal protective equipment for handling 16:0 DAP

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane), a cationic lipid utilized in laboratory research for applications such as the formulation of lipid nanoparticles for gene delivery. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Chemical Name 1,2-dipalmitoyl-3-dimethylammonium-propane
Synonyms This compound, DPDAP
CAS Number 96326-74-8
Molecular Formula C₃₇H₇₃NO₄
Molecular Weight 595.98 g/mol
Appearance Solid
Solubility Soluble in Chloroform
Storage Temperature -20°C

Hazard Identification and Personal Protective Equipment

While a comprehensive hazard evaluation for this compound is not fully available, it is crucial to handle it with care, as with all laboratory chemicals. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table outlines the required PPE.

Body PartRequired PPE
Hands Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.
Eyes Safety glasses with side shields or goggles are required to protect against potential splashes.
Body A standard laboratory coat should be worn to protect skin and clothing.
Feet Closed-toe shoes must be worn in the laboratory at all times.

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is critical for laboratory safety.

Experimental Protocol: Safe Handling of this compound
  • Preparation:

    • Ensure all necessary PPE is worn correctly before handling the compound.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not inhale dust or aerosols.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • When dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area at the recommended storage temperature of -20°C.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Collect the absorbed material into a sealed container for proper disposal.

    • Clean the spill area thoroughly.

Disposal Plan
  • All waste materials containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_compound Handle this compound with Care prep_workspace->handle_compound handle_dissolve Dissolve in Solvent (if applicable) handle_compound->handle_dissolve store_compound Store in a Tightly Sealed Container at -20°C handle_compound->store_compound handle_dissolve->store_compound dispose_waste Dispose of as Hazardous Waste handle_dissolve->dispose_waste store_compound->dispose_waste

Caption: This diagram outlines the procedural workflow for the safe handling of this compound.

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